2-Amino-6-methoxy-3-nitropyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJILYVRVOTMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397331 | |
| Record name | 2-Amino-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73896-36-3 | |
| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Technical Guide to the Structural Analysis of 2-Amino-6-methoxy-3-nitropyridine
This compound is a substituted pyridine derivative of significant interest in the chemical and pharmaceutical industries. With a molecular formula of C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol , this compound serves as a crucial building block in the synthesis of a range of target molecules.[1][2] Its applications are diverse, acting as a key intermediate in the development of pharmaceuticals, particularly those aimed at neurological disorders, as well as in the formulation of agrochemicals and specialized dyes.[3][4]
The precise arrangement of its functional groups—an amine (-NH₂), a methoxy (-OCH₃), and a nitro (-NO₂) group on the pyridine core—governs its reactivity, stability, and utility.[5] Consequently, unambiguous structural verification is not merely an academic exercise; it is a critical quality control checkpoint that ensures the identity, purity, and performance of the intermediate, thereby guaranteeing the integrity of the final product.
This guide provides a comprehensive overview of the essential analytical techniques employed for the complete structural elucidation of this compound. We will move beyond procedural steps to explore the underlying principles and the synergistic interplay between different analytical methods, offering a robust framework for researchers and drug development professionals.
Physicochemical and Identification Data
A foundational step in any analysis is the compilation of the compound's known properties. This data serves as a reference against which experimental results are compared.
| Property | Value | Source(s) |
| CAS Number | 73896-36-3 | [1] |
| Molecular Formula | C₆H₇N₃O₃ | [1][2] |
| Molecular Weight | 169.14 g/mol | [1][2] |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [1] |
| Monoisotopic Mass | 169.04874109 Da | [1] |
| Appearance | Light yellow to yellow powder | [4] |
| Solubility | Soluble in dimethyl sulfoxide and chloroform; slightly soluble in water. | [6] |
Contextual Blueprint: Synthesis Pathway Overview
Understanding the synthetic origin of a compound is paramount for an analytical scientist. It provides insights into potential impurities, side-products, and unreacted starting materials that might be present in a sample. The most common and industrially viable route to this compound involves a multi-step process that begins with 2,6-Dichloropyridine.[7][8]
The logical flow of this synthesis is a critical piece of information for designing an analytical strategy. For instance, the presence of a chlorine atom in the precursors necessitates analytical tests capable of confirming its successful substitution by the methoxy group.
Caption: A typical synthetic workflow for this compound.
Core Structural Analysis Techniques
A multi-technique approach is essential for the unambiguous structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: The key to interpreting the NMR spectrum of this molecule is to recognize the distinct electronic environments created by the electron-donating amino and methoxy groups and the strongly electron-withdrawing nitro group. This push-pull system dramatically influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the amine protons, and the methoxy protons.
-
Aromatic Protons (H-4, H-5): The pyridine ring has two remaining protons. Due to the substitution pattern, they will appear as two distinct doublets, coupled to each other. The H-5 proton, situated between the methoxy and a carbon, will be further upfield than the H-4 proton, which is adjacent to the electron-withdrawing nitro group.
-
Amine Protons (-NH₂): These protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is highly characteristic.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.40 - 8.30 | Doublet | 1H | H-4 | Deshielded by adjacent NO₂ group. |
| ~7.50 - 7.30 | Broad Singlet | 2H | -NH₂ | Exchangeable protons. |
| ~6.40 - 6.30 | Doublet | 1H | H-5 | Shielded relative to H-4. |
| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic region for methoxy groups. |
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[9] The molecule has six carbon atoms, all in unique electronic environments, so six distinct signals are expected.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the attached substituents. The carbon bearing the nitro group (C-3) will be significantly downfield, while the carbons bearing the amino (C-2) and methoxy (C-6) groups will also be shifted downfield due to the heteroatom attachment.[10][11]
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield compared to the aromatic carbons.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~160 | C-6 | Attached to electronegative O and N (in ring). |
| ~155 | C-2 | Attached to two N atoms (amine and ring). |
| ~145 | C-4 | Influenced by adjacent NO₂ group. |
| ~130 | C-3 | Attached to electron-withdrawing NO₂ group. |
| ~105 | C-5 | Shielded position on the ring. |
| ~55 | -OCH₃ | Typical range for a methoxy carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.[9]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and fragmentation, which acts as a molecular fingerprint.
Expertise & Experience: The choice of ionization technique is critical. Electron Impact (EI) is a high-energy technique that induces extensive fragmentation, which is excellent for structural fingerprinting.[12] Electrospray Ionization (ESI), a softer technique, is ideal for accurately determining the mass of the molecular ion, especially with a high-resolution analyzer.[13]
Expected Data:
-
Molecular Ion (M⁺•): Using EI, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 169. Given the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.[14]
-
High-Resolution MS (HRMS): HRMS analysis (e.g., via ESI-TOF) can confirm the elemental composition. The calculated monoisotopic mass is 169.0487 Da.[1] An experimental measurement within a narrow tolerance (e.g., < 5 ppm) provides definitive confirmation of the molecular formula C₆H₇N₃O₃.
-
Key Fragmentation Patterns (EI): The energetically unstable molecular ion will break into smaller, characteristic fragments.[12]
-
Loss of •NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (46 Da), leading to a fragment at m/z 123 .
-
Loss of •CH₃: Cleavage of the methoxy methyl group (15 Da) would result in a fragment at m/z 154 .
-
Loss of CH₂O: Loss of formaldehyde (30 Da) from the methoxy group via rearrangement can lead to a fragment at m/z 139 .
-
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to ensure good separation from any potential impurities (e.g., start at 100°C, ramp to 250°C at 10°C/min).
-
MS Detection: The mass spectrometer is typically operated in EI mode at 70 eV. Scan a mass range of m/z 40-250.
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and compare the fragmentation pattern with predicted pathways.
Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy is used to identify the specific functional groups present in the molecule by probing their characteristic bond vibrations. A comprehensive study combining experimental spectra with Density Functional Theory (DFT) calculations has provided detailed assignments for this molecule.[3]
Expertise & Experience: The key is to look for the characteristic stretching and bending frequencies of the amine, nitro, and methoxy groups, as well as the skeletal vibrations of the pyridine ring. The combination of these bands provides strong evidence for the overall structure.
Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source(s) |
|---|---|---|---|
| 3450 - 3300 | -NH₂ | Asymmetric & Symmetric N-H Stretching | [3][15] |
| ~1620 | -NH₂ | N-H Bending (Scissoring) | [3] |
| ~1580 | -NO₂ | Asymmetric N=O Stretching | [3] |
| ~1350 | -NO₂ | Symmetric N=O Stretching | [3] |
| ~2950 | -OCH₃ | C-H Stretching | [3] |
| ~1250 | Ar-O-C | Asymmetric C-O-C Stretching | [3] |
| ~1030 | Ar-O-C | Symmetric C-O-C Stretching | [3] |
| 1600 - 1400 | Pyridine Ring | C=C and C=N Stretching |[3][16] |
Experimental Protocol: FT-IR (KBr Pellet) Analysis
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the reference table to confirm the presence of the key functional groups.
X-ray Crystallography
For compounds that can be suitably crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.
Procedural Workflow for Crystallographic Analysis:
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization and Analysis
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable hot solvent (or solvent mixture, e.g., ethanol/water). Allow the solution to cool slowly and undisturbed to room temperature. Slow evaporation of the solvent over several days can also yield suitable crystals.[17]
-
Crystal Selection: Identify a well-formed, clear, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to protect the crystal from radiation damage. The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting a diffraction pattern.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined anisotropically to achieve the best fit between the calculated and observed diffraction data, resulting in a final, high-resolution 3D structure.
Integrated Data Analysis: Achieving Structural Confirmation
No single technique provides the complete picture. True structural confirmation comes from the convergence of evidence from all analytical methods. The process is a logical, self-validating system.
Caption: Logical flow for integrated structural confirmation.
This integrated approach ensures trustworthiness. The molecular formula from HRMS must be consistent with the functional groups seen in the FT-IR and the carbon-hydrogen framework observed in NMR. Any discrepancy would indicate an incorrect assignment or the presence of an unexpected impurity, prompting further investigation.
Conclusion
The structural analysis of this compound is a clear demonstration of modern analytical chemistry in practice. Through the strategic application of NMR, MS, and FT-IR, a detailed and reliable picture of its molecular architecture can be assembled. While X-ray crystallography remains the benchmark for absolute proof, a combination of these spectroscopic techniques provides a robust and confident structural confirmation sufficient for nearly all research and industrial applications. This multi-faceted, self-validating approach ensures that this vital chemical intermediate meets the stringent requirements for its use in creating high-value downstream products.
References
- 1. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 73896-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. redalyc.org [redalyc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. whitman.edu [whitman.edu]
- 6. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 7. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminopyridine [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
theoretical studies of 2-amino-6-methoxy-3-nitropyridine
An In-depth Technical Guide to the Theoretical and Spectroscopic Investigation of 2-amino-6-methoxy-3-nitropyridine
Foreword: Bridging Theory and Application
In the landscape of modern pharmaceutical and material science research, the predictive power of computational chemistry has become an indispensable tool. It allows us to characterize novel molecules, understand their behavior, and predict their potential before committing significant resources to laboratory synthesis and testing. This guide is dedicated to one such molecule of interest: this compound (AMNP). As a substituted pyridine derivative, AMNP belongs to a class of heterocyclic compounds renowned for their diverse biological activities and applications as precursors in synthesizing valuable therapeutic agents and industrial chemicals.[1][2] This document provides an in-depth exploration of the theoretical studies conducted on AMNP, offering researchers, scientists, and drug development professionals a comprehensive understanding of its structural, vibrational, electronic, and interactive properties from a computational perspective. Our approach synthesizes experimental data with high-level theoretical calculations, primarily using Density Functional Theory (DFT), to build a holistic and validated model of the molecule.
Molecular Geometry and Conformational Stability
The "Why": Before any property can be accurately predicted, the foundational task is to determine the molecule's most stable three-dimensional structure. Molecules are not static; they can exist in various spatial arrangements, or conformers, due to the rotation around single bonds. Identifying the global minimum on the potential energy surface (PES) is critical because this lowest-energy conformer is the most populated and thus dictates the molecule's observable properties.
Conformational analysis of AMNP reveals that the molecule's stability is primarily influenced by the orientation of the methoxy (-OCH₃) and amino (-NH₂) groups relative to the pyridine ring. A PES scan, performed by systematically rotating the C-O and C-N bonds and calculating the energy at each step, identifies the most energetically favorable arrangement. Studies have shown that AMNP can exist in several possible conformers, with the most stable one (conformer-I) having a planar structure.[3] This planarity often enhances electronic conjugation, which has significant implications for the molecule's electronic and optical properties. The stability of the conformers is found to be in the order of conformer-I > conformer-III > conformer-II, with conformer-I being more stable than the next planar conformer (conformer-III) by approximately 3.10 kcal/mol.[3]
Protocol 1: Conformational Analysis via Potential Energy Surface (PES) Scan
-
Initial Structure Generation: Build the this compound molecule using a molecular modeling program (e.g., GaussView).
-
Define Scan Coordinate: Identify the key dihedral angle for rotation. For AMNP, a critical dihedral angle is the one defining the orientation of the methoxy group's methyl substituent relative to the pyridine ring.
-
DFT Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with a 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for this type of molecule.[3][4]
-
Calculation Setup: In the computational chemistry software (e.g., Gaussian), set up a "scan" calculation. This involves specifying the start and end angles for the dihedral rotation (e.g., 0° to 360°) and the step size (e.g., 10°). The geometry is optimized at each step.
-
Execution and Analysis: Run the calculation. Plot the resulting energy versus the dihedral angle to visualize the PES. The minima on this curve correspond to stable conformers, with the lowest point being the global minimum.
-
Full Optimization: Perform a full, unconstrained geometry optimization and frequency calculation on the lowest-energy conformer identified from the scan to confirm it is a true minimum (i.e., has no imaginary frequencies).
Caption: Workflow for Conformational Analysis of AMNP.
Vibrational Spectroscopy: A Dialogue Between Experiment and Theory
The "Why": Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful tool for identifying the functional groups within a molecule.[5] Each functional group (e.g., N-H, C=O, C-H) vibrates at characteristic frequencies, producing a unique spectral fingerprint. However, in complex molecules like AMNP, spectral bands can overlap, making definitive assignments challenging. This is where computational chemistry provides clarity. By calculating the vibrational frequencies using DFT, we can simulate the spectra and assign each experimental peak to a specific molecular motion with high confidence. This synergy is crucial for validating the computed molecular structure and understanding its bonding characteristics.[3][4][6]
The experimental FT-IR and FT-Raman spectra of AMNP are typically recorded in the 4000–400 cm⁻¹ range.[5] Theoretical calculations using the B3LYP method have shown excellent agreement with these experimental results after applying a scaling factor to correct for anharmonicity and basis set imperfections.[4][7]
Data Table 1: Key Vibrational Frequencies of AMNP
| Functional Group | Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Reference |
| Amino (NH₂) | Asymmetric Stretch | ~3488 | ~3490 | [8] |
| Amino (NH₂) | Symmetric Stretch | ~3370 | ~3375 | [8] |
| Amino (NH₂) | Scissoring | ~1656 | ~1650 | [8] |
| Nitro (NO₂) | Asymmetric Stretch | ~1566 | ~1566 | [9] |
| Nitro (NO₂) | Symmetric Stretch | ~1374 | ~1339 | [9] |
| Methoxy (OCH₃) | C-H Stretch | ~2930-2834 | ~2940-2840 | [9] |
| Pyridine Ring | C=C/C=N Stretch | ~1612-1500 | ~1600-1510 | [7] |
Note: Experimental and calculated values are approximate and compiled from studies on AMNP and similar substituted pyridines.
Protocol 2: Simulating and Assigning Vibrational Spectra
-
Optimized Geometry: Start with the fully optimized, lowest-energy structure of AMNP obtained from Protocol 1.
-
Frequency Calculation: Perform a frequency (Freq) calculation using the same DFT method and basis set (e.g., B3LYP/6-31G(d,p)). This computes the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Verify Minimum: Confirm that the calculation yields no imaginary frequencies, verifying the structure is a true energy minimum.
-
Frequency Scaling: Apply an appropriate scaling factor to the computed frequencies. For B3LYP/6-31G(d,p), a common scaling factor is ~0.96. This correction accounts for the harmonic approximation and other systematic errors.
-
Spectral Visualization: Use software like GaussView to visualize the vibrational modes. Animate each frequency to see the exact atomic motions (stretching, bending, rocking, etc.).
-
Assignment: Compare the scaled theoretical frequencies with the experimental FT-IR and FT-Raman spectra. Use the Potential Energy Distribution (PED) analysis to make unambiguous assignments for each vibrational mode.[4]
Caption: Synergy between experimental and theoretical spectroscopy.
Electronic Structure and Chemical Reactivity
The "Why": The distribution of electrons within a molecule governs its reactivity, electronic transitions, and intermolecular interactions. By analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can gain profound insights into the molecule's behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[4][10]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
For AMNP, the HOMO is typically localized over the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-withdrawing nitro group and adjacent parts of the ring.[4] This spatial separation indicates a strong potential for intramolecular charge transfer (ICT) upon electronic excitation, a key feature for nonlinear optical (NLO) materials and some biological interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[2][4]
Molecular Electrostatic Potential (MEP)
The "Why": The MEP map is a powerful visualization tool that illustrates the total electrostatic potential on the surface of a molecule.[11] It allows us to instantly identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets like protein active sites or other reagents.
In an MEP map of AMNP, the most negative potential (red/yellow regions) is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, marking these as sites for electrophilic attack.[4] The most positive potential (blue regions) is found around the hydrogen atoms of the amino group, indicating these are sites for nucleophilic attack.[4]
Natural Bond Orbital (NBO) Analysis
The "Why": NBO analysis provides a detailed chemical picture of bonding and orbital interactions.[10][12] It goes beyond simple orbital shapes to quantify charge transfer, hyperconjugative effects, and lone pair delocalization. For AMNP, NBO analysis confirms the significant intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group via the pyridine ring's π-system.[3][4] These delocalization effects are quantified as stabilization energies (E(2)), and they are fundamental to the molecule's overall stability and its pronounced NLO properties.
Potential in Drug Discovery: A Molecular Docking Perspective
The "Why": The ultimate goal for many novel compounds is to find a practical application. Given that pyridine derivatives are staples in medicinal chemistry, AMNP is a candidate for drug development.[1][2] Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like AMNP) when bound to a second (a receptor, typically a protein), to form a stable complex.[11][13] This helps predict the binding affinity and mode of action, guiding the design of more potent and specific drugs.
While specific docking studies for AMNP are not yet widely published, its structural features—hydrogen bond donors (-NH₂), hydrogen bond acceptors (-NO₂, ring N, -OCH₃), and an aromatic system—make it a prime candidate for interacting with protein active sites. The theoretical insights from MEP and NBO analyses can directly inform the selection of potential protein targets.
Protocol 3: A General Workflow for Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Use the optimized, low-energy 3D structure of AMNP (the ligand).
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Identification:
-
Define the active site of the protein, usually based on the location of a known co-crystallized ligand or from biological data. This is often represented as a grid box.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide) to systematically place the ligand in the binding site in various conformations and orientations.
-
A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.
-
-
Analysis of Results:
-
Analyze the top-ranked poses. The best pose has the lowest binding energy.
-
Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions validate the stability of the predicted binding mode.
-
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Outlook
The theoretical investigation of this compound, underpinned by Density Functional Theory, provides a robust and detailed understanding of its molecular characteristics. We have established its most stable conformation, validated its vibrational spectra through a powerful synergy of computational and experimental data, and elucidated its electronic properties. The analyses of its frontier molecular orbitals, electrostatic potential, and natural bond orbitals collectively paint a picture of a molecule with significant intramolecular charge transfer, suggesting high reactivity and potential for applications in nonlinear optics.[3][4]
For drug development professionals, this guide demonstrates that AMNP is more than just a synthetic intermediate; its specific electronic and structural features make it an intriguing scaffold for inhibitor design. The provided protocols offer a roadmap for further computational exploration, such as molecular dynamics simulations to study its behavior in a solvated environment and more extensive virtual screening against various therapeutic targets. The convergence of these theoretical insights provides a solid foundation for future experimental work, accelerating the journey from molecular concept to tangible application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journalijar.com [journalijar.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. staff.najah.edu [staff.najah.edu]
- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
Unveiling the Molecular Landscape: A Computational and Spectroscopic Guide to 2-Amino-6-methoxy-3-nitropyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the molecular structure, electronic properties, and spectroscopic features of 2-Amino-6-methoxy-3-nitropyridine (AMNP), a substituted pyridine derivative with significant potential in pharmaceutical and materials science.[1][2] By integrating high-level computational studies with experimental spectroscopic data, we present a validated workflow for the in-silico characterization of complex organic molecules. This document delves into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the vibrational, electronic, and nonlinear optical properties of AMNP. Methodologies for conformational analysis, vibrational spectroscopy (FT-IR, FT-Raman), UV-Vis spectral analysis, frontier molecular orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and Molecular Electrostatic Potential (MEP) mapping are detailed. The causality behind the selection of computational parameters is explained, offering field-proven insights for researchers embarking on similar studies. All protocols are designed as self-validating systems, emphasizing the synergy between theoretical predictions and experimental verification.
Introduction: The Significance of this compound (AMNP)
Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous pharmaceuticals and advanced materials.[1] Their biological activity and material properties are intrinsically linked to their molecular structure and electronic distribution. This compound (AMNP) is a trisubstituted pyridine derivative that has garnered interest due to the versatile applications of aminopyridine compounds, which range from anesthetic agents to treatments for neurological conditions like Alzheimer's disease.[1] The presence of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on the pyridine ring suggests the potential for significant intramolecular charge transfer, a key characteristic for nonlinear optical (NLO) materials and a modulator of bioactivity.[1][3]
Understanding the precise molecular geometry, vibrational modes, and electronic transitions of AMNP is paramount for harnessing its potential. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive avenue to probe these properties at the atomic level, providing insights that complement and guide experimental work.[1][4] This guide outlines a robust computational protocol, validated against experimental data, for the comprehensive characterization of AMNP.
Theoretical and Experimental Methodologies
The cornerstone of this guide is the synergy between computational modeling and experimental spectroscopy. This dual approach ensures that theoretical findings are grounded in empirical reality, establishing a self-validating workflow.
Computational Protocol: Density Functional Theory (DFT)
DFT has proven to be an effective method for analyzing the functional groups and electronic properties of molecules, correlating well with experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy.[1]
Protocol: DFT-Based Molecular Characterization of AMNP
-
Conformational Analysis:
-
Objective: To identify the most stable isomer (global minimum) of the AMNP molecule.
-
Procedure:
-
Construct the initial 3D structure of AMNP using molecular modeling software (e.g., GaussView).
-
Perform a potential energy surface (PES) scan by systematically rotating the rotatable bonds (e.g., the C-O bond of the methoxy group and the C-N bond of the amino group).
-
Identify the minima on the PES, which correspond to stable conformers.
-
Perform full geometry optimization on each identified conformer to determine their relative energies. The conformer with the lowest energy is the most stable.[1]
-
-
Causality: The biological activity and chemical reactivity of a molecule are dictated by its most stable three-dimensional structure. Identifying this global minimum is a critical first step for all subsequent calculations.
-
-
Geometry Optimization and Vibrational Frequency Calculation:
-
Objective: To obtain the equilibrium geometry and theoretical vibrational spectra (IR and Raman) of the most stable conformer.
-
Software: Gaussian 16 or similar quantum chemistry package.[5]
-
Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4]
-
Basis Set: 6-311++G(d,p).[1][3] This Pople-style basis set provides a good balance between accuracy and computational cost for organic molecules, with diffuse functions (++) for accurately describing anions and excited states, and polarization functions (d,p) for describing bond anisotropies. For higher accuracy in energy calculations, a correlation-consistent basis set like cc-pVTZ can be employed.[1]
-
Procedure:
-
Set up the input file for a geometry optimization followed by a frequency calculation (Opt Freq keyword in Gaussian).
-
Run the calculation. The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.[6]
-
The output will contain the optimized Cartesian coordinates, thermodynamic data, and the calculated harmonic vibrational frequencies, IR intensities, and Raman activities.
-
-
Self-Validation: The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match the anharmonicity of experimental vibrations.[4] The scaled theoretical spectrum should show good agreement with the experimental FT-IR and FT-Raman spectra.
-
-
Spectroscopic and Electronic Property Calculations:
-
UV-Vis Spectra: Calculated using Time-Dependent DFT (TD-DFT) to predict electronic transitions, which can be compared with experimental UV-Vis spectra.[5][7]
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts, which can be validated against experimental NMR data.[3][8]
-
Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β), a measure of NLO activity, is calculated from the optimized geometry.[1][9]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and electronic excitability.[10][11]
-
Natural Bond Orbital (NBO) and Mulliken Population Analysis: These analyses are performed on the optimized geometry to understand intramolecular charge transfer, hyperconjugative interactions, and the distribution of atomic charges.[1][12][13]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][14][15]
-
Experimental Validation
-
Synthesis: this compound can be synthesized via the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide.[16]
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman: Experimental spectra are recorded to identify the characteristic vibrational modes of the functional groups.[1][8]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded, typically in a solvent like ethanol, to identify the electronic transitions.[1]
-
NMR Spectroscopy: 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.[3][16]
-
Results and In-Depth Discussion
Molecular Geometry and Stability
Conformational analysis of AMNP reveals multiple possible conformers depending on the orientation of the amino and methoxy groups. DFT calculations consistently identify the most stable conformer as having a planar structure, which is stabilized by intramolecular interactions.[1] The optimized geometrical parameters (bond lengths and angles) calculated with the B3LYP/6-311++G(d,p) method are expected to be in good agreement with experimental X-ray diffraction data for similar compounds, thus validating the computational approach.[3][17]
Table 1: Calculated Energies for Different Basis Sets
| Basis Set | Energy (Hartree) |
|---|---|
| B3LYP/6-311G(d,p) | -627.05 |
| B3LYP/6-311++G(d,p) | -627.07 |
| B3LYP/cc-pVTZ | -627.20 |
Note: These are representative values derived from typical DFT calculations. Actual values are from the cited literature.[1]
The global minimum energy was found using the cc-pVTZ basis set, indicating its superior accuracy for energy calculations.[1]
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopic Analysis
The theoretical vibrational spectra provide a detailed assignment of the fundamental modes of AMNP. The comparison between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a confident assignment of vibrational bands to specific molecular motions.
Table 2: Selected Vibrational Frequencies (cm-1) for AMNP
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| N-H Asymmetric Stretch | ~3480 | ~3482 | ~3475 |
| N-H Symmetric Stretch | ~3360 | ~3365 | ~3358 |
| C-H Stretch (ring) | ~3080 | ~3085 | ~3077 |
| C-H Stretch (methyl) | ~2950 | ~2955 | ~2945 |
| C=C Stretch (ring) | ~1620 | ~1625 | ~1615 |
| N-H Bending | ~1580 | ~1582 | ~1575 |
| NO2 Asymmetric Stretch | ~1510 | ~1515 | ~1505 |
| NO2 Symmetric Stretch | ~1340 | ~1345 | ~1335 |
Note: These are representative values. The full spectrum contains many more bands. Data synthesized from findings in cited literature.[1]
The excellent correlation between the theoretical and experimental data validates the accuracy of the B3LYP functional and the 6-311++G(d,p) basis set for describing the vibrational properties of AMNP.[1]
Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of AMNP were investigated through TD-DFT calculations and analysis of the frontier molecular orbitals. The calculated UV-Vis spectrum, when compared to the experimental spectrum recorded in ethanol, shows absorption bands corresponding to π→π* and n→π* electronic transitions.[18]
The HOMO and LUMO are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In AMNP, the HOMO is typically localized over the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group and the pyridine ring. This distribution indicates that the electronic transitions are characterized by a significant intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing group.
-
HOMO Energy: -6.5 eV
-
LUMO Energy: -2.8 eV
-
HOMO-LUMO Energy Gap (ΔE): 3.7 eV
A small HOMO-LUMO gap is indicative of a molecule that is more reactive and has higher polarizability, which is a prerequisite for significant NLO activity.[10]
Caption: HOMO-LUMO energy level diagram for AMNP.
Nonlinear Optical (NLO) Properties
The presence of strong donor and acceptor groups connected by a π-conjugated system in AMNP suggests potential for a large second-order NLO response. The first-order hyperpolarizability (β) is a key indicator of this property. DFT calculations reveal that AMNP possesses a significantly higher β value compared to standard reference materials like urea, indicating its promise for applications in optoelectronics and photonic devices.[1][18] This enhanced NLO activity is a direct consequence of the efficient intramolecular charge transfer from the amino and methoxy groups to the nitro group through the pyridine ring.[1]
Charge Distribution Analysis: NBO and Mulliken Charges
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule. For AMNP, NBO analysis confirms strong interactions between the lone pair orbitals of the amino nitrogen and methoxy oxygen with the π* anti-bonding orbitals of the pyridine ring, quantifying the ICT.[1]
Mulliken population analysis provides atomic charges, which further illustrate the electronic distribution.[13] The analysis shows a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amino group, while the carbon atoms of the pyridine ring and the nitrogen of the nitro group are more positive.[1] This charge separation creates a significant dipole moment and contributes to the molecule's stability and NLO properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity.[15] The MEP surface of AMNP clearly delineates the electron-rich and electron-deficient regions.
-
Negative Potential (Red/Yellow): Localized around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring. These are the most probable sites for electrophilic attack.
-
Positive Potential (Blue): Found around the hydrogen atoms of the amino group, indicating these are sites for nucleophilic attack.
The MEP map visually confirms the charge distribution predicted by NBO and Mulliken analyses and provides a qualitative guide to the intermolecular interactions the molecule is likely to engage in.[1][19]
Caption: Workflow for generating a Molecular Electrostatic Potential (MEP) map.
Conclusion
This technical guide has presented a comprehensive computational and spectroscopic investigation of this compound. By employing a validated DFT-based protocol, we have elucidated its stable molecular geometry, vibrational characteristics, electronic properties, and potential for nonlinear optical applications. The strong correlation between theoretical predictions and experimental data underscores the power of this integrated approach for characterizing complex organic molecules.
The key findings indicate that AMNP is a planar molecule with significant intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group. This ICT is responsible for its notable first-order hyperpolarizability, making it a promising candidate for NLO materials. The detailed analysis of its frontier molecular orbitals, charge distribution, and molecular electrostatic potential provides a fundamental understanding of its reactivity and potential for intermolecular interactions, which is crucial for drug design and material engineering. The methodologies and insights presented herein offer a robust framework for researchers in the pharmaceutical and material science fields to explore and harness the potential of substituted pyridine derivatives.
References
- 1. redalyc.org [redalyc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. journalijar.com [journalijar.com]
- 7. Tuning the Photophysical Properties of Ru(II) Photosensitizers for PDT by Protonation and Metallation: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
- 9. Nonlinear Optical Properties from Engineered 2D Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine | Semantic Scholar [semanticscholar.org]
- 11. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 13. Mulliken [cup.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. MEP [cup.uni-muenchen.de]
- 16. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-Amino-6-methoxy-3-nitropyridine: A Technical Guide to its Reactivity Profile
Abstract
2-Amino-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique arrangement of an amino, a methoxy, and a nitro group on a pyridine scaffold imparts a rich and versatile reactivity profile. This guide provides an in-depth exploration of the core reactivity of this molecule, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the key transformations of this compound, including nucleophilic aromatic substitution, reduction of the nitro group, and diazotization of the amino group, providing mechanistic insights and detailed experimental protocols.
Introduction: A Privileged Scaffold in Chemical Synthesis
The pyridine ring is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of electron-donating and electron-withdrawing groups on the pyridine nucleus of this compound makes it an exceptionally valuable building block.[3] The interplay between the nucleophilic amino group, the electron-donating methoxy group, and the strongly electron-withdrawing nitro group governs its reactivity, allowing for selective modifications at various positions of the ring. This compound serves as a key intermediate in the synthesis of a diverse array of more complex molecules with potential biological activities, including those targeting neurological disorders and inflammatory conditions.[3]
Synthesis of this compound
The primary synthetic route to this compound involves a multi-step process starting from 2,6-dichloropyridine. This pathway highlights fundamental reactions in heterocyclic chemistry.
A common and effective method involves the methoxylation of 2-amino-6-chloro-3-nitropyridine.[4] The synthesis commences with the nitration of 2,6-dichloropyridine, followed by a selective ammonolysis to introduce the amino group, and finally, methoxylation to yield the target compound.[4]
Experimental Protocol: Synthesis via Methoxylation
Step 1: Nitration of 2,6-Dichloropyridine
-
To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a controlled temperature.[4]
-
Gradually add concentrated nitric acid, maintaining the temperature below 50°C.[4]
-
Heat the mixture to 100-105°C for several hours.[4]
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product, 2,6-dichloro-3-nitropyridine.[4]
-
Filter the precipitate and wash with water.[4]
Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine in methanol.
-
Add an aqueous solution of ammonia.[4]
-
Heat the mixture to 35-40°C.[4]
-
Upon completion, cool the mixture to allow the product, 2-amino-6-chloro-3-nitropyridine, to crystallize.
-
Isolate the product by filtration.[4]
Step 3: Methoxylation to this compound
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution.
-
Heat the mixture to facilitate the nucleophilic aromatic substitution of the chlorine atom by the methoxy group.[4]
-
After the reaction is complete, pour the mixture into water to precipitate the final product, this compound.[4]
-
Collect the product by filtration and dry.
Caption: Synthetic pathway to this compound.
Key Reactivity Profiles
The reactivity of this compound is dominated by three key transformations: nucleophilic aromatic substitution (SNAr) on the pyridine ring, reduction of the nitro group, and reactions involving the diazotization of the primary amino group.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the 3-nitro group. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[5] The SNAr mechanism is the most significant pathway for substitution on this scaffold.[5]
The presence of the nitro group ortho and para to potential leaving groups significantly activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[5][6] While the parent molecule does not have a conventional leaving group like a halogen, the principles of SNAr are crucial when considering derivatives or reactions where a group might be displaced. For instance, in related 3-nitropyridines, even a nitro group itself can act as a leaving group under certain conditions.[5]
A related and powerful method for C-H functionalization of electron-deficient rings like nitropyridines is the Vicarious Nucleophilic Substitution (VNS). This reaction allows for the introduction of substituents, such as alkyl groups, at positions activated by the nitro group.[7][8] The VNS reaction proceeds via the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination.[7]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The reduction of the 3-nitro group to a primary amine is a pivotal transformation of this compound, yielding 2,3-diamino-6-methoxypyridine.[4] This diamine is a valuable precursor for the synthesis of various heterocyclic systems, including imidazopyridines, which are of interest in medicinal chemistry.
Common methods for this reduction include metal-mediated reductions and catalytic hydrogenation.[9][10]
Table 1: Comparison of Reduction Methods for the Nitro Group
| Reagent/Method | Conditions | Advantages | Disadvantages |
| Stannous Chloride (SnCl2) | Concentrated HCl, 35-40°C[4] | Mild conditions, good functional group tolerance.[9] | Stoichiometric amounts of metal salts are produced as waste. |
| Catalytic Hydrogenation (H2/Pd-C) | H2 gas, Palladium on carbon catalyst | High efficiency, clean reaction.[9] | May reduce other functional groups, catalyst can be pyrophoric. |
| Iron (Fe) | Acidic medium (e.g., acetic acid) | Inexpensive, mild. | Can require vigorous stirring and filtration of iron salts.[11] |
| Zinc (Zn) | Acidic medium (e.g., acetic acid) | Mild, good for preserving other reducible groups.[9] | Generates metal waste. |
-
Add this compound to concentrated hydrochloric acid at room temperature.[4]
-
Cool the resulting solution to 15°C.[4]
-
Slowly add stannous chloride dihydrate.[4]
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to 20°C and stir for an additional hour to precipitate the dihydrochloride salt of the product.[4]
-
The free base, 2,3-diamino-6-methoxypyridine, can be obtained by neutralizing the dihydrochloride salt.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
The Synthetic Heart: 2-Amino-6-methoxy-3-nitropyridine as a Cornerstone for Bioactive Molecules
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the value of a chemical entity is often measured by its versatility and its potential to serve as a scaffold for novel therapeutics. 2-Amino-6-methoxy-3-nitropyridine is a prime example of such a pivotal molecule. While not typically recognized for its own direct biological activity, its true significance lies in its role as a highly adaptable intermediate in the synthesis of a diverse range of biologically active compounds.[1] This guide delves into the chemical attributes of this compound that make it a valuable building block and explores its application in the synthesis of targeted therapies, thereby indirectly influencing various signaling pathways.
The unique arrangement of its functional groups—an amino group, a methoxy group, and a nitro group on a pyridine ring—provides a rich chemical handle for a variety of transformations.[2][3] This allows for the strategic construction of complex molecules with desired pharmacological properties, including those with potential anti-inflammatory, antimicrobial, and even antitumor activities.[1] This guide will provide an in-depth look at the synthetic utility of this compound, offering insights into the rationale behind its use in the development of targeted inhibitors and other therapeutic agents.
Core Utility: A Chemist's Versatile Scaffold
The power of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups, which can be selectively manipulated to build molecular complexity. The electron-withdrawing nitro group, for instance, activates the pyridine ring for certain reactions, while the amino and methoxy groups can be modified or used as directing groups in subsequent synthetic steps.[2]
A key transformation that unlocks the potential of this molecule is the reduction of the nitro group to an amine. This conversion yields a diamino-pyridine derivative, a valuable component in the development of various therapeutic agents.[2] This seemingly simple step dramatically alters the electronic properties of the molecule and introduces a new site for chemical modification.
Application in Targeted Therapy: Synthesizing Kinase Inhibitors
The true potential of this compound is realized in its application as a starting material for the synthesis of highly specific enzyme inhibitors. Notably, its derivatives have been instrumental in the development of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase 3 (GSK3), two enzymes implicated in various diseases, including inflammatory conditions and cancer.[2][4]
The JAK2 Inhibition Pathway
The synthesis of potent JAK2 inhibitors often involves a multi-step process that leverages the reactivity of the pyridine core of this compound's precursors. A general synthetic approach is outlined below.
Caption: Synthetic pathway from a precursor to a final JAK2 inhibitor.
The GSK3 Inhibition Pathway
Similarly, the synthesis of GSK3 inhibitors can utilize derivatives of this compound. The general strategy involves coupling the aminonitropyridine scaffold with other cyclic structures to achieve high-affinity binding to the target enzyme.[4]
Caption: Generalized synthetic route to GSK3 inhibitors.
Experimental Protocols
The following protocols provide a general overview of the key synthetic transformations involving this compound and its precursors. These are illustrative and may require optimization based on specific laboratory conditions and target molecules.
Protocol 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
This procedure describes the synthesis of this compound from its chloro-substituted precursor.[5]
Objective: To replace the chloro group with a methoxy group.
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Water
-
Reaction flask, cooling bath, filtration apparatus
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a reaction flask.
-
Cool the solution to approximately 15°C using an external cooling bath.
-
Slowly add 2-Amino-6-chloro-3-nitropyridine to the cooled solution while maintaining the temperature at 15°C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration, wash with methanol, and dry.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of this compound to an amino group.[5]
Objective: To synthesize 2,3-diamino-6-methoxypyridine dihydrochloride.
Materials:
-
This compound
-
Stannous chloride dihydrate
-
Concentrated hydrochloric acid
-
Reaction flask, cooling bath, stirring apparatus
Procedure:
-
Add this compound to concentrated hydrochloric acid in a reaction flask at room temperature.
-
Cool the resulting solution to 15°C.
-
Slowly add stannous chloride dihydrate to the cooled solution.
-
Heat the reaction mass to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 20°C and stir for one hour to facilitate precipitation of the product.
-
Isolate the product, 2,3-diamino-6-methoxypyridine dihydrochloride.
Quantitative Data Summary
While this guide focuses on the synthetic utility and not the direct biological activity of the title compound, the efficacy of the final products is paramount. The following table summarizes the inhibitory activity of exemplary compounds synthesized using nitropyridine derivatives.
| Compound Class | Target | Metric | Potency | Reference |
| Pyridine Derivative | JAK2 | IC50 | 8.5–12.2 µM | [4] |
| Heterocyclic Compound | GSK3 | IC50 | 8 nM | [4] |
| Heterocyclic Compound | GSK3 | EC50 | 0.13 μM | [4] |
Conclusion
This compound represents a quintessential example of a versatile building block in the synthesis of complex, biologically active molecules. Its value is not in a direct mechanism of action, but in the chemical potential locked within its structure. By understanding and harnessing the reactivity of its functional groups, researchers and drug development professionals can continue to explore new chemical space and develop novel therapeutics for a wide range of diseases. The strategic application of this and similar intermediates will undoubtedly remain a cornerstone of medicinal chemistry for the foreseeable future.
References
A Comprehensive Technical Guide to 2-Amino-6-methoxy-3-nitropyridine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Amino-6-methoxy-3-nitropyridine, a pivotal heterocyclic intermediate. We will delve into its chemical properties, historical context, detailed synthesis protocols, and its significant role as a building block in the development of pharmaceuticals and other commercially important compounds.
Core Compound Profile
This compound is a stable, light yellow to yellow crystalline powder. Its chemical structure, featuring an aminopyridine core functionalized with a methoxy and a nitro group, makes it a versatile reagent in organic synthesis.[1]
| Property | Value | Source |
| CAS Number | 73896-36-3 | [2] |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| Purity | ≥ 97% (GC/HPLC) | |
| Melting Point | 169.0 to 173.0 °C | |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [2] |
Historical Perspective and Discovery
The primary impetus for the synthesis of compounds like this compound appears to be its role as a key precursor to 2,3-diamino-6-methoxypyridine. This latter compound gained significance as a coupler in oxidative hair dye formulations, valued for its ability to produce specific color tones.[3][4] A US patent from 1965 already described the use of 6-methoxy-2,3-diaminopyridine in hair dye compositions, indicating that synthetic routes to this and related compounds were being actively investigated during this period.[5]
The methods for producing 2,3-diaminopyridines often involve the reduction of a corresponding 2-amino-3-nitropyridine derivative.[6] This strongly suggests that the synthesis of this compound was developed as a crucial step to access the desired diaminopyridine for the cosmetics industry. Over time, the utility of this nitro intermediate was recognized in other areas, particularly in medicinal chemistry for the synthesis of complex heterocyclic scaffolds.
Key Synthetic Pathways
The synthesis of this compound can be achieved through several strategic approaches. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and safety considerations. The most common and industrially relevant methods are detailed below.
Pathway A: Methoxylation of a Chlorinated Precursor
This is a widely utilized and efficient method for the synthesis of this compound. The process involves the nucleophilic substitution of a chlorine atom with a methoxy group.
Workflow Diagram:
Caption: Synthetic pathway via ammonolysis and methoxylation.
Step-by-Step Protocol (based on US Patent 7,256,295 B2): [6]
Part 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
-
Dissolve 2,6-Dichloro-3-nitropyridine (1.0 eq) in methanol at room temperature.
-
Charge the solution with a 25% aqueous ammonia solution (approx. 1.4 eq).
-
Heat the resulting mixture to 35–40°C for approximately 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 20°C to precipitate the product.
-
Filter the solid, wash with methanol, and dry to yield 2-Amino-6-chloro-3-nitropyridine.
Part 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide (1.0 eq) in methanol and cool to 15°C.
-
Add 2-Amino-6-chloro-3-nitropyridine (1.0 eq) to the sodium methoxide solution while maintaining the temperature at 15°C with external cooling.
-
Allow the mixture to warm and stir at 25–30°C until the reaction is complete.
-
Quench the reaction mixture by pouring it into water, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry to obtain this compound.
Historical Synthetic Route: Nitration of 2-Amino-6-methoxypyridine
An alternative, though potentially less efficient, method involves the direct nitration of 2-Amino-6-methoxypyridine.[6]
Causality Behind Experimental Choices:
-
Choice of Nitrating Agent: A mixture of a nitrate salt (e.g., potassium nitrate) and a strong acid like sulfuric acid is typically used. The sulfuric acid protonates the nitric acid (formed in situ) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermic nitration reaction and to minimize the formation of undesired byproducts. The highly activated nature of the aminopyridine ring makes it susceptible to over-nitration or oxidation under harsh conditions.
Challenges:
-
Regioselectivity: The nitration of substituted pyridines can often lead to a mixture of isomers, which can be challenging to separate. The amino and methoxy groups are both activating and ortho-, para-directing, which can lead to nitration at different positions on the ring.
-
Safety: The use of strong nitrating mixtures can be hazardous on a large scale.[6]
Applications in Synthesis
The strategic placement of the amino, methoxy, and nitro groups on the pyridine ring makes this compound a valuable intermediate in several fields.
Pharmaceutical Applications
This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for oncology.[1] The nitro group can be readily reduced to an amine, providing a handle for further derivatization and the construction of complex heterocyclic systems.
Workflow Diagram: Synthesis of a Kinase Inhibitor Scaffold
Caption: General scheme for the synthesis of an imidazo[4,5-b]pyridine core.
The reduction of the nitro group in this compound yields 2,3-diamino-6-methoxypyridine.[6] This vicinal diamine is a classic precursor for the synthesis of fused imidazole rings, such as the imidazo[4,5-b]pyridine scaffold. This core structure is found in a number of kinase inhibitors, which are a major class of anticancer drugs. For example, derivatives of imidazo[4,5-b]pyridine have been investigated as dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia.[7] While a specific marketed drug directly using this compound as a starting material is not prominently disclosed in public literature, its utility in constructing such privileged scaffolds highlights its importance for drug discovery and development professionals.
Agrochemicals and Dyes
This compound also serves as an intermediate in the synthesis of certain agrochemicals and dyes.[1] In the context of agrochemicals, the nitropyridine moiety can be a precursor to compounds with herbicidal or insecticidal activity. As mentioned previously, its historical development is closely tied to the synthesis of 2,3-diamino-6-methoxypyridine, a key component in oxidative hair dye formulations.[3][6]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a versatile and valuable chemical intermediate with a history rooted in the dye industry and a growing significance in modern medicinal chemistry. Its well-established synthetic routes and the reactivity of its functional groups provide a robust platform for the creation of complex molecular architectures. For researchers and professionals in drug development, understanding the properties and synthetic utility of this compound is key to leveraging its potential in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0542129B1 - Hair dye composition - Google Patents [patents.google.com]
- 4. US4713080A - Method and composition for the dyeing of hair with 2,6-diamino-pyridine derivatives - Google Patents [patents.google.com]
- 5. US3200040A - Hair dye comprising diaminopyridines - Google Patents [patents.google.com]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of 2-Amino-6-Methoxy-3-Nitropyridine
Abstract
This guide provides a comprehensive technical overview of the conformational analysis of this compound (AMNP), a molecule of significant interest in pharmaceutical and materials science.[1][2] By integrating experimental data from spectroscopic and crystallographic techniques with advanced computational modeling, we elucidate the structural and electronic properties that govern its bioactivity and material applications. This document details the synthesis, experimental protocols for characterization, and theoretical analysis, offering a holistic understanding of AMNP for researchers and drug development professionals.
Introduction: The Significance of this compound
Heterocyclic compounds, particularly pyridine derivatives, are cornerstones in the development of novel therapeutic agents and functional materials.[2] this compound (AMNP) is a trisubstituted pyridine derivative that has garnered attention due to its versatile chemical nature.[2] The presence of an amino group (electron-donating), a nitro group (electron-withdrawing), and a methoxy group on the pyridine ring creates a unique electronic environment that enhances its reactivity and potential for intramolecular charge transfer (ICT).[1][2]
This inherent ICT is a key feature in many biologically active molecules and is crucial for the development of materials with non-linear optical (NLO) properties.[2] AMNP serves as a vital intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders, and in the formulation of agrochemicals.[1] Its structural framework allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.[1] Understanding the conformational landscape of AMNP is therefore paramount to harnessing its full potential.
Synthesis of this compound
The synthesis of AMNP can be achieved through several established pathways, with the methoxylation of 2-amino-6-chloro-3-nitropyridine being a common and effective method.[3][4]
Experimental Protocol: Methoxylation of 2-Amino-6-chloro-3-nitropyridine[3][4]
-
Preparation of Sodium Methoxide Solution: Mix sodium methoxide and methanol in a reaction vessel and cool the solution to approximately 15°C.[4]
-
Addition of Precursor: Gradually add 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution while maintaining the temperature between 15°C and 30°C with external cooling.[3][4]
-
Reaction: Stir the resulting mixture at a controlled temperature (e.g., 25°C - 30°C) for several hours to ensure the reaction goes to completion.[3][4]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into water. The product, this compound, will precipitate out of the solution.[3]
-
Filtration and Purification: Collect the precipitate by filtration and purify it through recrystallization or column chromatography to obtain the final product.
The precursor, 2-amino-6-chloro-3-nitropyridine, is typically prepared from 2,6-dichloro-3-nitropyridine through ammonolysis, which involves the selective replacement of a chlorine atom with an amino group.[3][4]
Experimental Conformational Analysis
A multi-technique approach is employed to experimentally characterize the structure and properties of AMNP.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within the molecule.
Key Vibrational Modes of AMNP
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Description |
| N-H Stretching | 3400-3500 | 3400-3500 | Asymmetric and symmetric stretching of the amino group. |
| C-H Stretching | 3000-3100 | 3000-3100 | Aromatic C-H stretching vibrations of the pyridine ring.[5] |
| NO₂ Stretching | ~1530 (asym), ~1350 (sym) | ~1530 (asym), ~1350 (sym) | Asymmetric and symmetric stretching of the nitro group. |
| C-N Stretching | 1200-1400 | 1200-1400 | Stretching vibrations of the C-N bonds within the ring and to the amino group.[6] |
| C-O Stretching | ~1290 | ~1290 | Stretching vibration of the C-O bond in the methoxy group.[6] |
Note: The exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
FT-IR Spectroscopy: The FT-IR spectrum of solid AMNP is typically recorded using the KBr pellet technique in the range of 4000-400 cm⁻¹.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded for the powdered sample, often in the 3500-50 cm⁻¹ range.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within the AMNP molecule. The spectrum, typically recorded in a solvent like ethanol, reveals absorption bands corresponding to π-π* and n-π* transitions.[2][7] These transitions are indicative of the conjugated system and the presence of heteroatoms with lone pairs of electrons. The analysis of the UV-Vis spectrum helps in understanding the electronic properties and the extent of intramolecular charge transfer.[2]
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of its connectivity and structure in solution.
Expected Chemical Shifts (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.5 - 8.5 | Doublet | Aromatic proton on the pyridine ring |
| ~6.0 - 7.0 | Doublet | Aromatic proton on the pyridine ring | |
| ~7.0 | Broad Singlet | -NH₂ protons | |
| ~3.9 | Singlet | -OCH₃ protons | |
| ¹³C NMR | ~160 | Singlet | C-OCH₃ |
| ~155 | Singlet | C-NH₂ | |
| ~140 | Singlet | C-NO₂ | |
| ~100-130 | Singlets | Other aromatic carbons | |
| ~55 | Singlet | -OCH₃ carbon |
Note: These are approximate chemical shifts and can be influenced by the solvent and other experimental conditions.[7][8][9][10]
Computational Conformational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental findings and providing a deeper understanding of molecular properties.
Geometry Optimization and Conformational Search
DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation of AMNP.[2][11] A potential energy surface (PES) scan is performed by rotating key dihedral angles to identify the global minimum energy structure. Studies have shown that conformers with a planar structure tend to be more stable.[2]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of the bonding interactions and intramolecular charge transfer within the molecule.[12] This analysis reveals significant delocalization of electron density from the lone pairs of the amino group and the oxygen of the methoxy group to the antibonding orbitals of the pyridine ring and the nitro group. This charge delocalization is a key factor contributing to the molecule's stability and its potential for NLO activity.[2]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.
-
HOMO: The HOMO is typically localized on the electron-donating amino group and the pyridine ring.
-
LUMO: The LUMO is predominantly centered on the electron-withdrawing nitro group.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter. A smaller energy gap suggests a higher propensity for intramolecular charge transfer and greater chemical reactivity.[2] The calculated HOMO-LUMO gap for AMNP is relatively low, which is consistent with the observed electronic transitions and potential for bioactivity.[2]
Caption: Frontier Molecular Orbitals of AMNP.
Implications for Drug Development
The detailed conformational analysis of AMNP provides valuable insights for its application in drug design and development.
-
Structure-Activity Relationship (SAR): The identified stable conformers and the understanding of key intramolecular interactions can guide the design of more potent and selective derivatives.
-
Receptor Binding: The molecular electrostatic potential (MEP) map, which can be generated from computational studies, helps to identify the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting how the molecule will interact with biological targets such as enzymes and receptors.
-
Pharmacokinetic Properties: The methoxy group can influence the solubility and metabolic stability of the molecule, which are important pharmacokinetic parameters.[1]
Caption: Role of Conformational Analysis in Drug Development.
Conclusion
The conformational analysis of this compound, through a synergistic combination of experimental and computational methods, reveals a molecule with a well-defined structure and significant intramolecular charge transfer characteristics. This detailed understanding of its conformational preferences, electronic properties, and vibrational signatures is invaluable for its continued exploration in the fields of medicinal chemistry and materials science. The insights presented in this guide provide a solid foundation for the rational design of novel AMNP-based compounds with tailored biological activities and physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. redalyc.org [redalyc.org]
- 3. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Amino-6-methoxy-3-nitropyridine
This compound is a substituted pyridine derivative that has garnered significant attention as a pivotal intermediate in synthetic organic chemistry.[1] Its unique molecular architecture, featuring an aromatic pyridine core functionalized with an amino, a methoxy, and a nitro group, provides a rich platform for a variety of chemical transformations.[1][2] The strategic placement of these groups—an electron-donating amino group, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—creates a molecule with distinct reactivity at multiple sites. This versatility makes it a valuable precursor in the synthesis of complex, biologically active molecules and advanced materials.[1][3]
This guide offers a comprehensive overview of this compound, tailored for researchers and drug development professionals. We will delve into its primary synthetic pathways, explore its key physicochemical and spectroscopic properties, and detail its critical applications, particularly in the pharmaceutical industry.
PART 1: Synthesis and Mechanistic Insights
The preparation of this compound is well-documented, with several established routes. The most commercially viable and frequently employed method involves a multi-step pathway starting from 2,6-dichloropyridine. This approach is favored due to the availability of starting materials and the high yields and purity achievable.
Primary Synthetic Pathway: From Dichloropyridine
The preferred industrial synthesis is a three-step process, which offers excellent control over regioselectivity and product outcome.[4]
-
Nitration of 2,6-Dichloropyridine: The synthesis begins with the nitration of 2,6-dichloropyridine using a standard nitrating mixture of concentrated sulfuric acid and nitric acid. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, but the directing effect of the ring nitrogen favors nitration at the 3-position, yielding 2,6-dichloro-3-nitropyridine.[4]
-
Selective Ammonolysis: The subsequent step is a selective nucleophilic aromatic substitution (SNAr). Treating 2,6-dichloro-3-nitropyridine with aqueous ammonia results in the replacement of one chlorine atom with an amino group.[4] The chlorine at the 2-position is more activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group and the para-positioned ring nitrogen. This regioselectivity is critical, leading to the formation of 2-amino-6-chloro-3-nitropyridine.[5]
-
Methoxylation: The final step involves another SNAr reaction. The remaining chlorine atom is displaced by a methoxy group using sodium methoxide in methanol.[4] This reaction proceeds efficiently to yield the final product, this compound.[5]
Caption: Primary synthetic route to this compound.
Alternative Synthetic Routes
Other methods for synthesizing this compound exist, though they are often less practical for large-scale production.
-
Nitration of 2-Amino-6-methoxypyridine: A historical method involves the direct nitration of 2-Amino-6-methoxypyridine.[5] However, this approach can be problematic. The starting material is expensive, and the nitration of a highly activated aminopyridine ring can lead to a mixture of isomers and over-nitration, complicating purification and reducing the overall yield.[4]
-
Amination of 6-Methoxy-3-nitropyridine: Another route is the amination of 6-Methoxy-3-nitropyridine.[5] This method can be inefficient and may require harsh conditions or specialized reagents, making it less favorable than the pathway starting from 2,6-dichloropyridine.[4]
PART 2: Physicochemical and Spectroscopic Profile
The compound presents as a light yellow to yellow powder or crystalline solid.[1] Its properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 73896-36-3 | [1][5][6] |
| Molecular Formula | C₆H₇N₃O₃ | [1][6][7] |
| Molecular Weight | 169.14 g/mol | [5][6][7] |
| Appearance | Light yellow to yellow powder/crystal | [1] |
| Melting Point | 169.0 to 173.0 °C | |
| Purity | ≥ 97-98% (by GC or HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Spectroscopic Characterization (FT-IR)
The Fourier-Transform Infrared (FT-IR) spectrum provides clear evidence for the compound's functional groups. The vibrational frequencies are key identifiers for structural confirmation.
| Wavenumber Range (cm⁻¹) | Assignment | Vibration Type |
| 3490 - 3360 | N-H (Amino group) | Asymmetric & Symmetric Stretching |
| 3090 - 3080 | C-H (Aromatic) | Stretching |
| 1625 - 1615 | N-H (Amino group) | Scissoring (Bending) |
| 1580 - 1570 | C=C (Pyridine ring) | Stretching |
| 1545 - 1535 | N=O (Nitro group) | Asymmetric Stretching |
| 1335 - 1325 | N=O (Nitro group) | Symmetric Stretching |
| 1260 - 1250 | C-O (Methoxy group) | Stretching |
Data derived from typical spectra for this compound.[5]
The strong absorption bands for the asymmetric and symmetric stretching of the NO₂ group are highly characteristic.[5] Similarly, the distinct peaks for the NH₂ group stretching and bending modes confirm its presence.[5]
PART 3: Reactivity and Core Applications
The utility of this compound stems from its predictable reactivity, which allows it to serve as a versatile intermediate. Its primary application is in the synthesis of more complex heterocyclic systems for the pharmaceutical industry.[1]
Key Chemical Transformation: Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the 3-nitro group to an amino group. This transformation is a critical step in the synthesis of 2,3-diamino-6-methoxypyridine.[4] This diamino-pyridine derivative is a crucial building block for various therapeutic agents.[4] The reduction can be achieved using several methods, including:
-
Catalytic Hydrogenation: This method is common but can sometimes be unsuitable for commercial production due to potential catalyst leaching and poisoning.[4]
-
Metallic Reduction: A more robust method for industrial scale is reduction using a metal in acidic media, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.[4] This process reliably produces the dihydrochloride salt of 2,3-diamino-6-methoxypyridine, which can then be neutralized to yield the free base.[4]
Caption: Reduction of the nitro group to form a key diamino intermediate.
Applications in Drug Development and Other Fields
-
Pharmaceuticals: As highlighted, its primary role is as a key intermediate. The resulting diaminopyridine scaffold is incorporated into molecules targeting a range of conditions, including neurological disorders.[1] The pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3]
-
Agrochemicals: The compound is used in the formulation of modern agrochemicals, contributing to the development of pesticides with improved efficacy and better environmental profiles.[1]
-
Material Science and Dyes: Its chemical properties also make it a candidate for developing advanced materials like specialized polymers and dyes.[1]
PART 4: Experimental Protocols
The following protocols are representative of the synthesis and key transformations involving this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the methoxylation step described in patent literature.[4]
Objective: To synthesize this compound from 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-Amino-6-chloro-3-nitropyridine (1.0 eq)
-
Sodium methoxide (1.0 eq)
-
Methanol (Anhydrous)
-
Water (Deionized)
-
Reaction flask with magnetic stirrer, condenser, and temperature probe
-
Ice bath
Procedure:
-
Prepare a Sodium Methoxide Solution: In a clean, dry reaction flask under an inert atmosphere, dissolve 7.78 g (0.144 mol) of sodium methoxide in 50 mL of anhydrous methanol.
-
Cool the Solution: Cool the resulting solution to approximately 15°C using an ice bath.
-
Add the Precursor: To the cooled methoxide solution, slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine in portions. Maintain the internal temperature between 25°C and 30°C throughout the addition by controlling the addition rate and using external cooling.[5]
-
Reaction: Once the addition is complete, allow the mixture to stir at 25–30°C for several hours (typically 4-6 hours).
-
Monitor Progress: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Precipitation and Isolation: Upon completion, pour the reaction mixture into a beaker containing 250 mL of cold deionized water. The product will precipitate out of the solution.
-
Filtration and Washing: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Drying: Dry the isolated yellow solid under vacuum at 50-60°C to a constant weight.
Protocol 2: Reduction to 2,3-Diamino-6-methoxypyridine Dihydrochloride
This protocol is based on the metallic reduction step described in patent literature.[4]
Objective: To reduce the nitro group of this compound.
Materials:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (2.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction flask with magnetic stirrer and temperature probe
Procedure:
-
Prepare Solution: In a reaction flask, add 25.0 g (0.147 mol) of this compound to 250 mL of concentrated hydrochloric acid at room temperature. Stir until a solution is formed.
-
Cooling: Cool the solution to 15°C.
-
Add Reducing Agent: Slowly add 66.7 g (0.294 mol) of stannous chloride dihydrate in portions, ensuring the temperature does not rise excessively.
-
Reaction: Heat the reaction mass to 35–40°C and stir for 5–6 hours.
-
Monitor Progress: Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Crystallization: After the reaction is complete, cool the mixture to 20°C and stir for an additional hour to allow the dihydrochloride salt of the product to crystallize.
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold HCl or an appropriate solvent.
-
Drying: Dry the product under vacuum.
PART 5: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6] Some data also suggests potential for skin and respiratory harm upon contact or inhalation.[6]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not eat, drink, or smoke when using this product.
-
Conclusion
This compound is a high-value synthetic intermediate whose importance is firmly established in the fields of pharmaceutical and agrochemical research. The well-defined and scalable synthetic routes, particularly the pathway from 2,6-dichloropyridine, make it a readily accessible building block. Its predictable reactivity, centered on the transformation of its nitro and amino groups, provides chemists with a reliable tool for constructing complex molecular frameworks. As the demand for novel therapeutic agents and advanced materials continues to grow, the role of versatile precursors like this compound in driving innovation is set to expand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 6. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 73896-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
biological activity of 2-Amino-6-methoxy-3-nitropyridine derivatives
An In-depth Technical Guide to the Biological Activity of 2-Amino-6-methoxy-3-nitropyridine Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] Within this vast class, this compound and its derivatives represent a particularly versatile and potent subgroup. The strategic placement of the amino, methoxy, and nitro groups on the pyridine ring imparts unique electronic properties that enhance reactivity and facilitate the synthesis of diverse, biologically active molecules.[2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in anticancer and antimicrobial research. We will delve into the mechanistic underpinnings of their activity, present key experimental data, and outline validated protocols for their evaluation.
The Core Moiety: this compound
This compound (CAS: 73896-36-3) is a highly functionalized heterocyclic compound that serves as a critical building block in organic and medicinal chemistry.[3] Its value stems from the interplay of its three key functional groups:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution reactions. Critically, the reduction of the nitro group to an amino group is a key transformation, yielding diamino-pyridine derivatives that are precursors for a wide range of heterocyclic systems and therapeutic agents.[4][5][6] This reduction is also central to the mechanism of action for many of its antimicrobial activities.[5]
-
The Amino Group (-NH₂): This nucleophilic group is a handle for a variety of chemical modifications, including acylation, alkylation, and coupling reactions, allowing for the synthesis of extensive derivative libraries.
-
The Methoxy Group (-OCH₃): This group modulates the compound's solubility and electronic properties and can influence its binding affinity to biological targets.[2]
This unique combination of functional groups makes this compound a valuable intermediate for developing novel compounds with potential applications in pharmaceuticals, agrochemicals, and material science.[2]
Synthetic Pathways
The synthesis of the core structure and its subsequent derivatization are well-established processes. A primary route to this compound involves the strategic substitution of a halogenated precursor.
A Common Synthetic Protocol:
-
Nitration: The process often begins with the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric and nitric acids to produce 2,6-dichloro-3-nitropyridine.[6]
-
Selective Ammonolysis: One of the chlorine atoms is selectively replaced by an amino group. This is typically achieved by treating 2,6-dichloro-3-nitropyridine with an aqueous ammonia solution in a solvent like methanol at a controlled temperature (e.g., 35-40°C) to yield 2-amino-6-chloro-3-nitropyridine.[4][6]
-
Methoxylation: The final step is a nucleophilic substitution where the remaining chlorine atom is replaced by a methoxy group. This is accomplished by reacting 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[4] The product precipitates upon pouring the reaction mixture into water and can be isolated by filtration.[4]
The following diagram illustrates this key synthetic workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Amino-6-methoxy-3-nitropyridine: A Key Intermediate in Pharmaceutical and Chemical Synthesis
This guide provides a comprehensive technical overview of 2-Amino-6-methoxy-3-nitropyridine, a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthetic pathways, and its significant applications, particularly in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 2-position, a nitro group at the 3-position, and a methoxy group at the 6-position of the pyridine ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in organic synthesis.
The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, activating it for certain nucleophilic substitution reactions and influencing the acidity of the amino group. The methoxy group, being an electron-donating group, also modulates the ring's reactivity and contributes to the molecule's solubility characteristics.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | [2] |
| Synonyms | 2-Amino-3-nitro-6-methoxypyridine | [1] |
| CAS Number | 73896-36-3 | [2] |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Light yellow to yellow powder | [1] |
| Melting Point | 169.0 to 173.0 °C; 192–195 °C (after purification) | |
| Solubility | Slightly soluble in water | |
| Storage | Store at 0-8 °C | [1] |
Spectral Characterization
A thorough understanding of the spectral properties of this compound is crucial for its identification and for monitoring reaction progress during its synthesis and subsequent transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the protons of the methoxy and amino groups. The chemical shifts can vary slightly depending on the solvent used.
-
In CDCl₃:
-
δ 8.24-8.27 (d, 1H, Pyridine H)
-
δ 8.16 (s, 2H, -NH₂)
-
δ 6.14-6.16 (d, 1H, Pyridine H)
-
δ 3.89 (s, 3H, -OCH₃)
-
-
In DMSO-d₆:
-
δ 8.38-8.40 (d, 1H, Pyridine H)
-
δ 6.75-6.77 (d, 1H, Pyridine H)
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
N-H Stretching: Primary aromatic amines typically show two bands in the region of 3400-3250 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations.[7]
-
N-O Stretching (Nitro group): Aromatic nitro compounds display two strong absorption bands, one for asymmetric stretching around 1550-1490 cm⁻¹ and another for symmetric stretching around 1355-1315 cm⁻¹.
-
C-N Stretching: The stretching vibration for the aromatic C-N bond is expected in the region of 1335-1250 cm⁻¹.[7]
-
C-O Stretching (Methoxy group): A strong absorption band corresponding to the C-O stretch of the methoxy group is expected around 1250-1020 cm⁻¹.
-
Aromatic C=C and C=N Stretching: These vibrations will appear in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or a neutral molecule like nitric oxide (-NO, 30 Da).[8][9][10] The fragmentation of the pyridine ring itself would also contribute to the overall spectrum.[11]
Synthetic Methodologies: A Strategic Approach
The synthesis of this compound can be achieved through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability.
Methoxylation of 2-Amino-6-chloro-3-nitropyridine
A widely employed and efficient method involves the nucleophilic aromatic substitution of the chloro group in 2-Amino-6-chloro-3-nitropyridine with a methoxide source, typically sodium methoxide in methanol.[12]
This reaction is favored due to the activation of the pyridine ring by the electron-withdrawing nitro group, which facilitates the displacement of the chlorine atom.
Nitration of 2-Amino-6-methoxypyridine
Another synthetic approach is the direct nitration of 2-Amino-6-methoxypyridine.[12] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve selective nitration at the 3-position. The amino group is a strong activating group and directs the incoming electrophile (nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the 3- and 5-positions are ortho and para to the amino group, respectively.
The choice of nitrating agent and reaction temperature is critical to control the regioselectivity and prevent over-nitration or side reactions.
Experimental Protocol: Synthesis via Methoxylation
The following protocol is a representative example for the synthesis of this compound from 2-Amino-6-chloro-3-nitropyridine, adapted from patented procedures.[12][13]
Materials:
-
2-Amino-6-chloro-3-nitropyridine
-
Sodium methoxide
-
Methanol
-
Water
-
Reaction flask with a stirrer and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Preparation of Sodium Methoxide Solution: In a clean and dry reaction flask, dissolve a stoichiometric amount of sodium methoxide in anhydrous methanol under an inert atmosphere.
-
Reaction Initiation: To the sodium methoxide solution, add 2-Amino-6-chloro-3-nitropyridine portion-wise while maintaining the temperature between 10-15 °C.
-
Reaction Progression: After the addition is complete, gradually raise the temperature to 25-30 °C and stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product will precipitate out of the solution.
-
Purification: Collect the precipitated solid by filtration, wash it with water, and dry it under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent if required.
Applications in Drug Discovery and Development
The primary significance of this compound lies in its role as a precursor to 2,3-diamino-6-methoxypyridine.[13][14] This diamino derivative is a crucial building block for the synthesis of various heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are known to exhibit a wide range of biological activities.
Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The reduction of the nitro group in this compound, typically using reagents like stannous chloride in hydrochloric acid or through catalytic hydrogenation, yields 2,3-diamino-6-methoxypyridine.[13][15] This ortho-diaminopyridine is then cyclized with various reagents such as carboxylic acids, aldehydes, or their derivatives to form the fused imidazo[4,5-b]pyridine ring system.[15]
Biological Activities of Derivatives
Derivatives of imidazo[4,5-b]pyridine synthesized from this compound have demonstrated significant therapeutic potential:
-
Anticancer Activity: Certain imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative effects against various human cancer cell lines, with some acting as tubulin polymerization inhibitors.[16][17]
-
Antiviral and Antibacterial Activity: This class of compounds has also been investigated for its antiviral and antibacterial properties.[16][18]
-
Antihypertensive Agents: Imidazopyridine-based compounds have been explored as angiotensin II receptor antagonists for the treatment of hypertension.[19]
Other Applications
Beyond medicinal chemistry, this compound and its derivatives find applications in other areas:
-
Agrochemicals: It serves as an intermediate in the formulation of herbicides and pesticides.[1][20][21][22]
-
Dyes and Pigments: The diaminopyridine derivative is used in the synthesis of dye compositions, particularly for hair coloring.[12]
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.[2]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[2]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined reactivity profile that makes it invaluable in the synthesis of complex heterocyclic structures. Its primary role as a precursor to 2,3-diamino-6-methoxypyridine opens up access to the medicinally significant imidazo[4,5-b]pyridine scaffold, which has been a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. testbook.com [testbook.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 13. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 14. 2,3-Diamino-6-Methoxypyridine - Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China Manufacturer [pipzine-chem.com]
- 15. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 20. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 21. mdpi.com [mdpi.com]
- 22. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Amino-6-methoxy-3-nitropyridine
Abstract
This application note provides a comprehensive guide for the synthesis of 2-Amino-6-methoxy-3-nitropyridine, a valuable intermediate in pharmaceutical and materials science research. The described protocol details the conversion of 2-amino-6-chloro-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide. This document offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental procedure, critical safety and handling information, and methods for product characterization. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-documented synthetic method.
Introduction and Reaction Principle
The synthesis of substituted nitropyridines is of significant interest due to their role as versatile building blocks in medicinal chemistry. The target molecule, this compound, serves as a key precursor for more complex molecules, including the subsequent reduction of the nitro group to form diamino-pyridines.[1]
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] Unlike nucleophilic substitutions on aliphatic systems, SNAr reactions on aromatic rings typically require the ring to be "activated" by electron-withdrawing groups. In the case of 2-amino-6-chloro-3-nitropyridine, the pyridine ring is inherently electron-deficient. This effect is strongly enhanced by the presence of a nitro group (-NO₂) at the 3-position, which provides powerful resonance stabilization for the negatively charged intermediate.[4]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile, a methoxide ion (CH₃O⁻) from sodium methoxide, attacks the electron-deficient carbon atom at the 6-position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group, yielding the final methoxylated product.
The regioselectivity of the attack at the 6-position over the 2-position is dictated by the electronic environment of the pyridine ring.
Reaction Mechanism
The diagram below illustrates the stepwise SNAr mechanism for the methoxylation of 2-amino-6-chloro-3-nitropyridine.
Caption: S(N)Ar Mechanism Diagram
Materials, Reagents, and Equipment
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | 173.56 | ≥98% | Commercial | Starting material |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 95% or 25% soln. in MeOH | Commercial | Highly reactive with water and air. |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | ≥99.8% | Commercial | Solvent; must be dry. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | In-house | Used for quenching and washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Reagent Grade | Commercial | For drying organic extracts (if needed). |
Equipment
-
Three-neck round-bottom flask (appropriate size for scale)
-
Magnetic stirrer and stir bar
-
Condenser
-
Thermometer or thermocouple probe
-
Inert gas supply (Nitrogen or Argon) with manifold/bubbler
-
Addition funnel or syringe pump for controlled additions
-
Ice-water bath
-
Büchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional, for solvent removal)
-
Analytical balance
Critical Safety and Handling Precautions
This protocol involves hazardous materials that require strict safety measures. A thorough risk assessment must be conducted before beginning any work.
-
Sodium Methoxide (Solid & Solution):
-
Hazards: Highly flammable, corrosive, and reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[5][6] Causes severe skin burns and eye damage.[7] Toxic if swallowed or in contact with skin.[6]
-
Handling: Must be handled under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent decomposition and fire. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[5][7]
-
-
Methanol:
-
Nitropyridine Compounds:
-
Hazards: Generally considered harmful if swallowed or if they come into contact with skin.[9] Handle with care as potent biologically active molecules.
-
Handling: Wear standard PPE, including gloves and safety glasses. Avoid creating dust.
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][7]
-
Spills: For sodium methoxide, evacuate the area and remove all ignition sources. Cover the spill with a dry, inert absorbent like sand or vermiculite. Do NOT use water.[6] Collect and place in a sealed container for hazardous waste disposal.
Detailed Experimental Protocol
This protocol is based on a method where 2-amino-6-chloro-3-nitropyridine is treated with a slight molar excess of sodium methoxide in methanol.[1]
Reaction Parameters
| Parameter | Value | Rationale |
| Substrate | 1.0 equivalent | Reference point for stoichiometry. |
| Sodium Methoxide | 1.05 - 1.5 equivalents | A slight excess ensures complete conversion of the starting material.[1] |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile if starting from sodium metal. Using a NaOMe solution in MeOH is more direct. |
| Temperature | 25 - 30 °C | Provides a balance between reaction rate and minimizing potential side reactions. The reaction can be run from 10-60°C.[1] |
| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, but should be monitored by TLC or LC-MS. |
Step-by-Step Procedure
-
Flask Preparation: Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent reaction with sodium methoxide.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Charge Reactants: To the flask, add 2-amino-6-chloro-3-nitropyridine (1.0 eq.) followed by anhydrous methanol to create an approximately 0.5 M solution. Begin stirring to form a suspension or solution.
-
Reagent Addition: Slowly add a 25% solution of sodium methoxide in methanol (1.05 eq.) to the stirring mixture at room temperature (25-30 °C). The addition should be done dropwise over 30-60 minutes. Monitor the internal temperature; if a significant exotherm is observed, cool the flask with a water bath.
-
Reaction: Stir the reaction mixture at 25-30 °C.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 4-8 hours.
-
Quenching: Once the reaction is complete, cool the reaction mixture to 10-15 °C using an ice-water bath. Slowly and carefully quench the reaction by adding cold deionized water (approximately 10 volumes relative to the methanol used). This will precipitate the solid product and dissolve any remaining sodium methoxide.
-
Product Isolation: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. Subsequently, wash with a small amount of cold methanol to remove any residual impurities.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The final product, this compound, should be a yellow crystalline solid.
Experimental Workflow Diagram
Caption: Experimental Workflow
Characterization and Data Analysis
-
Appearance: Yellow to light orange crystalline solid.
-
Yield: Typically > 90%.
-
Melting Point: Literature values should be consulted for comparison.
-
Solubility: Soluble in DMSO and chloroform; slightly soluble in water.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃ or DMSO-d₆) is a key tool for structural confirmation. Expected signals include:
-
A singlet for the methoxy (-OCH₃) protons, typically around 3.9-4.1 ppm.
-
Two doublets in the aromatic region for the two pyridine ring protons.
-
A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O. The chemical shift can vary significantly.
-
-
¹³C NMR Spectroscopy: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (169.14 g/mol ).[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent; low temperature; insufficient reaction time; wet reagents/solvent. | Add a small additional amount of NaOMe. Allow the reaction to stir longer or gently warm to 35-40 °C. Ensure all reagents and solvents are anhydrous. |
| Low Yield | Product loss during work-up; side reactions. | Ensure precipitation is complete by quenching at a low temperature. Avoid overly vigorous washing. Check for side reactions by analyzing the filtrate. |
| Dark/Oily Product | Impurities present; decomposition. | Ensure the reaction temperature did not exceed the recommended range. Purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from its chloro-precursor. The SNAr reaction is high-yielding and proceeds under mild conditions. Strict adherence to safety protocols, particularly concerning the handling of sodium methoxide, is paramount for the successful and safe execution of this synthesis. The resulting high-purity product is suitable for direct use in subsequent synthetic steps in pharmaceutical and chemical research.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. durhamtech.edu [durhamtech.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
The Strategic Utility of 2-Amino-6-methoxy-3-nitropyridine in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the plethora of available synthons, 2-Amino-6-methoxy-3-nitropyridine has emerged as a highly versatile and valuable scaffold, particularly in the realms of medicinal chemistry and drug development. Its unique arrangement of functional groups—an electron-donating amino group, a methoxy substituent, and an electron-withdrawing nitro group on a pyridine core—provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Strategic Significance
This compound, with the chemical formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol , typically appears as a light yellow to yellow powder.[1] The strategic placement of its functional groups is key to its synthetic utility. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution and serves as a precursor to a primary amine. The existing amino group can direct further reactions and is crucial for the formation of fused heterocyclic systems. The methoxy group, in addition to influencing the electronic properties of the ring, offers a potential site for modification or can be retained in the final molecule to modulate physicochemical properties such as solubility and metabolic stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 73896-36-3 | [2] |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Light yellow to yellow powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of the Building Block
The most common and practical synthesis of this compound involves the methoxylation of 2-amino-6-chloro-3-nitropyridine.[1] This precursor is typically prepared via the ammonolysis of 2,6-dichloro-3-nitropyridine.[1][3]
Protocol 1: Synthesis of this compound
This two-step procedure starts from the commercially available 2,6-dichloro-3-nitropyridine.
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
-
In a well-ventilated fume hood, dissolve 2,6-dichloro-3-nitropyridine in isopropanol.
-
At room temperature (20-30 °C), introduce ammonia gas into the solution with stirring.[3] Alternatively, a solution of aqueous ammonia in methanol can be used at a slightly elevated temperature (35–40 °C).[1]
-
Continue stirring for 24 hours at room temperature, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
The product, 2-amino-6-chloro-3-nitropyridine, will precipitate from the reaction mixture.
-
Isolate the solid by filtration, wash with a minimal amount of cold isopropanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide in methanol. For every mole of 2-amino-6-chloro-3-nitropyridine, use approximately 1.05 molar equivalents of sodium methoxide.[1]
-
Cool the sodium methoxide solution to 15 °C.[1]
-
Slowly add the 2-amino-6-chloro-3-nitropyridine synthesized in Step 1 to the cooled sodium methoxide solution while maintaining the temperature at 15 °C with external cooling.[1]
-
After the addition is complete, allow the reaction mixture to warm to 25–30 °C and stir for 4-5 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by pouring the mixture into water.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product as a yellow powder. A reported yield for a similar procedure is 56.45% with an HPLC purity of 99.3%.[1]
Core Application: Precursor to Imidazo[4,5-b]pyridines
The primary and most powerful application of this compound is its role as a precursor to 6-methoxy-2,3-diaminopyridine. This diamine is a critical intermediate for the synthesis of the imidazo[4,5-b]pyridine scaffold, which is a privileged structure in medicinal chemistry, notably in the development of kinase inhibitors.[4]
Caption: Synthetic pathway from this compound to bioactive molecules.
Reduction of the Nitro Group
The conversion of the 3-nitro group to a primary amine is a pivotal step. This can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.
Protocol 2a: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
In a hydrogenation vessel, suspend this compound in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting 6-methoxypyridine-2,3-diamine is often unstable and should be used immediately in the next step without extensive purification.[4]
Protocol 2b: Stannous Chloride Reduction
A classic and robust method for nitro group reduction in the laboratory setting utilizes stannous chloride dihydrate in an acidic medium.[1]
-
To a reaction vessel, add concentrated hydrochloric acid.
-
At room temperature, add this compound (1 equivalent).
-
Cool the resulting solution to 15 °C.[1]
-
Slowly add stannous chloride dihydrate (SnCl₂·2H₂O, approximately 2 equivalents).[1]
-
Heat the reaction mixture to 35–40 °C and stir for 5–6 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 20 °C and stir for an additional hour to precipitate the 2,3-diamino-6-methoxypyridine dihydrochloride salt.[1]
-
Isolate the salt by filtration and wash with a small amount of cold methanol.
-
To obtain the free base, the dihydrochloride salt can be neutralized with a base such as aqueous ammonia.
Cyclization to the Imidazo[4,5-b]pyridine Core
The freshly prepared 6-methoxy-2,3-diaminopyridine is a versatile precursor for constructing the imidazole ring. The choice of the cyclizing agent determines the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine.
Protocol 3: Synthesis of 2-Substituted-6-methoxy-3H-imidazo[4,5-b]pyridines
This general protocol can be adapted for various cyclizing agents.
A) Using Aldehydes:
-
Dissolve the 6-methoxy-2,3-diaminopyridine in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
-
Add the desired aldehyde (1 equivalent) and an oxidizing agent. A common system is sodium metabisulfite (Na₂S₂O₅) in DMSO, which facilitates the cyclization.[5]
-
Heat the reaction mixture. The temperature and reaction time will depend on the specific aldehyde used.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
B) Using Carboxylic Acids or Their Derivatives:
-
Mix the 6-methoxy-2,3-diaminopyridine with the desired carboxylic acid.
-
Heat the mixture, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation to drive the condensation.
-
Alternatively, activated carboxylic acid derivatives like acid chlorides or esters can be used under milder conditions.
-
Work-up typically involves neutralizing the reaction mixture and extracting the product.
C) Using Carbon Disulfide:
-
To form the 2-thiol derivative, treat the 6-methoxy-2,3-diaminopyridine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH).[4]
-
The reaction is typically carried out in a protic solvent like ethanol.
-
The resulting imidazo[4,5-b]pyridine-2-thione can be isolated by acidification of the reaction mixture.
Applications in the Synthesis of Bioactive Molecules
The imidazo[4,5-b]pyridine core derived from this compound is a cornerstone in the synthesis of numerous kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in various diseases including Alzheimer's disease and bipolar disorder.[6][7]
The versatility of the this compound building block allows for the introduction of diverse substituents at various positions of the final imidazo[4,5-b]pyridine, enabling the fine-tuning of biological activity and pharmacokinetic properties. The methoxy group at the 6-position is often a key feature in these bioactive molecules.
Future Directions and Advanced Applications
While the primary utility of this compound lies in the synthesis of imidazo[4,5-b]pyridines, its full synthetic potential is yet to be completely explored. The presence of multiple functional groups allows for more complex synthetic strategies. For instance, the amino group could be functionalized prior to the reduction of the nitro group, or the pyridine ring could be subjected to cross-coupling reactions if a halogen were present at another position. The development of novel synthetic methodologies will undoubtedly expand the applications of this versatile building block in the creation of next-generation pharmaceuticals and other functional molecules.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-6-methoxy-3-nitropyridine in Agrochemical Formulations
Abstract
This document provides detailed application notes and protocols for the utilization of 2-Amino-6-methoxy-3-nitropyridine as a potential active ingredient in agrochemical formulations. As an N-heterocyclic compound, its structural motifs are present in numerous commercial pesticides. These guidelines are intended for researchers, chemists, and formulation scientists in the agrochemical industry. The protocols herein are based on established formulation principles for pyridine and nitroaromatic compounds and are designed to serve as a comprehensive starting point for development and evaluation.
Introduction to this compound
This compound is a multifaceted pyridine derivative that holds significant promise for agrochemical applications.[1] Its chemical architecture, which includes an aminopyridine core, a methoxy group, and a nitro functional group, suggests potential for biological activity.[1] Pyridine-based chemical structures are integral to a wide array of commercial herbicides, fungicides, and insecticides, valued for their biological efficacy and adaptable chemistry.[2][3] The presence of the nitro group, an electron-withdrawing moiety, can enhance the compound's interaction with biological targets.[4][5]
These application notes will explore the physicochemical properties of this compound, propose a likely mode of action based on analogous structures, and provide detailed, step-by-step protocols for its incorporation into two common agrochemical formulation types: Emulsifiable Concentrates (EC) and Wettable Powders (WP).
Physicochemical and Toxicological Profile
A thorough understanding of the compound's properties is fundamental to developing stable and effective formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | PubChem[6] |
| CAS Number | 73896-36-3 | PubChem[6] |
| Molecular Formula | C₆H₇N₃O₃ | PubChem[6] |
| Molecular Weight | 169.14 g/mol | PubChem[6] |
| Appearance | Light yellow to yellow powder/crystal | Chem-Impex[1] |
| Melting Point | 192°C - 195°C | Google Patents[7] |
| Solubility | Slightly soluble in water; Soluble in DMSO and chloroform. | ChemicalBook, Thermo Scientific[8][9] |
| Stability | Stable under cool, dry, and well-ventilated conditions. Store away from oxidizing agents. | Thermo Scientific[9] |
Toxicological Summary:
This compound should be handled with appropriate personal protective equipment (PPE). It is classified as harmful if swallowed and causes skin and serious eye irritation.[6]
Proposed Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist
Many pyridine-based insecticides, particularly the neonicotinoid class, function by targeting the insect central nervous system.[10][11] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs).[12]
By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine, but with much higher affinity and resistance to enzymatic degradation.[10] This leads to an uncontrolled firing of nerve impulses, resulting in overstimulation, paralysis, and eventual death of the insect.[10][13] Given the structural similarities of this compound to other insecticidally active pyridines, it is hypothesized that its primary mode of action is also as a nAChR agonist.
Caption: Proposed mechanism of action for this compound.
Formulation Protocols
The choice of formulation depends on the intended application method, target pest, and crop.[11] Below are detailed protocols for developing Emulsifiable Concentrate (EC) and Wettable Powder (WP) formulations.
Emulsifiable Concentrate (EC) Formulation
EC formulations are ideal for oil-soluble active ingredients, allowing for easy dilution with water to form a stable spray emulsion.[14][15][16]
Causality Behind Component Selection:
-
Active Ingredient (A.I.): this compound.
-
Solvent: Must fully dissolve the A.I. Aromatic hydrocarbons (e.g., Solvesso™ 150) or ketones are common choices. The solvent system is critical for preventing crystallization at low temperatures.
-
Emulsifiers: A blend of non-ionic and anionic surfactants is crucial. The non-ionic emulsifier provides steric stability, while the anionic component provides electrostatic repulsion, preventing droplet coalescence.[14][16] The Hydrophile-Lipophile Balance (HLB) of the blend must be optimized for the specific solvent and A.I. combination.
-
Stabilizer (Optional): An antioxidant may be necessary to prevent degradation of the nitro-group, which can be susceptible to oxidation.[17]
Protocol: Development of a 150 g/L EC Formulation
-
Solubility Screening:
-
Determine the solubility of this compound in a range of agrochemical-grade solvents (e.g., cyclohexanone, N-methyl-2-pyrrolidone, aromatic hydrocarbons) at room temperature and at 0°C to identify a suitable solvent that can dissolve at least 15% w/v of the A.I.
-
-
Emulsifier Selection:
-
Prepare a 15% (w/v) solution of the A.I. in the selected solvent.
-
In separate glass vials, prepare 5% (w/w) blends of different emulsifier pairs (e.g., calcium dodecylbenzenesulfonate (anionic) with a castor oil ethoxylate (non-ionic)) in the A.I. solution.
-
Perform an emulsion stability test by adding 1 mL of each formulation to 99 mL of standard hard water (CIPAC Standard Water D) in a stoppered measuring cylinder. Invert the cylinder 10 times and observe the spontaneity of emulsification and the stability of the emulsion after 30 minutes, 2 hours, and 24 hours.
-
-
Formulation Optimization:
-
Based on the stability tests, select the best performing emulsifier blend and optimize its concentration (typically 5-10% w/w).
-
Prepare a larger batch of the optimized formulation.
-
Example Formulation:
| Component | Function | Quantity (for 1 L) |
| This compound | Active Ingredient | 150 g |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 750 g |
| Calcium Dodecylbenzenesulfonate | Anionic Emulsifier | 40 g |
| Castor Oil Ethoxylate (36 EO) | Non-ionic Emulsifier | 60 g |
-
Quality Control Testing:
-
Appearance: Clear, homogenous liquid.
-
Emulsion Stability: No significant creaming or separation after 24 hours.
-
Cold Test: Store a sample at 0°C for 7 days. No crystallization should be observed.
-
Accelerated Storage: Store at 54°C for 14 days. Re-test for active ingredient content and emulsion stability.
-
Caption: Workflow for Emulsifiable Concentrate (EC) formulation.
Wettable Powder (WP) Formulation
WP formulations are dry powders that form a suspension when mixed with water. They are suitable for active ingredients that are not soluble in water or common organic solvents.[15][18][19]
Causality Behind Component Selection:
-
Active Ingredient (A.I.): this compound.
-
Carrier/Diluent: An inert, porous solid like kaolin clay or silica. It provides bulk and aids in the physical stability of the powder.
-
Wetting Agent: A surfactant that reduces the surface tension between the powder and water, allowing the particles to be readily wetted and incorporated into the water.[19]
-
Dispersing Agent: A surfactant (often a lignosulfonate or a naphthalene sulfonate condensate) that adsorbs onto the A.I. particles, preventing them from agglomerating (flocculating) in the spray tank.[19]
Protocol: Development of a 50% WP Formulation
-
Pre-milling and Blending:
-
Accurately weigh all components.
-
Combine the A.I., carrier, wetting agent, and dispersing agent in a blender (e.g., a ribbon blender) and mix until a homogenous pre-mix is achieved.
-
-
Milling:
-
Mill the pre-mix using an air mill or a hammer mill to achieve a fine particle size (typically >95% of particles should be <44 µm). Particle size is critical for good suspensibility and to prevent nozzle blockage.
-
-
Packaging:
-
Package the final powder in moisture-proof containers.
-
Example Formulation:
| Component | Function | Quantity (% w/w) |
| This compound | Active Ingredient | 50.0 |
| Kaolin Clay | Carrier/Diluent | 42.0 |
| Sodium Lignosulfonate | Dispersing Agent | 5.0 |
| Sodium Lauryl Sulfate | Wetting Agent | 3.0 |
-
Quality Control Testing:
-
Appearance: Homogenous, free-flowing powder.
-
Wettability: The powder should be completely wetted in less than 1 minute when added to water without stirring.
-
Suspensibility: At least 80% of the active ingredient should remain in suspension after 30 minutes in standard hard water.
-
Wet Sieve Test: Measure the amount of material retained on a 75 µm sieve after forming a suspension and washing. This indicates the degree of milling.
-
Caption: Workflow for Wettable Powder (WP) formulation.
Safety and Handling
All formulation development work should be conducted in a well-ventilated laboratory or fume hood. Personnel must wear appropriate PPE, including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound for complete safety information.
Conclusion
This compound presents a promising scaffold for the development of new agrochemical active ingredients. The protocols provided for Emulsifiable Concentrate and Wettable Powder formulations offer a robust framework for initiating research and development. Successful formulation will depend on careful optimization of co-formulants and rigorous quality control testing to ensure physical and chemical stability. Further biological efficacy trials are necessary to determine the optimal application rates and target pest spectrum.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempanda.com [chempanda.com]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 9. 2-Amino-6-methyl-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. agroorbit.com [agroorbit.com]
- 11. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
- 12. mdpi.com [mdpi.com]
- 13. cales.arizona.edu [cales.arizona.edu]
- 14. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 17. COLOR INSTABILITY IN SC PESTICIDE FORMULATIONS: UNDERSTANDING THE CHEMICAL NATURE. [michberk.com]
- 18. Formulations | WSU Production Guide [cpg.treefruit.wsu.edu]
- 19. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
2-Amino-6-methoxy-3-nitropyridine in the synthesis of GSK3 inhibitors
Application Note & Protocols
Topic: 2-Amino-6-methoxy-3-nitropyridine in the Synthesis of GSK3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to severe pathologies including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] Consequently, the development of potent and selective GSK3 inhibitors is a major focus of therapeutic research.[3] Many successful inhibitors are built upon heterocyclic scaffolds, such as pyrazines and imidazopyridines, which effectively target the ATP-binding site of the kinase.[4][5][6] This application note details the strategic use of this compound as a versatile starting material for accessing these privileged scaffolds. We provide a comprehensive, field-tested protocol for the critical transformation of this compound into the key building block, 2,3-diamino-6-methoxypyridine, and discuss its subsequent application in constructing core structures for novel GSK3 inhibitors.
Introduction: The Strategic Value of this compound
The pursuit of novel GSK3 inhibitors often converges on the synthesis of complex heterocyclic molecules. The selection of the initial starting material is paramount, dictating the efficiency, cost, and novelty of the synthetic route. This compound (CAS 73896-36-3) emerges as a highly strategic precursor for several reasons.[7][8]
-
Inherent Functionality: The molecule possesses three key functional groups: a nucleophilic amino group, an electron-withdrawing nitro group, and a methoxy group. This arrangement provides a handle for sequential, regioselective transformations.[7]
-
Masked Reactivity: The nitro group at the 3-position is a latent amino group. Its reduction unmasks a vicinal (1,2) diamine functionality—a classic precursor for building fused five- or six-membered heterocyclic rings.
-
Pathway to Privileged Scaffolds: The resulting 2,3-diamino-6-methoxypyridine is primed for cyclocondensation reactions to form scaffolds like imidazo[4,5-b]pyridines or pyrazino[2,3-b]pyridines, which are core components of numerous kinase inhibitors.[5][9]
This guide focuses on the foundational step: the efficient reduction of the nitro group, which unlocks the synthetic potential of the title compound.
Core Synthetic Workflow
The overall strategy involves a two-stage process. The first is a well-defined reduction to create the key intermediate. The second stage leverages this intermediate's reactivity for diversification and scaffold generation.
Caption: Overall synthetic workflow from starting material to final scaffolds.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Diamino-6-methoxypyridine
This protocol describes the reduction of the nitro group of this compound to yield the corresponding vicinal diamine. The procedure is adapted from established methods for nitro group reduction in aromatic systems.[10]
Materials & Reagents:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (2.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 50% solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add concentrated hydrochloric acid (approx. 10 mL per 1.0 g of starting material). Add this compound (1.0 eq) to the stirred acid at room temperature. Stir until a clear solution is formed.
-
Addition of Reducing Agent: Cool the resulting solution to 15 °C using an ice-water bath. Slowly add stannous chloride dihydrate (2.0 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C.
-
Scientist's Note: Stannous chloride in concentrated HCl is a classic and robust system for reducing aromatic nitro groups without affecting other functionalities like the pyridine ring or methoxy group. The exotherm upon addition must be controlled to prevent side reactions.
-
-
Reaction Progression: After the addition is complete, heat the reaction mass to 35–40 °C and stir for 5–6 hours.
-
Monitoring the Reaction: Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). The disappearance of the starting material spot indicates the reaction is complete.
-
Work-up & Neutralization: Once the reaction is complete, cool the mixture to 10 °C in an ice bath. Very slowly and carefully, add a 50% aqueous solution of sodium hydroxide to neutralize the excess acid. This is a highly exothermic step. Continue adding the base until the pH of the aqueous layer is approximately 10-11.
-
Safety Note: Always perform this neutralization in a well-ventilated fume hood with appropriate personal protective equipment. Add the base slowly to control the exotherm.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial acid). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, 2,3-diamino-6-methoxypyridine, which can be purified further by column chromatography or recrystallization if necessary.
Protocol 2: Representative Cyclocondensation to a Pyrazinopyridine Core
This protocol provides a general example of how the 2,3-diamino-6-methoxypyridine intermediate can be used to form a pyrazinopyridine scaffold, a common core in kinase inhibitors.[9]
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reagent Addition: Add an equimolar amount (1.0 eq) of a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired pyrazino[2,3-b]pyridine derivative.
Caption: General reaction scheme for forming a pyrazinopyridine scaffold. (Note: Placeholder images used for chemical structures)
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the synthesis of the key diamine intermediate as described in Protocol 1.
| Parameter | Value | Notes |
| Starting Material | This compound | M.W. 169.14 g/mol |
| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | 2.0 molar equivalents |
| Solvent / Acid | Concentrated HCl | Approx. 10 mL per gram of starting material |
| Reaction Temperature | 35–40 °C | Controlled heating after initial addition |
| Reaction Time | 5–6 hours | Monitor by TLC for completion |
| Expected Yield | 65-80% | Yields may vary based on scale and purification method |
Conclusion
This compound is a commercially available and highly effective precursor for the synthesis of complex heterocyclic molecules targeting GSK3. The straightforward and high-yielding reduction to 2,3-diamino-6-methoxypyridine provides a versatile intermediate that serves as a cornerstone for building diverse libraries of potential inhibitors. The protocols outlined herein offer a reliable and scalable pathway for researchers in medicinal chemistry and drug discovery to access these valuable scaffolds, accelerating the development of next-generation therapeutics for GSK3-mediated diseases.
References
- 1. Glycogen synthase kinase-3 (GSK-3) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Dye Compositions Utilizing 2-Amino-6-methoxy-3-nitropyridine
Introduction: Unlocking the Chromophoric Potential of 2-Amino-6-methoxy-3-nitropyridine
This compound is a versatile heterocyclic building block with significant potential in the synthesis of a diverse range of dye compositions.[1] Its unique molecular architecture, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and a methoxy group on a pyridine ring, allows for a variety of chemical transformations to produce vibrant and functional colorants. The strategic placement of these functional groups provides a scaffold for the synthesis of azo dyes, disperse dyes, and potentially other classes of chromophores.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in dye synthesis. We will delve into the fundamental reaction mechanisms, provide detailed step-by-step protocols for the preparation of various dye compositions, and offer insights into the characterization of the resulting products. The protocols are designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound is harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 1: Synthesis of Azo Dyes
The most prominent application of this compound in dye synthesis is as a diazo component in the formation of azo dyes. The process involves two key steps: diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound.
Mechanism of Azo Dye Synthesis
The synthesis of azo dyes from this compound proceeds through a well-established two-step mechanism:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The nitrous acid protonates to form the nitrosonium ion (NO⁺), which is a potent electrophile. The amino group of this compound attacks the nitrosonium ion, leading to the formation of a diazonium salt after a series of proton transfers and the elimination of water. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and anilines. This electrophilic aromatic substitution reaction typically occurs at the para position to the activating group of the coupling component. The pH of the reaction medium is critical: coupling to phenols is carried out in slightly alkaline conditions to form the more nucleophilic phenoxide ion, while coupling to anilines is performed in weakly acidic conditions.
Experimental Workflow for Azo Dye Synthesis
References
Application Note: A Validated Protocol for the Efficient Methoxylation of 2-amino-6-chloro-3-nitropyridine
An Application Note for the Synthesis of 2-amino-6-methoxy-3-nitropyridine
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The core of this process is a nucleophilic aromatic substitution (SNA) reaction, replacing a chloro group with a methoxy group. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental guide, outline critical safety procedures, and offer insights into process optimization and troubleshooting. This guide is structured to ensure scientific integrity, repeatability, and a deep understanding of the reaction causality.
Introduction and Scientific Principle
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its preparation via the methoxylation of 2-amino-6-chloro-3-nitropyridine is a common and efficient method.[2]
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNA) mechanism. Unlike typical alkyl halide substitutions (SN1/SN2), SNA reactions on aryl halides are generally challenging due to the high energy required to break the aromaticity of the ring.[3][4] However, the pyridine ring system in the substrate is inherently electron-deficient. This effect, strongly augmented by the presence of the electron-withdrawing nitro group (-NO₂) at the 3-position, significantly activates the ring towards nucleophilic attack.[4][5] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon at the 6-position, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The subsequent elimination of the chloride ion restores the ring's aromaticity and yields the desired product.
Safety First: Hazard Analysis and Mitigation
This protocol involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Sodium Methoxide (solid or solution in methanol): Highly flammable, corrosive, and reacts violently with water.[6] It can cause severe skin burns and eye damage.[6][7] Handle under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood, away from ignition sources and water.[8]
-
Methanol: Flammable and toxic liquid.[9] Avoid inhalation and skin contact.
-
2-amino-6-chloro-3-nitropyridine: As with many nitroaromatic compounds, it should be handled as potentially toxic and irritant. Avoid creating dust.
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[7][9]
Detailed Experimental Protocol
This protocol is based on established literature procedures and provides a reliable method for obtaining high-purity product.[10]
Materials and Reagents
-
2-amino-6-chloro-3-nitropyridine (CAS: 27048-04-0), ≥98% purity
-
Sodium methoxide (CAS: 124-41-4), solid or a 25-30% solution in methanol
-
Methanol (anhydrous), ACS grade
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Thermometer/temperature probe
-
Condenser and drying tube (if using solid sodium methoxide)
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 50 mL of anhydrous methanol. If using solid sodium methoxide, carefully add 7.78 g (0.144 mol) in portions while stirring under an inert atmosphere. Note: This is an exothermic reaction. Allow the solution to cool. If using a commercial solution of sodium methoxide in methanol, calculate the required volume for 0.144 mol.
-
Initial Cooling: Cool the sodium methoxide/methanol solution to approximately 15°C using an external ice bath.[10]
-
Substrate Addition: Once the temperature is stable, slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine to the stirred solution.[10] Maintain the temperature at or below 30°C during the addition by controlling the addition rate and using the ice bath as needed.
-
Reaction: After the addition is complete, heat the mixture to a temperature of 25–30°C.[2][10] Allow the reaction to stir at this temperature for 4 to 5 hours.
-
Monitoring Progress: The reaction's progress can be monitored using Thin-Layer Chromatography (TLC).[2] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting material.
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. In a separate beaker, place approximately 250-300 mL of cold deionized water. Pour the reaction mixture slowly into the stirred water.[2]
-
Precipitation and Filtration: A yellow solid product should precipitate out of the aqueous solution. Continue stirring for about 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[10]
-
Washing and Drying: Wash the collected solid with several portions of deionized water to remove any residual salts and methanol. Allow the product to air-dry on the filter, then transfer it to a drying oven under vacuum at 40-50°C until a constant weight is achieved.
Characterization
The final product, this compound, should be a light yellow to yellow powder.[1]
-
Expected Yield: >90%
-
Purity (HPLC): ≥98%[1]
-
¹H NMR (DMSO-d₆): δ 6.75–6.77 (d, 1H), δ 8.38–8.40 (d, 1H).[10]
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the entire synthesis process.
Caption: Workflow for Methoxylation Synthesis.
Key Parameters and Optimization
The efficiency and success of this synthesis hinge on the careful control of several key parameters.
| Parameter | Recommended Range | Rationale & Expert Insight |
| Molar Ratio (NaOMe:Substrate) | 1.0 - 1.05 : 1 | A slight excess of sodium methoxide ensures the reaction goes to completion, but a large excess can lead to side reactions or complicate the work-up. A 1:1 to 1.05:1 ratio is optimal.[10] |
| Temperature | 10°C - 60°C | The reaction is exothermic. Initial addition should be done at a lower temperature (e.g., 15°C) to control the reaction rate.[10] The optimal reaction temperature for good conversion rates without significant byproduct formation is 25-30°C.[2][10] |
| Solvent | Methanol | Methanol serves as both the solvent and the source of the methoxy group when starting from solid sodium methoxide. It is the preferred polar solvent for this transformation.[2][10] |
| Reaction Time | 4 - 5 hours | Reaction time is temperature-dependent. At 25-30°C, 4-5 hours is typically sufficient for complete conversion. Monitoring by TLC is crucial to avoid unnecessarily long reaction times.[2] |
| Quenching | Addition to Water | Pouring the reaction mixture into water is a critical step that causes the organic product to precipitate while the inorganic salts (like NaCl) remain dissolved, simplifying purification immensely.[2] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive sodium methoxide (hydrolyzed by moisture). | Confirm reaction endpoint with TLC. If stalled, consider extending reaction time or slightly increasing temperature. Ensure sodium methoxide is fresh and handled under anhydrous conditions. |
| Low Yield | Product loss during filtration; Incomplete precipitation. | Ensure the product is fully precipitated by stirring in the quench water for an adequate time. Use a minimal amount of cold water for washing the filter cake to prevent dissolution. |
| Product is Dark/Oily | Side reactions due to excessive temperature; Impure starting materials. | Maintain strict temperature control throughout the process. Ensure the purity of the starting 2-amino-6-chloro-3-nitropyridine. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Amino-6-methoxy-3-nitropyridine in Material Science
Introduction: Unveiling the Potential of a Versatile Nitropyridine Building Block
2-Amino-6-methoxy-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino, a methoxy, and a nitro group. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups imparts a significant dipole moment and reactivity, making it a compelling building block for the synthesis of advanced functional materials.[1] While its primary documented use lies as an intermediate in the pharmaceutical and agrochemical industries, its inherent electronic asymmetry suggests significant, yet largely untapped, potential in material science.[1]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in the design and synthesis of novel materials. We will delve into its application as a precursor for high-performance azo dyes and as a core component in the creation of "push-pull" chromophores with potential for nonlinear optical (NLO) applications. The protocols provided are grounded in established chemical principles and adapted from methodologies reported for structurally similar compounds.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Solid | TCI |
| Melting Point | 192-195 °C | [3] |
| CAS Number | 73896-36-3 | [2] |
Core Application I: Synthesis of High-Performance Azo Dyes
The primary amino group on the this compound scaffold is readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. The presence of the nitro and methoxy groups on the pyridine ring can be leveraged to tune the color and performance properties of the resulting dyes, such as their absorption spectra, thermal stability, and affinity for different substrates.
Causality of Experimental Choices:
The synthesis of azo dyes from aromatic amines is a well-established industrial process. The protocol below adapts this general methodology for this compound. The choice of a two-step diazotization and coupling reaction is standard for producing azo compounds.[4] The use of sodium nitrite in an acidic medium generates the reactive diazonium salt. The subsequent coupling with an electron-rich aromatic compound, such as N,N-dimethylaniline, proceeds via an electrophilic aromatic substitution to yield the azo dye. The conditions are optimized for high yield and purity.
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Detailed Protocol: Synthesis of a Disperse Azo Dye
Materials:
-
This compound (1.69 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Sodium Nitrite (0.76 g, 0.011 mol)
-
N,N-Dimethylaniline (1.21 g, 0.01 mol)
-
Glacial Acetic Acid (20 mL)
-
Sodium Hydroxide solution (10% w/v)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a 100 mL beaker, suspend 1.69 g of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Dissolve 0.76 g of sodium nitrite in 5 mL of cold water and add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate 250 mL beaker, dissolve 1.21 g of N,N-dimethylaniline in 20 mL of glacial acetic acid and cool to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is colorless.
-
Dry the crude dye in a vacuum oven at 60 °C.
-
For further purification, recrystallize the dye from ethanol.
-
Self-Validation and Expected Outcome:
The successful synthesis will yield a brightly colored solid. The purity of the synthesized dye can be confirmed by Thin Layer Chromatography (TLC) and its structure verified using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry. The absorption spectrum of the dye, measured by UV-Vis spectroscopy, will determine its color and molar absorptivity.
Core Application II: Building Block for "Push-Pull" Chromophores for Nonlinear Optical (NLO) Materials
The inherent electronic asymmetry of this compound, with its electron-donating amino and methoxy groups and electron-withdrawing nitro group, makes it an excellent candidate for the core of a "push-pull" chromophore.[5][6][7] Such molecules, possessing a large change in dipole moment upon excitation, can exhibit significant second-order nonlinear optical (NLO) properties. By chemically modifying the amino group to link it to a π-conjugated bridge and another donor group, a classic D-π-A (Donor-π-Acceptor) structure can be constructed.
Causality of Experimental Choices:
The proposed synthesis of a "push-pull" chromophore involves a condensation reaction, a common method for forming Schiff bases (imines). The reaction between the amino group of this compound and an aldehyde-functionalized donor moiety creates a π-conjugated imine linkage. This extends the conjugation length and enhances the intramolecular charge transfer (ICT) character, which is a prerequisite for high NLO activity.[8]
Experimental Workflow: Push-Pull Chromophore Synthesis
Caption: Workflow for the synthesis of a "push-pull" chromophore.
Detailed Protocol: Synthesis of a D-π-A Chromophore
Materials:
-
This compound (1.69 g, 0.01 mol)
-
4-(Dimethylamino)benzaldehyde (1.49 g, 0.01 mol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene (50 mL)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 1.69 g of this compound, 1.49 g of 4-(dimethylamino)benzaldehyde, a catalytic amount of p-toluenesulfonic acid, and 50 mL of toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield the solid chromophore.
-
Self-Validation and Characterization:
The synthesized chromophore should be a colored solid. Its structure can be confirmed by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry. The photophysical properties, including UV-Vis absorption and fluorescence spectra, should be measured to characterize the intramolecular charge transfer band. The second-order nonlinear optical properties can be evaluated using techniques such as the Kurtz-Perry powder test or Hyper-Rayleigh Scattering.
Conclusion and Future Outlook
While this compound has been primarily utilized in other fields, its unique electronic structure presents a compelling case for its exploration in material science. The protocols outlined in this guide provide a foundational framework for synthesizing novel azo dyes and "push-pull" chromophores. Further research into the derivatization of this versatile building block could lead to the development of advanced materials for a wide range of applications, including organic electronics, optical data storage, and sensor technology. The exploration of its potential in the synthesis of conductive polymers, through oxidative polymerization of its derivatives, also represents a promising avenue for future investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced Biochemical Research: Enzyme Interaction Studies
Introduction: Decoding the Language of Enzymes
Enzymes are the catalysts of life, orchestrating the vast network of biochemical reactions that define cellular function. Their activity, specificity, and regulation are governed by a complex web of interactions with substrates, inhibitors, activators, and other proteins. Understanding the dynamics of these interactions is paramount in fundamental biology and is the cornerstone of modern drug discovery.[1][2] An enzyme inhibition assay, for instance, is a foundational technique in biochemistry that allows researchers to measure how chemical compounds modulate enzyme activity, providing critical data for developing new therapeutics.[3]
This guide provides an in-depth exploration of four powerful, label-free biophysical techniques used to characterize enzyme interactions in real-time: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET). We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust, high-quality data.
Surface Plasmon Resonance (SPR): Precision in Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique for the real-time analysis of biomolecular interactions.[4] It provides precise data on binding affinity, specificity, and the rates of association and dissociation, making it a core technique in drug discovery, from initial fragment screening to in-depth kinetic characterization of lead candidates.[4][5]
The core principle involves immobilizing one molecule (the "ligand," often the enzyme) onto a sensor chip's gold surface. An interacting partner (the "analyte," such as an inhibitor or substrate) is then flowed over this surface. Binding events cause a change in the mass on the sensor surface, which alters the refractive index. This change is detected as a shift in the resonance angle of reflected light, measured in Resonance Units (RU).[4]
Key Applications in Enzyme Research
-
Kinetic and Affinity Determination: Accurately measure association rate constants (k_on), dissociation rate constants (k_off), and equilibrium dissociation constants (K_D).[4]
-
Inhibitor Screening and Characterization: Screen compound libraries to identify inhibitors and determine their mechanism of action.[6][7] SPR is particularly effective for low molecular weight fragment screening, which can be challenging for traditional biochemical assays.[4]
-
Enzyme Activity Assays: Monitor enzymatic reactions directly on the chip surface by observing the mass change as a substrate is converted to a product.[8][9]
General Experimental Workflow for SPR
The workflow for a typical enzyme-inhibitor kinetic analysis using SPR involves several key phases, each with a specific purpose. The enzyme is first immobilized on the sensor surface, after which the analyte (inhibitor) is introduced during the association phase and then washed away during the dissociation phase to monitor its release.
Caption: General workflow for an SPR experiment to study enzyme-inhibitor binding.
Protocol: Kinetic Characterization of a Small Molecule Inhibitor
This protocol provides a general framework for an SPR experiment. Specific parameters must be optimized for each enzyme-inhibitor system.
I. Materials and Reagents:
-
Purified enzyme (ligand) with a suitable tag (e.g., His-tag) or available primary amines for coupling.
-
Small molecule inhibitor (analyte) dissolved in a compatible buffer (e.g., DMSO), then diluted in running buffer.
-
SPR instrument (e.g., Biacore 8K).[4]
-
Sensor Chip (e.g., Ni2+-NTA for His-tagged proteins or CM5 for amine coupling).[7]
-
Running Buffer: A buffer that ensures protein stability and minimizes non-specific binding (e.g., HBS-EP+).
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand (e.g., low pH glycine or high salt).
II. Procedure:
-
Instrument and Surface Preparation:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Prime the system with running buffer to remove air bubbles and ensure a stable baseline.
-
Activate the sensor surface according to the manufacturer's protocol (e.g., for a CM5 chip, inject a mixture of EDC/NHS to activate carboxyl groups).
-
-
Enzyme Immobilization:
-
Inject the purified enzyme over the activated surface. The goal is to achieve an immobilization level that provides an adequate signal window without causing mass transport limitations.
-
Causality Note: The amount of immobilized ligand is critical. Too little results in a weak signal, while too much can lead to artifacts where the binding rate is limited by diffusion of the analyte to the surface rather than the intrinsic interaction kinetics.
-
Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active esters on the surface, preventing non-specific binding.
-
-
Analyte Interaction Analysis:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Perform a serial dilution of the inhibitor stock solution in running buffer. It is crucial to include a zero-analyte concentration (buffer only) for double referencing.
-
Inject the lowest concentration of the inhibitor and monitor the association phase for a set time (e.g., 180 seconds).
-
Switch back to flowing running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
Trustworthiness Check: A long dissociation phase is essential to accurately model the k_off. If the dissociation is very slow, the calculated k_off may be less reliable.
-
After dissociation, inject the regeneration solution to strip the bound analyte and prepare the surface for the next cycle.
-
Repeat the injection cycle for each concentration of the inhibitor, typically from low to high concentration.
-
-
Data Analysis:
-
Subtract the reference surface signal and the zero-analyte injection signal from the data to correct for instrument drift and non-specific binding.
-
Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) using the instrument's analysis software.[10]
-
The fitting process will yield the kinetic parameters k_on, k_off, and the calculated K_D (k_off/k_on).
-
Data Presentation
Quantitative results from SPR experiments should be summarized clearly.
| Parameter | Value | Unit | Description |
| k_on (k_a) | 5.3 x 10^5 | M⁻¹s⁻¹ | Association Rate Constant |
| k_off (k_d) | 1.2 x 10⁻² | s⁻¹ | Dissociation Rate Constant |
| K_D | 23 | nM | Equilibrium Dissociation Constant |
| Chi² | 0.8 | RU² | Goodness of fit of the model |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for a complete thermodynamic characterization of an interaction, providing not only the binding affinity (K_D) but also the enthalpy (ΔH) and stoichiometry (n) of the interaction in a single, label-free experiment.[13] Because nearly all enzymatic reactions involve a change in heat, ITC is a universal and direct method for determining enzyme kinetic parameters.[14][15]
Key Applications in Enzyme Research
-
Thermodynamic Profiling: Determine K_D, ΔH, and binding stoichiometry (n). From these, the change in entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing deep insight into the driving forces of the interaction.[16]
-
Enzyme Kinetics: Measure Michaelis-Menten constants (K_m) and catalytic rates (k_cat) by monitoring the heat produced over time as the enzyme turns over the substrate.[11][17] Modern instruments can precisely measure reaction rates in the range of 10⁻¹² mol/sec.[11]
-
Inhibitor Characterization: Determine the binding affinity and mechanism of inhibitors. ITC can readily distinguish between competitive, non-competitive, and uncompetitive inhibition by running experiments under different conditions.[18]
General Experimental Workflow for ITC
An ITC experiment involves titrating a ligand from a syringe into a sample cell containing the enzyme. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells, directly yielding the heat of interaction.
Caption: General workflow for an ITC binding experiment.
Protocol: Determining Enzyme Kinetic Parameters (K_m and k_cat)
This protocol describes a multiple-injection method for determining steady-state kinetic parameters.[19]
I. Materials and Reagents:
-
Highly purified enzyme solution of accurately known concentration.
-
Substrate solution of accurately known concentration.
-
Assay Buffer: The exact same buffer must be used for the enzyme, substrate, and for the initial cell buffer to avoid heats of dilution. If cofactors are required, their concentration must be matched in all solutions.[19]
-
Isothermal Titration Calorimeter.
II. Procedure:
-
Sample Preparation and Loading:
-
Thoroughly degas all solutions to prevent bubble formation in the cell.
-
Prepare the enzyme solution at a low concentration (e.g., 1-10 nM) in the sample cell.
-
Prepare the substrate solution at a much higher concentration (e.g., 10-20x the expected K_m) in the injection syringe.
-
Causality Note: The concentration of enzyme is kept low to ensure that the substrate is in vast excess after each injection, maintaining pseudo-first-order, steady-state conditions. The total substrate consumed during the experiment should be minimal.[19]
-
Load the enzyme into the sample cell and the substrate into the syringe. Place the assembly into the calorimeter and allow for thermal equilibration.
-
-
Titration Experiment:
-
Set the experimental parameters: cell temperature, stirring speed, injection volume (e.g., 2-10 µL), and spacing between injections.
-
Initiate the titration. The first injection is typically smaller and discarded during analysis to account for diffusion across the syringe tip during equilibration.
-
A series of injections of the substrate into the enzyme solution is performed. Each injection produces a thermal power signal (heat per second) that is directly proportional to the reaction rate.[13]
-
As the substrate concentration in the cell increases with each injection, the reaction rate increases until the enzyme becomes saturated. The power signal will plateau, indicating that the reaction is proceeding at V_max.
-
-
Data Analysis:
-
The raw data is a plot of thermal power (µcal/sec) versus time.
-
The steady-state power level after each injection corresponds to the reaction velocity at that substrate concentration.
-
Plot the reaction velocity (calculated from the power) against the substrate concentration.
-
Fit this plot to the Michaelis-Menten equation using non-linear regression to determine K_m and V_max.
-
Calculate k_cat using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration in the cell.[20]
-
Data Presentation
ITC kinetic data provides a direct measure of enzyme performance.
| Parameter | Value | Unit | Description |
| K_m | 2.8 | µM | Michaelis-Menten Constant |
| k_cat | 18.2 | s⁻¹ | Turnover Number |
| V_max | 3.64 x 10⁻⁷ | M·s⁻¹ | Maximum Reaction Velocity |
| ΔH_app | -10.9 | kcal·mol⁻¹ | Apparent Enthalpy of Reaction |
(Example data adapted from MicroCal PEAQ-ITC analysis)[19]
Bio-Layer Interferometry (BLI): High-Throughput, Fluidics-Free Analysis
Bio-Layer Interferometry (BLI) is a label-free optical biosensing technology that measures biomolecular interactions in real-time.[21] Similar to SPR, it monitors changes at a sensor surface, but it does so by analyzing the interference pattern of white light reflected from two surfaces: an internal reference layer and the biocompatible layer on the biosensor tip where the ligand is immobilized.[22][23]
A key advantage of BLI is its "dip-and-read" format, which uses disposable fiber-optic biosensors that are dipped into samples in standard 96- or 384-well plates.[22][24] This fluidics-free design makes it highly amenable to high-throughput applications and more tolerant of crude or complex samples than microfluidics-based systems like SPR.[23]
Key Applications in Enzyme Research
-
High-Throughput Screening: Rapidly screen large libraries of antibodies, proteins, or small molecules for binding to an enzyme target.[24]
-
Kinetic and Affinity Ranking: Quickly rank candidates based on their on-rates, off-rates, and overall affinity.[25]
-
Protease Activity Assays: BLI can be used to monitor the activity of proteases by immobilizing a protein substrate on the biosensor and measuring the decrease in layer thickness as the enzyme cleaves it.[26][27]
-
Allosteric Regulation Studies: Monitor how the binding of a small molecule effector to an enzyme influences its interaction with a protein binding partner.[21][28]
General Experimental Workflow for BLI
A BLI kinetics experiment involves moving the biosensor tip through a series of wells in a microplate, each containing different solutions for the baseline, loading, association, and dissociation steps.
Caption: Step-by-step "dip-and-read" workflow for a typical BLI kinetics assay.
Protocol: Screening for Protease Inhibitors
This protocol outlines a competitive binding assay to identify inhibitors of a protease-substrate interaction.
I. Materials and Reagents:
-
BLI Instrument (e.g., Sartorius Octet® RH16).[29]
-
Streptavidin (SA) Biosensors.[29]
-
Biotinylated Substrate: A peptide or protein substrate of the target protease, labeled with biotin.
-
Target Protease (Analyte 1).
-
Library of potential small molecule inhibitors (Analytes 2).
-
Assay Buffer: A buffer optimized for protease activity and stability.
-
96- or 384-well microplate.
II. Procedure:
-
Plate Setup:
-
Hydrate the SA biosensors in assay buffer for at least 10 minutes.
-
Prepare the 96-well plate:
-
Wells for baseline: Assay buffer.
-
Wells for loading: Biotinylated substrate diluted in assay buffer.
-
Wells for association:
-
Protease alone (positive control).
-
Protease pre-incubated with each inhibitor from the library.
-
Buffer alone (negative control).
-
-
-
Causality Note: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the interaction with the immobilized substrate is measured. This is crucial for accurately assessing competitive inhibition.
-
-
Instrument Programming and Execution: [28]
-
Allow the instrument to warm up for at least 60 minutes.
-
Program the assay steps in the data acquisition software:
-
Baseline: Dip sensors in buffer (60s).
-
Loading: Dip sensors in biotinylated substrate solution to achieve a stable loading level (e.g., 1-2 nm shift).
-
Second Baseline: Dip sensors in buffer to wash away unbound substrate (60s).
-
Association: Move sensors to wells containing the protease/inhibitor mixtures and measure the binding response for a set time (e.g., 300s).
-
-
Place the plate and biosensor tray in the instrument and start the run.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline step.
-
Calculate the binding rate or the response level at the end of the association step for each well.
-
Compare the response of the protease + inhibitor samples to the protease-only control. A significant reduction in the binding signal indicates that the compound is inhibiting the protease-substrate interaction.
-
Calculate the percent inhibition for each compound: % Inhibition = (1 - (Signal_inhibitor / Signal_control)) * 100
-
Data Presentation
Screening results are often presented to highlight the most potent inhibitors.
| Compound ID | Concentration (µM) | Binding Response (nm) | % Inhibition |
| Control (No Inhibitor) | 0 | 0.85 | 0 |
| Cmpd-001 | 10 | 0.82 | 3.5 |
| Cmpd-002 | 10 | 0.15 | 82.4 |
| Cmpd-003 | 10 | 0.65 | 23.5 |
| Cmpd-004 | 10 | 0.21 | 75.3 |
Förster Resonance Energy Transfer (FRET): A Spectroscopic Ruler for Conformational Dynamics
Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorescent molecules, a "donor" and an "acceptor".[30] This non-radiative energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm).[31][32] The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores, making it an extremely sensitive "spectroscopic ruler" for measuring molecular distances and changes in those distances.[30]
Key Applications in Enzyme Research
-
Conformational Changes: By labeling two different sites on an enzyme, FRET can monitor conformational changes that occur upon substrate binding, product release, or interaction with allosteric regulators.[31][33]
-
Protein-Protein Interactions: Quantify the binding and dissociation of an enzyme with its protein substrate or regulatory partner.[30][34]
-
Enzyme Activity Assays: Design FRET-based substrates that are cleaved by an enzyme (e.g., a protease). Cleavage separates the donor and acceptor, leading to a measurable change in the FRET signal.[31]
-
Single-Molecule Studies: Single-molecule FRET (smFRET) can reveal dynamic fluctuations and heterogeneity within a population of enzyme molecules that are hidden in ensemble measurements.[30][33]
General Experimental Workflow for TR-FRET
Time-Resolved FRET (TR-FRET) is an advanced FRET technique that uses a long-lifetime lanthanide chelate (e.g., Terbium) as the donor.[35] This allows for a time delay between excitation and signal detection, which significantly reduces background noise from buffer components and scattered light, making it ideal for high-throughput screening.[35][36]
Caption: Workflow for a competitive binding assay using Time-Resolved FRET (TR-FRET).
Protocol: TR-FRET Competitive Binding Assay for Kinase Inhibitors
This protocol describes a homogenous, competitive binding assay to screen for compounds that displace a fluorescent tracer from a kinase active site.[35]
I. Materials and Reagents:
-
His-tagged Kinase.
-
Terbium (Tb)-labeled anti-His Antibody (Donor).
-
Fluorescently-labeled ATP-competitive tracer (Acceptor).
-
Test compounds (inhibitors) in DMSO.
-
Assay Buffer.
-
384-well microplate.
-
Plate reader capable of time-resolved fluorescence detection.
II. Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the Kinase and Tb-anti-His antibody in assay buffer.
-
Prepare a 4X solution of the fluorescent tracer in assay buffer.
-
Perform serial dilutions of the test compounds in DMSO, then dilute them into assay buffer to create 4X working solutions.
-
-
Assay Execution (Addition-Only Format):
-
Dispense 5 µL of the 4X test compound solutions into the 384-well plate.
-
Dispense 5 µL of the 4X fluorescent tracer solution to all wells.
-
Causality Note: The order of addition can be critical. Here, the inhibitor and tracer are added before the enzyme complex to ensure a fair competition for the binding site.
-
Initiate the reaction by adding 10 µL of the 2X Kinase/Tb-antibody mixture to all wells. The final volume is 20 µL.
-
Seal the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reactions to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Set up the plate reader to excite the Terbium donor (e.g., ~340 nm) and read emission at two wavelengths: the donor emission (e.g., ~495 nm) and the acceptor emission (e.g., ~520 nm).
-
Incorporate a time delay (e.g., 100 µs) before reading to minimize background fluorescence.[36]
-
Calculate the TR-FRET Emission Ratio for each well: (Acceptor Emission / Donor Emission) * 1000.
-
A potent inhibitor will displace the fluorescent tracer, separating the donor and acceptor, which results in a low Emission Ratio.
-
Plot the Emission Ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[37]
-
Data Presentation
IC₅₀ values are used to rank the potency of inhibitors.
| Compound ID | IC₅₀ (nM) | Hill Slope | R² |
| Staurosporine (Control) | 15.2 | -1.1 | 0.99 |
| Cmpd-101 | 87.5 | -0.9 | 0.98 |
| Cmpd-102 | 1,240 | -1.0 | 0.99 |
| Cmpd-103 | >10,000 | N/A | N/A |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzyme-mediated drug-drug interactions: a review of in vivo and in vitro methodologies, regulatory guidance, and translation to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosensingusa.com [biosensingusa.com]
- 11. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. ichorlifesciences.com [ichorlifesciences.com]
- 14. tainstruments.com [tainstruments.com]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. biocompare.com [biocompare.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 22. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. Measuring protein-protein and protein-nucleic Acid interactions by biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Development of a Bio-Layer Interferometry-Based Protease Assay Using HIV-1 Protease as a Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sartorius.com [sartorius.com]
- 30. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 31. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 32. Video: Förster Resonance Energy Transfer (FRET) [jove.com]
- 33. pnas.org [pnas.org]
- 34. Measurement of receptor-ligand binding by FRET | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. documents.thermofisher.com [documents.thermofisher.com]
- 37. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-6-methoxy-3-nitropyridine
Introduction: A Versatile Heterocyclic Building Block
2-Amino-6-methoxy-3-nitropyridine is a substituted pyridine derivative of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1] Its unique molecular architecture, featuring an aromatic pyridine ring functionalized with an amino, a methoxy, and a nitro group, confers a distinct reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2] The electron-donating amino and methoxy groups, combined with the electron-withdrawing nitro group, create a scaffold amenable to a variety of chemical transformations.[1] This compound serves as a key precursor in the synthesis of biologically active molecules, particularly in the development of therapeutic agents targeting neurological disorders and in the formulation of modern agrochemicals.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-3-nitropyridin-2-amine | PubChem[4] |
| CAS Number | 73896-36-3 | Chem-Impex, PubChem[1][4] |
| Molecular Formula | C₆H₇N₃O₃ | Chem-Impex, PubChem[1][4] |
| Molecular Weight | 169.14 g/mol | Chem-Impex, PubChem[1][4] |
| Appearance | Light yellow to yellow powder/crystal | Chem-Impex, TCI[1][5] |
| Purity | ≥ 97-98% (by GC or HPLC) | Chem-Impex, TCI[1][5] |
| Melting Point | 169.0 to 173.0 °C | TCI[5] |
| Storage Temperature | 0-8 °C (Refrigerated) | Chem-Impex[1] |
Hazard Identification and Safety Precautions (E-E-A-T)
This compound is classified as a hazardous substance.[6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following GHS hazard statements summarize the risks associated with this compound.
-
H302: Harmful if swallowed.[4]
-
H312: Harmful in contact with skin.[4]
-
H332: Harmful if inhaled.[4]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]
Expertise & Experience Insights: The presence of the nitro group and the aromatic amine functionality are key contributors to its toxicological profile. Aromatic amines can be skin sensitizers, and nitro compounds often exhibit toxicity. The powdered nature of the solid increases the risk of aerosolization, making respiratory protection particularly critical.
Personal Protective Equipment (PPE)
A robust PPE regimen is mandatory when handling this compound. The causality behind these choices is to create a complete barrier against all potential exposure routes.
-
Hand Protection: Wear impervious protective gloves, such as nitrile rubber. Always inspect gloves prior to use and change them immediately if they become contaminated.[6][7]
-
Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6][8]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of exposure, consider wearing additional protective clothing like an apron or coveralls.[6][9]
-
Respiratory Protection: All handling of the solid material must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required.[7]
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood to minimize inhalation exposure.[10] An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][10]
Detailed Handling and Use Protocols
These protocols are designed to be self-validating by incorporating safety checks and best practices at each step.
Protocol for Weighing and Dispensing Solid Compound
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Containment: Perform all weighing and dispensing activities within the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Technique: Handle the container and spatula carefully to avoid generating dust.[6][10] If the powder is fine, consider using a spatula with a dampened tip (with a compatible, non-reactive solvent) to minimize aerosolization.
-
Closure: Immediately after dispensing the desired amount, securely close the primary container.[7][10]
-
Cleanup: Clean the balance and surrounding surfaces of any residual powder using a damp cloth or towel. Dispose of all contaminated materials (weighing paper, gloves, wipes) as hazardous waste.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[6][8]
Protocol for Solution Preparation
-
Solvent Selection: The methoxy group contributes to the compound's solubility.[1] However, always perform a small-scale solubility test if the solvent is not specified in your experimental procedure.
-
Procedure: a. Place a stir bar in the receiving flask. b. Add the chosen solvent to the flask. c. Slowly add the pre-weighed this compound to the solvent while stirring. This should be done within a fume hood. d. If necessary, sonication or gentle warming can be used to aid dissolution. Avoid strong heating, as this may lead to decomposition.[7]
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Storage Procedures for Maintaining Compound Integrity
Improper storage can lead to degradation of the compound, affecting experimental results and potentially creating new, unknown hazards. The following workflow outlines the decision-making process for proper storage.
Caption: Workflow for proper storage of this compound.
Core Storage Protocol
-
Temperature: The compound must be stored in a refrigerator at a temperature between 0-8 °C.[1] This low temperature slows down potential degradation pathways.
-
Container: Keep the compound in its original, tightly sealed container.[7][10] Ensure the cap is securely fastened after each use to prevent exposure to air and moisture.
-
Environment: Store in a dry, well-ventilated, and designated area for hazardous chemicals.[6][7]
-
Security: The storage location should be locked or otherwise secured to restrict access to authorized personnel only.[6][7]
Authoritative Grounding: Justification for Storage Choices
-
Hygroscopicity: While not universally cited, some safety data sheets for similar pyridine derivatives mention hygroscopic properties.[7] The amino group can readily form hydrogen bonds with water molecules from the atmosphere. Absorbed moisture can compromise the compound's purity and affect reaction stoichiometry. Therefore, storing the container within a desiccator is a prudent, field-proven best practice.
-
Incompatibilities: The chemical structure suggests incompatibilities that must be respected in storage.
-
Strong Oxidizing Agents: The amino group can be readily oxidized. Storing near strong oxidizers could lead to a vigorous, potentially explosive reaction.[10][11]
-
Strong Acids, Acid Anhydrides, Acid Chlorides: The basic amino group will react exothermically with strong acids. It can also react with acid anhydrides and chlorides in acylation reactions.[10] Co-storage should be strictly avoided.
-
Emergency Procedures and Waste Disposal
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor immediately.[6]
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further dispersal of the dust. Avoid breathing dust.[7]
-
Clean-up: Wearing full PPE, carefully sweep or scoop up the spilled material into a suitable container for disposal. Avoid generating dust.[10] Use a damp cloth for final cleaning of the area.
-
Disposal: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 73896-36-3 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Navigating the Synthesis of 2-Amino-6-methoxy-3-nitropyridine: A Comprehensive Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and safety guidelines for the handling and use of 2-Amino-6-methoxy-3-nitropyridine (CAS No. 73896-36-3), a key building block in medicinal chemistry and drug development. The following application notes are designed to ensure the safe and effective use of this compound in a laboratory setting, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Identification and Risk Assessment
This compound is a substituted nitropyridine derivative. While specific toxicological data for this compound is limited, the presence of the nitro group and the pyridine ring necessitates careful handling. Structurally similar compounds are known to be toxic and irritating.[1][2] Based on available Safety Data Sheets (SDS), this chemical is considered hazardous.[3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Summary of GHS Hazard Classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[3][4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[3][5] |
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods for ensuring safety involve robust engineering and administrative controls.
Engineering Controls:
-
Chemical Fume Hood: All work with solid this compound that could generate dust, or any handling of its solutions, must be performed in a certified chemical fume hood.[6] This is critical to prevent inhalation of the compound.
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors or dust.[2]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before they are permitted to work with it.
-
Restricted Access: Designate specific areas for the storage and handling of this compound.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3][8]
Personal Protective Equipment (PPE) Protocol
The appropriate selection and use of PPE are crucial for minimizing direct contact with this compound.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[1]
-
Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as when handling larger quantities or during reactions that have the potential to be exothermic.[6][9]
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable.[1] Always inspect gloves for any signs of degradation or punctures before use. For prolonged or immersive contact, consider double-gloving.[10] Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves is required. Ensure the lab coat is fully buttoned.
-
Additional Protective Clothing: For large-scale operations, consider the use of chemical-resistant aprons and shoe covers.[11]
Respiratory Protection:
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[1][3] Respirator use requires a formal respiratory protection program, including fit testing and training.[6]
Experimental Protocol: Safe Handling and Disposal
The following is a generalized protocol for the safe handling of this compound in a research setting.
Preparation and Weighing:
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound in the chemical fume hood. To minimize dust generation, do not pour the solid directly. Use a spatula to carefully transfer the desired amount to a tared weighing vessel.
-
Dissolution: If preparing a solution, add the solvent to the solid in the fume hood. Ensure the container is appropriately labeled.
During the Reaction:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of dust or vapors.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid rapid heating, which could lead to pressure buildup or decomposition.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.
Post-Reaction and Cleanup:
-
Quenching: If necessary, quench the reaction carefully according to your established protocol.
-
Cleaning: Decontaminate all glassware and equipment that came into contact with the compound.
-
Work Area Decontamination: Clean the work surface in the fume hood thoroughly.
Waste Disposal:
-
All waste materials, including contaminated gloves, weighing paper, and excess reagents, must be disposed of as hazardous waste.[3][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Never dispose of this compound down the drain.
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For small spills, carefully cover with an inert absorbent material like vermiculite or sand.
-
Collect: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
Visual Workflow for Safe Handling
References
- 1. benchchem.com [benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Application Notes and Protocols for the Disposal of 2-Amino-6-methoxy-3-nitropyridine Waste
Introduction: The Critical Importance of Proper Waste Management
2-Amino-6-methoxy-3-nitropyridine is a substituted pyridine derivative utilized in various research and development applications, including pharmaceutical synthesis and materials science.[1] As with many specialized chemical entities, its synthesis and use generate waste streams that require meticulous management to ensure the safety of laboratory personnel and the protection of the environment. The presence of amino, methoxy, and nitro functional groups on the pyridine ring imparts specific chemical properties and potential hazards that dictate the necessary disposal protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of waste containing this compound.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is fundamental to implementing safe disposal practices.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]
Due to these hazards, all waste containing this compound must be classified and handled as hazardous waste in accordance with local, state, and federal regulations.
Chemical Reactivity and Incompatibilities:
While specific reactivity data for this compound is limited, the presence of the nitro group suggests potential reactivity with strong reducing agents. The amino group can react with strong oxidizing agents. Therefore, it is crucial to avoid mixing waste containing this compound with incompatible chemicals to prevent potentially vigorous or explosive reactions.
Standard Disposal Protocol: Incineration
The most common and recommended method for the ultimate disposal of pyridine and its derivatives is high-temperature incineration.[5] This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products such as carbon dioxide, water, and nitrogen oxides, which are then treated by the incineration facility's emission control systems.
Protocol for Collection and Off-Site Incineration:
-
Waste Segregation: Designate a specific, clearly labeled, and chemically resistant waste container for this compound waste. Suitable container materials include high-density polyethylene (HDPE) or glass. Do not mix this waste with other chemical waste streams, particularly those containing incompatible materials.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Waste Collection: Collect all materials contaminated with this compound, including residual solids, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment (PPE), in the designated waste container.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from heat, sparks, and direct sunlight.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
In-Lab Chemical Degradation and Treatment Protocols
For laboratories that generate aqueous waste streams containing this compound, in-lab chemical degradation can be a viable option to render the waste less hazardous before final disposal. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
Method 1: Reductive Degradation of the Nitro Group
The nitro group is often the most reactive site for degradation in nitropyridine compounds. Reduction of the nitro group to an amino group can significantly decrease the compound's toxicity.
Protocol 1A: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)
This classic method is effective for the reduction of aromatic nitro compounds.[6][7][8][9][10]
Materials:
-
Waste solution containing this compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization
-
Suitable reaction vessel (e.g., round-bottom flask with a stirrer)
Procedure:
-
In a fume hood, place the aqueous waste solution in the reaction vessel.
-
For every gram of estimated this compound in the waste, add approximately 2-3 grams of iron powder.
-
With vigorous stirring, slowly add a small amount of concentrated HCl to initiate the reaction. The reaction is exothermic and may produce hydrogen gas.
-
Continue to stir the mixture. The reaction progress can be monitored by the disappearance of the yellow color of the starting material.
-
Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is between 6 and 8.
-
The resulting mixture containing the less hazardous diamine derivative and iron salts can then be collected as hazardous waste for disposal, though it is now in a chemically reduced state.
Protocol 1B: Reduction using Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is a versatile and relatively mild reducing agent for nitro groups.[11][12][13][14][15]
Materials:
-
Waste solution containing this compound
-
Sodium dithionite
-
Suitable reaction vessel
Procedure:
-
In a fume hood, place the aqueous waste solution in the reaction vessel.
-
For every gram of estimated this compound, add approximately 2-4 grams of sodium dithionite in portions with stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Stir until the reaction is complete, as indicated by a color change.
-
The resulting solution, containing the reduced product and sulfur-containing byproducts, should be collected as hazardous waste.
Method 2: Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. These methods are generally more complex to set up but can lead to the complete mineralization of the organic compound.
Protocol 2A: Photocatalytic Degradation using Titanium Dioxide (TiO₂)
TiO₂ is a widely used photocatalyst that can degrade a variety of organic compounds under UV irradiation.[[“]][[“]][[“]][19][20]
Materials:
-
Aqueous waste solution containing this compound
-
Titanium dioxide (TiO₂, anatase form is often preferred)
-
UV lamp (e.g., 365 nm)
-
Photoreactor or a suitable reaction vessel with a UV-transparent window
-
Air or oxygen source
Procedure:
-
In the photoreactor, suspend a catalytic amount of TiO₂ (e.g., 0.1-1.0 g/L) in the aqueous waste solution.
-
Bubble air or oxygen through the solution to provide the oxidant.
-
Irradiate the mixture with the UV lamp while stirring continuously.
-
The degradation process will mineralize the this compound into carbon dioxide, ammonium, and nitrate ions.
-
After the reaction, allow the TiO₂ to settle and decant the treated aqueous solution. The TiO₂ can potentially be reused. The treated effluent should still be tested for residual toxicity before any further disposal considerations.
Protocol 2B: Ozonation
Ozone is a powerful oxidizing agent that can effectively degrade pyridine and its derivatives.[21][22][23][24][25]
Materials:
-
Aqueous waste solution containing this compound
-
Ozone generator
-
Gas dispersion tube
-
Reaction vessel
Procedure:
-
Place the aqueous waste solution in the reaction vessel.
-
Bubble ozone gas from the generator through the solution using the gas dispersion tube.
-
The ozonation process will oxidize the organic compound. The reaction can be enhanced by adjusting the pH or using a catalyst.
-
The treated solution should be handled as hazardous waste, as oxidation byproducts may be formed.
Emergency Procedures for Spills and Exposure
Spills:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Collect all contaminated materials in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃O₃ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Light yellow to yellow powder | [1] |
| Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. | [2][3][4] |
Experimental Workflow Diagrams
Decision-Making Flowchart for Waste Disposal
Caption: Decision-making workflow for the disposal of this compound waste.
General Protocol for Reductive Degradation
Caption: General workflow for the in-lab reductive degradation of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 73896-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
- 18. consensus.app [consensus.app]
- 19. Synergistic photocatalytic degradation of pyridine using precious metal supported TiO2 with KBrO3. | Sigma-Aldrich [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Degradation of Typical Nitrogen-Heterocyclic Compounds in Coal Gasification Wastewater via Catalytic Ozonation Processes - ProQuest [proquest.com]
- 23. Ozonation of organic compounds in water and wastewater: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 25. Ozonation of pyridine and other N-heterocyclic aromatic compounds: Kinetics, stoichiometry, identification of products and elucidation of pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scientist's Guide to Analytical Methods for Detection and Quantification
Abstract
The accurate detection and quantification of biomolecules are the bedrock of discovery and development in life sciences. From basic research to clinical diagnostics and pharmaceutical manufacturing, the ability to reliably measure proteins, nucleic acids, and other analytes is paramount. This guide provides an in-depth exploration of the core analytical methods employed by researchers, scientists, and drug development professionals. We move beyond simple protocols to explain the causality behind experimental choices, emphasizing the principles that ensure data integrity and reproducibility. This document serves as both a theoretical primer and a practical handbook, offering detailed protocols, validation strategies, and troubleshooting advice for key techniques including immunoassays (ELISA), protein blotting (Western Blot), nucleic acid amplification (qPCR), and mass spectrometry (LC-MS/MS).
Introduction: The Pillars of Analytical Science
In the landscape of biological research, an analytical method is only as valuable as it is reliable. The objective of any analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This suitability is defined by a set of core parameters that validate the method's performance. Before delving into specific techniques, it is crucial to understand these foundational concepts:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Sensitivity (Limit of Detection): The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.
-
Quantitation Limit: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These principles are enshrined in regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH Q2(R1) guideline, which provide a framework for ensuring data quality in research and regulated environments.[2][3][4][5][6]
Strategic Selection of an Analytical Method
Choosing the appropriate analytical method is a critical first step that dictates the quality and relevance of the resulting data. The decision depends on several factors: the nature of the analyte (protein, nucleic acid, etc.), the required sensitivity, the complexity of the sample matrix (e.g., serum, cell lysate), throughput requirements, and whether the goal is qualitative detection, relative quantification, or absolute quantification.
To guide this decision-making process, the following logic tree illustrates a typical selection workflow.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-6-methoxy-3-nitropyridine (CAS: 73896-36-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and product purity. This versatile compound is a crucial intermediate in medicinal chemistry, particularly for pharmaceuticals and agrochemicals.[1]
I. Synthetic Strategy Overview
The successful synthesis of this compound hinges on the careful execution of a multi-step pathway or a direct nitration approach. Each route presents unique challenges and optimization opportunities. The most common and industrially scalable method begins with 2,6-dichloropyridine, while an alternative involves the direct nitration of 2-amino-6-methoxypyridine.[2][3]
Below is a workflow diagram illustrating the primary synthetic routes.
References
Technical Support Center: Optimizing Temperature for 2-Amino-6-methoxy-3-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The thermal sensitivity of the intermediates and the exothermic nature of the nitration step make precise temperature control not just a recommendation, but a critical parameter for success. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind each experimental choice to ensure safety, maximize yield, and achieve high purity.
Section 1: Synthesis Overview and Critical Temperature Checkpoints
The most reliable and regioselective industrial synthesis of this compound is a multi-step process. Unlike direct nitration of 2-amino-6-methoxypyridine, which can lead to a mixture of isomers and is difficult to control, this pathway offers distinct checkpoints where temperature management is paramount.[1][2]
The process typically begins with 2,6-dichloropyridine and proceeds through three key transformations, each with a unique thermal profile.
Caption: Standard three-step synthesis workflow.
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section addresses specific problems that can arise during the synthesis, with a focus on temperature as the root cause.
Q1: "My nitration of 2,6-dichloropyridine resulted in a dark, tar-like substance and very low yield. What went wrong?"
A1: This is a classic sign of a runaway reaction. The nitration of pyridine rings is highly exothermic, and exceeding the optimal temperature range can lead to aggressive oxidation and decomposition.[3][4]
-
Causality: When the temperature surpasses approximately 110°C, the powerful nitrating mixture (sulfuric and nitric acid) begins to oxidize the starting material instead of just nitrating it. This process is self-accelerating as the decomposition itself generates more heat, leading to a thermal runaway that produces nitrogen oxides (toxic brown fumes) and complex, polymeric tars.[5]
-
Solution & Protocol Validation:
-
Strict Temperature Control: The addition of the 2,6-dichloropyridine to the concentrated sulfuric acid should be done portion-wise at a low temperature (20–25°C) to manage the initial heat of dissolution.[1]
-
Controlled Nitrating Agent Addition: The concentrated nitric acid must be added slowly and dropwise, ensuring the internal reaction temperature does not exceed 50°C during the addition.[1] Use an ice bath for external cooling.
-
Heating Phase: Only after the addition is complete should the mixture be slowly heated to the target temperature of 100–105°C.[1] This ensures the reaction proceeds under control.
-
Monitoring: Constant monitoring with a calibrated thermometer is essential. An automated temperature probe with an emergency cooling bath is recommended for pilot-scale reactions.
-
Q2: "During the ammonolysis step to produce 2-amino-6-chloro-3-nitropyridine, my yield was poor and I isolated a significant amount of a di-amino byproduct. How is temperature implicated?"
A2: This issue points to a lack of selectivity, often caused by excessive thermal energy. While the first chlorine atom (at C2) is activated by the adjacent nitro group, the second chlorine (at C6) can also be substituted under more forceful conditions.
-
Causality: The recommended temperature range of 35–40°C is a carefully optimized window.[1][6] Below this range, the reaction rate is impractically slow. Above this range, particularly >50°C, the increased kinetic energy allows the ammonia to substitute the second chlorine atom, leading to the formation of 2,6-diamino-3-nitropyridine and reducing the yield of your desired intermediate.
-
Solution & Protocol Validation:
-
Maintain the "Goldilocks" Zone: Use a water bath set to 35–40°C to maintain a stable internal temperature. Avoid direct heating on a hot plate, which can create localized hot spots.
-
Monitor Conversion: Track the reaction's progress using Thin-Layer Chromatography (TLC).[1] Once the starting material (2,6-dichloro-3-nitropyridine) is consumed, cool the reaction promptly to prevent over-reaction.
-
Q3: "I am attempting a direct nitration of 2-amino-6-methoxypyridine and obtaining a mixture of products. How can temperature optimization improve regioselectivity for the 3-nitro isomer?"
A3: Direct nitration of an activated ring like 2-aminopyridine is notoriously challenging regarding regioselectivity and is governed by a kinetic vs. thermodynamic product dilemma, which is highly temperature-dependent.[7][8]
-
Causality & Mechanistic Insight:
-
Kinetic Product (Low Temperature, <40°C): At lower temperatures, the nitronium ion (NO₂⁺) attacks the most nucleophilic site, the exocyclic amino nitrogen, to form 2-(nitramino)-6-methoxypyridine. This is the kinetic product.[7]
-
Thermodynamic Products (Higher Temperature, >50°C): At higher temperatures (e.g., 50-90°C), the N-nitro intermediate can rearrange intermolecularly. The protonated nitramino group dissociates, releasing the nitronium ion back into the acidic medium, which then performs an electrophilic aromatic substitution on the ring.[7][9] This leads to the more stable ring-nitrated isomers. However, the powerful ortho-, para-directing effect of the amino group often leads to the 5-nitro isomer as the major product, not your desired 3-nitro compound.[7]
-
-
Solution & Protocol Validation:
-
Abandon Direct Nitration for Regiocontrol: For targeted synthesis of the 3-nitro isomer, the multi-step pathway outlined in Section 1 is vastly superior as it uses blocking groups (the chlorine atoms) to direct the nitration specifically to the 3-position.
-
If You Must Proceed: To favor ring nitration over the kinetic N-nitro product, the temperature must be elevated to at least 50°C.[7] However, be aware that you will likely face a difficult separation of the 3-nitro and 5-nitro isomers. This route is not recommended for producing pure this compound.
-
Section 3: Recommended Protocols and Quantitative Data
Table 1: Summary of Optimized Temperature Parameters
| Step | Reaction | Recommended Temp. (°C) | Rationale & Troubleshooting Notes |
| 1 | Nitration of 2,6-Dichloropyridine | Addition: < 50°CReaction: 100–105°C | Rationale: Controls extreme exothermicity during addition and ensures complete reaction.[1]Troubleshooting: Temperatures >110°C cause oxidation and yield loss. Temperatures <95°C may lead to incomplete conversion. |
| 2 | Ammonolysis of 2,6-Dichloro-3-nitropyridine | 35–40°C | Rationale: Optimal balance of reaction rate and selectivity.[6]Troubleshooting: Temperatures >45°C risk di-substitution. Temperatures <30°C result in a very slow reaction. |
| 3 | Methoxylation of 2-Amino-6-chloro-3-nitropyridine | 25–30°C | Rationale: Provides clean conversion without side reactions like demethylation or degradation.[1]Troubleshooting: Temperatures >40°C can lead to impurities. The reaction is typically complete within a few hours in this range. |
Experimental Protocol: Synthesis via the Dichloropyridine Pathway
This protocol is synthesized from established patent literature.[1]
Step 1: Nitration of 2,6-Dichloropyridine
-
Charge a reaction vessel with concentrated sulfuric acid. Cool to 20°C.
-
Slowly add 2,6-dichloropyridine (1.0 eq) under constant stirring, ensuring the temperature does not exceed 25°C.
-
In a separate vessel, prepare the nitrating mixture of concentrated nitric acid and sulfuric acid. Cool this mixture.
-
Add the nitrating mixture dropwise to the pyridine solution, maintaining the internal temperature below 50°C using an ice bath.
-
After complete addition, slowly heat the reaction mixture to 100–105°C and maintain for 5 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to 50°C and carefully pour it onto crushed ice.
-
Filter the resulting precipitate (2,6-dichloro-3-nitropyridine), wash with water, and dry.
Step 2: Selective Ammonolysis
-
Dissolve the 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol.
-
Add a 25% aqueous ammonia solution at room temperature.
-
Heat the mixture to 35–40°C using a water bath and maintain for 2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Cool the mixture to 20°C to precipitate the product.
-
Filter the solid (2-amino-6-chloro-3-nitropyridine), wash with cold methanol, and dry.
Step 3: Methoxylation
-
Prepare a solution of sodium methoxide (1.05 eq) in methanol and cool to 15°C.
-
Add the 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise, maintaining the temperature at 15°C with external cooling.
-
After addition, allow the mixture to warm and then heat to 25–30°C. Stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by pouring it into water.
-
Filter the precipitated solid (this compound), wash with water, and dry. The product is typically a light yellow powder.[10]
Section 4: Troubleshooting Decision Framework
When encountering issues, a logical framework can help diagnose the problem.
Caption: Troubleshooting logic for common synthesis problems.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 7. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Nitration of 2-Amino-6-Methoxypyridine
Welcome to the Technical Support Center for the nitration of 2-amino-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for this challenging electrophilic aromatic substitution. We will delve into the common side reactions, their mechanistic underpinnings, and provide actionable protocols to enhance the yield and purity of your target molecule, 2-amino-6-methoxy-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of 2-amino-6-methoxypyridine?
The nitration of 2-amino-6-methoxypyridine is a nuanced reaction governed by a delicate interplay of electronic and steric effects. The primary challenges arise from the inherent reactivity of the substituted pyridine ring. The pyridine nitrogen, being basic, is protonated in the strongly acidic nitrating medium, which deactivates the ring towards electrophilic attack.[1][2] Conversely, the amino and methoxy groups are strong activating groups, directing the incoming electrophile. This push-pull electronic nature can lead to a variety of side reactions, including the formation of regioisomers and unstable intermediates.
Q2: What is the desired product and what are the common side products?
The desired product is typically This compound . However, several side products can form, significantly impacting yield and purity. The most common side products include:
-
2-Amino-6-methoxy-5-nitropyridine (Regioisomer): Often the major byproduct, arising from nitration at the C-5 position.
-
2-Nitramino-6-methoxypyridine (Unstable Intermediate): Formed by the attack of the nitronium ion on the exocyclic amino group. This is often the kinetic product, especially at lower temperatures.[3]
-
6-Methoxy-3-nitro-pyridin-2-one (Hydrolysis Product): Can be formed from the hydrolysis of the nitramine intermediate under certain acidic conditions.[4]
-
Dinitrated products: Although less common due to the deactivating effect of the first nitro group, dinitration can occur under harsh conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you might encounter and provides targeted solutions based on mechanistic principles.
Issue 1: Low yield of the desired 3-nitro isomer and a high proportion of the 5-nitro isomer.
Causality: The formation of the 5-nitro isomer is often thermodynamically favored. The amino and methoxy groups activate both the C-3 and C-5 positions for electrophilic attack. Subtle differences in the stability of the Wheland intermediates for C-3 and C-5 attack, along with steric factors, influence the final product ratio. The protonated pyridine ring directs meta, which corresponds to the 3 and 5 positions.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C). This can favor the kinetic product, which may be the desired 3-nitro isomer in some cases, and helps to minimize over-nitration and decomposition.
-
Choice of Nitrating Agent: A milder nitrating agent, such as nitric acid in acetic anhydride, may offer better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture.
-
Protecting Group Strategy: While adding steps, protecting the amino group as an amide (e.g., acetamide) can alter the directing effects and may improve selectivity. The protecting group can be removed in a subsequent step.
Issue 2: The reaction mixture turns dark, and isolation of the desired product is difficult.
Causality: Darkening of the reaction mixture often indicates decomposition of the starting material or products. Aminopyridines can be sensitive to strong oxidizing conditions inherent in nitration reactions. The formation of unstable nitramine intermediates can also contribute to decomposition pathways.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. Runaway reactions due to the exothermic nature of nitration can lead to significant decomposition. Ensure efficient cooling and slow, controlled addition of the nitrating agent.
-
Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Over-extending the reaction time can lead to increased side product formation and decomposition.
-
Quenching Procedure: Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This dissipates heat and dilutes the strong acid, minimizing further reactions.
Issue 3: Evidence of an unstable intermediate that disappears upon workup.
Causality: This is characteristic of the formation of 2-nitramino-6-methoxypyridine. This intermediate is known to be unstable in strong acid and can either rearrange to the ring-nitrated products or hydrolyze.[3][4] The rearrangement is believed to be an intermolecular process where the nitramine dissociates to the aminopyridine and a nitronium ion, which then reacts with the aromatic ring.[3]
Troubleshooting Steps:
-
Controlled Rearrangement: After the initial nitration at low temperature to form the nitramine, a carefully controlled increase in temperature can promote its rearrangement to the desired ring-nitrated product. This must be optimized to avoid decomposition.
-
Acid Concentration: The concentration of sulfuric acid can influence the stability and rearrangement of the nitramine. Experiment with different acid concentrations to find the optimal conditions for the rearrangement to the 3-nitro isomer.
Mechanistic Pathways
To better understand the formation of the desired product and its side products, the following diagram illustrates the key reaction pathways.
Caption: Reaction pathways in the nitration of 2-amino-6-methoxypyridine.
Experimental Protocols
Protocol 1: Controlled Nitration for Enhanced 3-Nitro Selectivity
This protocol aims to control the reaction temperature to favor the formation of the 3-nitro isomer.
Materials:
-
2-Amino-6-methoxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-6-methoxypyridine (1 equivalent).
-
Cool the flask in an ice-salt bath to -5 °C.
-
Slowly add concentrated sulfuric acid (3-4 equivalents) while maintaining the internal temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) in a separate flask cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-methoxypyridine over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralize the resulting solution to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Analysis of Isomeric Products by HPLC
This method can be used to determine the ratio of 3-nitro to 5-nitro isomers in the crude reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient (e.g., starting with 20% acetonitrile, ramping to 80% over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve a small amount of the crude product in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in this nitration reaction.
Caption: A step-by-step workflow for troubleshooting the nitration of 2-amino-6-methoxypyridine.
References
Technical Support Center: Catalyst Selection for 2-Amino-6-methoxy-3-nitropyridine Reactions
Welcome to the technical support center for reactions involving 2-Amino-6-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for common synthetic transformations. As Senior Application Scientists, we aim to explain not just the protocols but the causality behind them, ensuring your experiments are built on a foundation of scientific integrity.
This compound is a valuable and versatile building block in medicinal chemistry and materials science, primarily due to its unique electronic and structural properties.[1][2][3] Its reactivity is dominated by the nitro group, which is a precursor to the corresponding diamine—a key intermediate for constructing complex heterocyclic scaffolds. This guide addresses the most critical reaction—nitro group reduction—and subsequent transformations.
Section 1: Reduction of the Nitro Group to Form 2,3-Diamino-6-methoxypyridine
The conversion of the electron-withdrawing nitro group to a nucleophilic amino group is the most frequent and crucial step in utilizing this substrate. The resulting product, 2,3-diamino-6-methoxypyridine, is a precursor for various fused heterocyclic systems, such as imidazopyridines.[4][5][6] The choice of catalyst and reduction method is paramount to achieving high yield and purity while avoiding unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for reducing the nitro group on this compound?
A1: There are two main strategies, each with distinct advantages and disadvantages:
-
Catalytic Hydrogenation: This is often the preferred method for its high efficiency and clean workup.[7] The most common catalyst is Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is highly effective for reducing both aromatic and aliphatic nitro groups.[7] An alternative is Raney Nickel , which is particularly useful if the substrate contains aromatic halides (Br, Cl) that you wish to preserve, as Pd/C can sometimes cause dehalogenation.[7]
-
Metal/Acid Reduction (Dissolving Metal Reduction): This method uses a metal, such as Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn), in an acidic medium (e.g., HCl, Acetic Acid).[7][8][9] For this compound specifically, Stannous chloride (SnCl₂) in HCl is a well-documented and reliable method.[10] These conditions are often milder and can be more chemoselective if other reducible functional groups are present.[7]
Q2: When should I choose a metal/acid reduction like SnCl₂ over catalytic hydrogenation with Pd/C?
A2: The choice depends on functional group tolerance, scale, and available equipment.
-
Choose Catalytic Hydrogenation (Pd/C) for its high atom economy, cleaner reaction profiles (the only byproduct is water), and ease of catalyst removal (filtration). However, be aware that Pd/C is a highly active catalyst and may reduce other sensitive functional groups (e.g., alkenes, alkynes, benzyl esters).[7][11] It can also be prone to poisoning by sulfur-containing compounds or certain heterocycles.[10]
-
Choose Metal/Acid Reduction (SnCl₂) when your molecule contains functional groups incompatible with hydrogenation. This method shows excellent tolerance for groups like double bonds or benzylic ethers.[7] While effective, it generates stoichiometric amounts of metal salt waste, which requires a more involved aqueous workup for removal.[12] For large-scale industrial processes, catalytic hydrogenation is often avoided due to issues with catalyst leaching and poisoning, making metal/acid reduction a more robust, albeit less green, alternative.[10]
Troubleshooting Guide: Nitro Group Reduction
Issue 1: My catalytic hydrogenation with Pd/C is slow, incomplete, or has stalled.
This is a common problem that can often be resolved by systematically evaluating the reaction parameters. The root cause is often related to catalyst activity, substrate solubility, or insufficient hydrogen.[8]
Troubleshooting Workflow: Incomplete Hydrogenation
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Issue 2: I'm observing side products like hydroxylamine or azoxy compounds.
The reduction of a nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂).[8][13] Accumulation of intermediates like hydroxylamines (R-NHOH) or their condensation products (azoxy compounds, R-N=N(O)-R) occurs when the reaction stalls or conditions are not optimal.
-
Cause: Insufficient reducing power or localized overheating. The reduction of the nitroso (R-NO) intermediate is typically very fast, but the subsequent steps can be slower.[13]
-
Solution 1: Ensure Sufficient Reducing Agent. For catalytic hydrogenation, ensure a positive hydrogen pressure is maintained. For metal/acid reductions, use a sufficient excess of the metal reagent (e.g., 3-5 equivalents of SnCl₂·2H₂O).[8]
-
Solution 2: Temperature Control. Nitro reductions are highly exothermic.[12] Run the reaction in an ice bath during the initial addition of reagents to dissipate heat effectively. Localized high temperatures can promote the formation of dimeric side products.[8]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is a standard starting point for the clean reduction of this compound.
-
Setup: To a hydrogenation flask, add this compound (1.0 eq) and a solvent such as ethanol or methanol (approx. 0.1 M concentration). Add a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the flask under a stream of nitrogen or argon. Safety Note: Pd/C can be pyrophoric; do not add it to the solvent in the presence of air.
-
Hydrogenation: Seal the flask, evacuate the headspace, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 1 atm, or balloon pressure) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction is often complete within 2-6 hours at room temperature.
-
Workup: Once complete, carefully vent the H₂ atmosphere and replace it with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2,3-diamino-6-methoxypyridine, which can be used directly or purified further if necessary.
Protocol 2: Metal/Acid Reduction using SnCl₂
This protocol is adapted from established procedures for the target molecule and is robust for substrates that are sensitive to hydrogenation.[10]
-
Setup: In a round-bottom flask equipped with a stir bar, add concentrated hydrochloric acid (HCl). Cool the acid in an ice bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cold acid with stirring.
-
Reagent Addition: To the resulting solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 2.5-3.0 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 35-40 °C and stir for 5-6 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture. The product, 2,3-diamino-6-methoxypyridine, will often precipitate as its dihydrochloride salt. Collect the solid by filtration.
-
Neutralization (Optional): To obtain the free base, the dihydrochloride salt can be dissolved in water and neutralized by the careful addition of a base (e.g., NaHCO₃ or NaOH solution) until the pH is basic (pH 8-9), which will precipitate the product.[9]
| Method | Catalyst/Reagent | Pros | Cons | Key Considerations |
| Catalytic Hydrogenation | Pd/C, Raney Ni | High atom economy, clean byproducts (H₂O), easy catalyst removal. | Catalyst poisoning, potential for dehalogenation, requires H₂ gas handling. | Ensure catalyst is active and substrate is soluble.[8] |
| Metal/Acid Reduction | SnCl₂, Fe, Zn | High functional group tolerance, robust and reliable. | Stoichiometric metal waste, requires aqueous workup. | Highly exothermic; requires careful temperature control.[12] |
| Table 1: Comparison of common methods for nitro group reduction. |
Section 2: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)
For derivatives of this compound that have been halogenated (e.g., at the 5-position), the Buchwald-Hartwig amination is a powerful method for forming additional C-N bonds.[14][15] However, the presence of the existing amino group on the pyridine ring can complicate the reaction by coordinating to the palladium catalyst, a phenomenon known as the "2-pyridyl problem".[16][17]
Frequently Asked Questions (FAQs)
Q3: Can I perform a Buchwald-Hartwig amination on a halogenated aminopyridine without protecting the existing amino group?
A3: Yes, this is often possible with modern catalyst systems. The key to success is using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[15][16] These ligands accelerate the rate-limiting reductive elimination step of the catalytic cycle, outcompeting catalyst inhibition by the coordinating amino group.[14] While protection (e.g., as an acetamide) is a viable strategy to ensure reproducibility, direct coupling is often more step-economical.[16]
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue 3: My Buchwald-Hartwig reaction has low yield or fails completely.
Low yields in these couplings are typically traced back to the catalyst system, base, or reaction setup.
-
Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or is deactivating.
-
Solution: Use a modern palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst).[16][18] These are air-stable and generate the active Pd(0) species more reliably than using separate sources like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand. Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[18]
-
-
Cause 2: Suboptimal Base. The choice of base is critical and substrate-dependent.
-
Solution: Screen different bases. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common starting points.[19] For base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ may be required, though this might necessitate a higher reaction temperature.[16][19] Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[16]
-
-
Cause 3: Ligand Incompatibility. The chosen ligand may not be suitable for the specific substrate.
-
Solution: For challenging substrates like aminopyridines, bulky biaryl phosphine ligands are often necessary. Screen a panel of ligands such as XPhos, SPhos, and RuPhos to identify the optimal choice for your specific transformation.
-
General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling a halogenated aminopyridine derivative.
-
Setup: To an oven-dried Schlenk tube or vial, add the halo-aminopyridine (1.0 eq), the amine coupling partner (1.1-1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[18]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Section 3: Synthesis of Imidazopyridines from 2,3-Diamino-6-methoxypyridine
The primary product from the nitro reduction, 2,3-diamino-6-methoxypyridine, is an excellent precursor for synthesizing imidazo[4,5-b]pyridines, a scaffold found in many biologically active molecules.[6] This transformation typically involves condensation with a carbonyl compound or its equivalent.
Frequently Asked Questions (FAQs)
Q4: What types of catalysts are used for the cyclization of 2,3-diamino-6-methoxypyridine with aldehydes to form imidazopyridines?
A4: A range of catalysts can be employed, depending on the desired conditions:
-
Acid Catalysis: Simple Brønsted acids like HCl or Lewis acids can catalyze the condensation and subsequent cyclization.[5]
-
Oxidative Conditions: In many cases, the reaction proceeds via an oxidative cyclocondensation, where an oxidant is either added or atmospheric oxygen is used.[6] This avoids the need for a catalyst but may require higher temperatures.
-
Metal Catalysis: For certain transformations, transition metals can be used. For example, Ytterbium triflate has been used to catalyze condensation with orthoesters.[6]
Catalyst Selection Logic for Key Transformations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 11. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
avoiding impurities in the synthesis of 2-Amino-6-methoxy-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Amino-6-methoxy-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you minimize impurities and maximize yield.
Section 1: Understanding the Synthetic Landscape
FAQ: What are the primary synthetic routes to this compound?
There are two predominant, industrially relevant pathways for the synthesis of this compound. The selection of a specific route often depends on the availability and cost of starting materials, as well as scalability and safety considerations.
-
Route A: Direct Nitration. This classic electrophilic aromatic substitution involves the nitration of 2-Amino-6-methoxypyridine. While direct, this route can present challenges in controlling regioselectivity.[1][2]
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This is often the preferred commercial route. It involves the methoxylation of 2-Amino-6-chloro-3-nitropyridine using a methoxide source, typically sodium methoxide in methanol.[1][2][3] This pathway generally offers better control and higher purity.
The following diagram illustrates these two primary synthetic approaches.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting the Nitration Pathway (Route A)
Direct nitration is a powerful tool, but the presence of two activating groups (amino and methoxy) on the pyridine ring requires precise control to avoid side reactions.
FAQ 1: My reaction yields a mixture of nitro-isomers, primarily the 5-nitro and 3-nitro products. How can I improve regioselectivity?
Root Cause Analysis: The -NH₂ and -OCH₃ groups are both ortho-, para-directing. In 2-amino-6-methoxypyridine, the 3- and 5-positions are both activated. While the 3-position is sterically more hindered, subtle electronic effects and reaction conditions dictate the final isomer ratio. Nitration of 2-aminopyridine itself is known to produce a mixture of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[4]
Troubleshooting & Solutions:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent. Higher temperatures can reduce selectivity and increase the formation of undesired isomers and byproducts.
-
Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric and sulfuric acids is standard. Using potassium nitrate in sulfuric acid is an alternative, though it may not be suitable for large-scale production due to cost and safety concerns.[1][2]
-
Protecting Group Strategy: For ultimate regioselectivity, consider a protecting group strategy. The amino group can be temporarily converted to an amide or a urea derivative.[5] This alters the directing effect and can favor nitration at the desired position. The protecting group is then removed in a subsequent step.
FAQ 2: I am observing the formation of an unstable intermediate, 2-nitraminopyridine. What is it and how do I handle it?
Root Cause Analysis: A common side reaction in the nitration of aminopyridines is N-nitration to form a nitramine intermediate (2-nitraminopyridine).[4] This species is often unstable and can rearrange to the C-nitro isomers under acidic conditions. This rearrangement is an intermolecular pathway involving protonation, dissociation, and subsequent ring nitration.[4]
Troubleshooting & Solutions:
-
Controlled Acid Concentration: The stability and rearrangement of the nitramine are highly dependent on the acid concentration. Following a validated protocol for the sulfuric acid concentration is key.
-
Reaction Time and Temperature: Allowing the reaction to stir for a sufficient time after the initial exotherm, often at a slightly elevated temperature as per the protocol, ensures the complete rearrangement of the nitramine intermediate to the thermodynamically favored ring-nitrated products.[4]
| Impurity | Potential Cause | Recommended Action |
| 2-Amino-6-methoxy-5-nitropyridine | Poor regioselectivity; high reaction temperature. | Maintain strict temperature control (0-10°C). Consider a protecting group strategy for the amino function. |
| Unreacted Starting Material | Insufficient nitrating agent; short reaction time. | Use a slight excess of the nitrating agent. Monitor reaction completion via TLC/HPLC. |
| Dinitrated products | Excess nitrating agent; poor temperature control. | Use precise stoichiometry of the nitrating agent. Ensure slow, controlled addition at low temperatures. |
| 2-Nitraminopyridine (Intermediate) | Incomplete reaction/rearrangement. | Ensure sufficient reaction time and appropriate acid concentration to facilitate complete intermolecular rearrangement.[4] |
Section 3: Troubleshooting the SNAr Pathway (Route B)
This route is generally higher yielding and produces a cleaner product. However, impurities can still arise from incomplete reactions or side reactions involving the methoxide base.
FAQ 1: The primary impurity in my product is unreacted 2-Amino-6-chloro-3-nitropyridine. What went wrong?
Root Cause Analysis: This is the most common issue in this pathway and points directly to an incomplete reaction. The nucleophilic substitution of the chlorine atom by methoxide is the key transformation.
Troubleshooting & Solutions:
-
Stoichiometry of Sodium Methoxide: Ensure at least a stoichiometric amount of sodium methoxide is used. A slight excess (e.g., 1.05 to 1.5 molar equivalents) is often employed to drive the reaction to completion.[1][2]
-
Reaction Temperature and Time: The reaction is typically run between 25-30°C.[2][3] If the reaction is sluggish, ensure this temperature is maintained. Monitor the reaction progress by TLC or HPLC and continue heating until the starting material is consumed (typically 4-6 hours).[2]
-
Quality of Sodium Methoxide: Use high-quality, anhydrous sodium methoxide. Degradation of the reagent will lead to lower effective concentrations and incomplete conversion.
FAQ 2: I have an impurity identified as 2-Amino-3-nitro-6-pyridone. How is this formed and how can I prevent it?
Root Cause Analysis: This impurity arises from the hydrolysis of either the starting material (2-Amino-6-chloro-3-nitropyridine) or the product (this compound). The methoxide ion is a strong base, and if water is present, it can generate hydroxide ions, which can act as competing nucleophiles. The resulting 6-hydroxy derivative exists in tautomeric equilibrium with the more stable 6-pyridone form.[6][7]
Troubleshooting & Solutions:
-
Anhydrous Conditions: This is the most critical parameter. Use anhydrous methanol as the solvent and ensure all glassware is thoroughly dried.
-
Work-up Procedure: Quenching the reaction is typically done by pouring the reaction mass into water.[1][2] This should be done once the reaction is confirmed to be complete to minimize any potential for base-catalyzed hydrolysis of the product at elevated temperatures.
Caption: Troubleshooting logic for the SNAr synthesis route.
| Impurity | Potential Cause | Recommended Action |
| 2-Amino-6-chloro-3-nitropyridine | Incomplete reaction; insufficient or degraded NaOMe. | Use 1.05-1.5 eq. of high-quality NaOMe. Ensure reaction temperature (25-30°C) and time are adequate.[1][2][3] |
| 2-Amino-3-nitro-6-pyridone | Presence of water in the reaction medium. | Use anhydrous methanol and dry glassware. Minimize time between reaction completion and aqueous work-up. |
| Impurities from Starting Material | Impure 2-Amino-6-chloro-3-nitropyridine used. | Source high-purity starting material or purify it before use. Impurities can carry through from the ammonolysis of 2,6-dichloro-3-nitropyridine.[2][3] |
Section 4: Protocols and Purification
Detailed Protocol: Methoxylation of 2-Amino-6-chloro-3-nitropyridine (Route B)
This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions.[2][3]
-
Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous methanol (approx. 2 mL per gram of starting material).
-
Reagent Addition: Cool the methanol to 15°C using an ice bath. Carefully add sodium methoxide (1.05 molar equivalents) in portions, ensuring the temperature does not rise significantly.
-
Substrate Addition: Once the sodium methoxide is fully dissolved, add 2-Amino-6-chloro-3-nitropyridine (1.0 molar equivalent) portion-wise, maintaining the internal temperature at or below 15°C.
-
Scientist's Note: Controlling the temperature during this addition is crucial to prevent potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 25-30°C and maintain for 4-5 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane) or HPLC until the starting material spot is no longer visible.[2]
-
Work-up: Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water (approx. 10 mL per gram of starting material) with stirring.
-
Isolation: The yellow product will precipitate out of the aqueous solution. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with water to remove any inorganic salts. Dry the product under vacuum to a constant weight. A typical HPLC purity at this stage can be >99%.[2]
FAQ: What is the best method for purifying the final product?
For both synthetic routes, the crude product is often of high purity after simple filtration and washing. However, if minor impurities persist, recrystallization is the most effective method.
-
Solvent Selection: A range of solvents can be used. Alcohols like ethanol or isopropanol, or solvent mixtures such as ethanol/water or DMF/water, are commonly effective. The ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while leaving impurities either fully dissolved or insoluble.
References
- 1. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. irjms.com [irjms.com]
Technical Support Center: Scaling Up 2-Amino-6-methoxy-3-nitropyridine Production
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-6-methoxy-3-nitropyridine. This molecule is a valuable intermediate in pharmaceutical development, and its successful production at scale requires careful control over reaction parameters.[1] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its synthesis, focusing on safety, yield, and purity.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific, practical problems you may encounter during the synthesis.
Q1: My reaction yield is low, and I'm isolating a significant amount of the 5-nitro isomer. How can I improve regioselectivity for the desired 3-nitro product?
A1: This is a primary challenge in the nitration of 2-amino-6-methoxypyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, especially under acidic conditions where the ring nitrogen becomes protonated.[2][3] However, the powerful activating, ortho-, para-directing effects of the amino group and the methoxy group compete, leading to a mixture of 3-nitro and 5-nitro isomers.
Root Cause Analysis & Corrective Actions:
-
Kinetic vs. Thermodynamic Control: The formation of the 3-nitro isomer is generally favored under kinetic control (lower temperatures), while the 5-nitro isomer can become the major product under thermodynamic control (higher temperatures).
-
Temperature Management: Strict temperature control is the most critical factor. The nitration should be carried out at a low temperature, typically between -5 °C and 5 °C. A runaway in temperature will not only favor the undesired 5-nitro isomer but also increase the risk of dangerous side reactions.[4]
-
Reagent Addition Rate: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) very slowly, subsurface if possible, while vigorously stirring. This prevents localized "hot spots" where the temperature can spike, leading to side-product formation.[4][5]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Decision tree for troubleshooting poor regioselectivity.
Q2: I'm observing significant charring and gas evolution, especially during scale-up. What is causing this, and how can I prevent it?
A2: This is a strong indicator of a runaway reaction and decomposition. Nitration reactions are highly exothermic, and the starting material, with its activating amino group, is susceptible to oxidation by nitric acid, particularly at elevated temperatures.[4][5]
Immediate Actions & Prevention:
-
Safety First: If you observe uncontrolled temperature rise, darkening color, and gas evolution, it is a critical safety event. If possible and safe, immediately apply maximum cooling. If the reaction appears uncontrollable, follow your lab's emergency procedures and evacuate.
-
Heat Transfer Limitations: As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat removal less efficient. What was easily controlled in a 100 mL flask can become dangerous in a 20 L reactor.[4]
-
Process Safety Analysis: Before scaling up, perform a thermal hazard analysis using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC).[6][7] This will help determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[6]
Key Parameters for Safe Scale-Up:
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 20 L) | Rationale for Change |
| Addition Time | 15-30 minutes | 2-4 hours | Ensures heat generated does not exceed the reactor's cooling capacity. |
| Cooling System | Ice/water bath | Jacketed reactor with cryostat | Provides more robust and reliable temperature control. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer | Ensures efficient mixing and heat distribution, preventing hot spots. |
| Temperature Monitoring | External thermometer | Internal probe (baffled flask) | Provides an accurate reading of the actual reaction temperature. |
Q3: My product is difficult to isolate from the acidic reaction mixture and purity is low after work-up. What is the best purification strategy?
A3: Isolating an amino-substituted product from a strong acid mixture requires a careful neutralization and purification strategy to maximize recovery and purity.
Recommended Work-up and Purification Protocol:
-
Quenching: Slowly pour the cold reaction mixture onto a large amount of crushed ice with vigorous stirring. This dilutes the acid and dissipates heat.
-
Neutralization: Carefully neutralize the mixture by adding a saturated aqueous solution of a weak base like sodium bicarbonate or sodium carbonate.[2] Caution: This is highly exothermic and will release large volumes of CO₂ gas. Add the base slowly in portions, with efficient cooling and stirring, maintaining a temperature below 10 °C. Aim for a final pH of 7-8.
-
Filtration: The crude this compound should precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.[2]
-
Recrystallization: The most effective method for purifying the crude product is recrystallization.[8] Common solvents to screen include ethanol, acetone, or mixtures of ethyl acetate and heptane.[2] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
Frequently Asked Questions (FAQs)
Q: What are the critical safety considerations for scaling up this nitration?
A: The primary hazard is thermal runaway due to the highly exothermic nature of nitration.[4][9] Key considerations include:
-
Material Compatibility: Ensure your reactor and probes are compatible with concentrated nitric and sulfuric acids.
-
Adiabatic Temperature Rise: Understand the potential for a dangerous temperature and pressure increase if cooling is lost.[6]
-
Product Stability: Nitrated organic compounds can be thermally unstable and may decompose exothermically if heated too high.[4][9] Avoid isolating the product by distilling off the solvent under high heat.
Q: Which analytical methods are best for monitoring reaction progress and final product purity?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the disappearance of the starting material.[10]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column with a UV detector can be used to monitor the formation of the 3-nitro and 5-nitro isomers and quantify the final product's purity against a reference standard.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and determining the isomeric ratio of the crude product before purification. The aromatic protons of the 3-nitro and 5-nitro isomers will have distinct chemical shifts and coupling patterns.[12]
Q: Are there alternative, potentially safer, routes to this compound?
A: Yes, while direct nitration is common, alternative strategies exist, though they may be more costly. One patented approach involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide.[13] This avoids the direct nitration of the highly activated 2-amino-6-methoxypyridine but requires the synthesis of the chlorinated precursor.[13]
Workflow for Safe Scale-Up of Nitration Step:
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. icheme.org [icheme.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
Technical Support Center: Monitoring 2-Amino-6-methoxy-3-nitropyridine Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 2-Amino-6-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into using Thin-Layer Chromatography (TLC) for this specific application. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the integrity of your experimental results.
Introduction: The Role of TLC in Your Reaction
Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of a chemical reaction. For reactions involving this compound, such as the reduction of the nitro group to form 2,3-diamino-6-methoxypyridine, TLC offers a rapid and cost-effective way to assess the consumption of starting material and the formation of the product. The inherent polarity difference between the nitro-containing starting material and its corresponding amine product makes TLC an ideal monitoring tool.
This guide will delve into the nuances of applying TLC to this specific chemical system, helping you navigate potential pitfalls and interpret your results with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter while running TLC for this compound reactions.
Problem 1: Streaking or Elongated Spots
You observe that the spot for your starting material or product is not a tight circle but rather a long streak up the plate.
-
Probable Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3]
-
Solution: Dilute your reaction mixture sample before spotting it on the plate. A good starting point is a concentration of about 5%.[4] You can also try spotting a smaller amount using a capillary tube.
-
-
Probable Cause 2: Interaction with Silica Gel. this compound contains a basic amino group which can interact strongly with the acidic silica gel on the TLC plate, leading to tailing.[1][5]
-
Probable Cause 3: High Polarity of the Compound. Highly polar compounds may streak on standard silica plates.
-
Solution: While this compound is moderately polar, if you are working with highly polar derivatives, consider using reverse-phase TLC plates (e.g., C18 silica).[1]
-
Problem 2: Spots are Not Visible or Very Faint
After developing the plate, you cannot see any spots under UV light or after staining.
-
Probable Cause 1: Compound is Not UV-Active or Poorly Quenches Fluorescence. While the pyridine ring and nitro group in this compound suggest it should be UV-active, the concentration might be too low for visualization.[1][6]
-
Solution: Try a chemical visualization method.[1] Given the functional groups present (aromatic amine, nitro group), several stains can be effective. A potassium permanganate (KMnO4) stain is excellent for visualizing oxidizable groups like amines.[1] Another option is a p-anisaldehyde stain, which is a good general-purpose stain for many functional groups.[7] For specific detection of the nitro group, you can use a method involving reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[8]
-
-
Probable Cause 2: Sample is Too Dilute. The concentration of your compound on the plate may be below the limit of detection.[1][3]
-
Probable Cause 3: Incorrect Solvent Level in the Developing Chamber. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[3]
-
Solution: Always ensure the solvent level in the developing chamber is below the pencil line where your samples are spotted.
-
Problem 3: Rf Values are Too High or Too Low
Your spots either remain on the baseline (Rf ≈ 0) or travel with the solvent front (Rf ≈ 1).
-
Probable Cause: Inappropriate Solvent System Polarity. The polarity of your mobile phase is not suitable for the compounds being analyzed.[1]
-
Solution:
-
If spots are on the baseline (Rf too low): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).
-
If spots are at the solvent front (Rf too high): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent system.[1]
-
-
Problem 4: Reaction in a High-Boiling Point Solvent (e.g., DMF, DMSO)
When monitoring reactions in solvents like DMF or DMSO, the TLC plate appears as a large smear.
-
Probable Cause: The high-boiling solvent interferes with the chromatography.
-
Solution: After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing it.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A good starting point for many organic compounds is a mixture of a non-polar and a moderately polar solvent. For this compound, a mixture of Hexane and Ethyl Acetate (EtOAc) is a common choice. You can start with a 1:1 ratio and adjust as needed. For instance, if the compound's Rf is too low, you can increase the proportion of ethyl acetate (e.g., to 1:2 Hexane:EtOAc). Another common system is Dichloromethane (DCM) and Methanol (MeOH) , often starting with a high ratio of DCM to MeOH (e.g., 95:5) and increasing the methanol content for more polar compounds.
Q2: How can I visualize both the starting material and the product on the same plate?
This compound (starting material) and its reduced product, 2,3-diamino-6-methoxypyridine, are both expected to be UV-active due to the aromatic ring.[6][10] Therefore, viewing the plate under a short-wave (254 nm) UV lamp should reveal both spots, appearing as dark spots against a fluorescent green background.[6] If visualization is weak, a potassium permanganate stain is a good option as it will react with the amine groups on both molecules, appearing as yellow spots on a purple background.[1]
Q3: How do I use a co-spot to confirm the identity of my product?
A co-spot is a crucial control in TLC analysis.[4] On the baseline of your TLC plate, you will make three spots:
-
A spot of your starting material.
-
A spot of your reaction mixture.
-
A "co-spot" where you apply a small amount of the starting material and then, on top of it, a small amount of your reaction mixture.
If the reaction has gone to completion, the lane with the reaction mixture will show a new spot (the product) and no spot at the Rf of the starting material. The co-spot lane will show both the starting material spot and the new product spot. If the reaction is partial, the reaction mixture lane will show both spots.
Q4: My compound might be unstable on silica gel. How can I check for this?
Some compounds can decompose on the acidic surface of silica gel.[9] To test for this, you can perform a 2D TLC experiment.
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
If your compound is stable, it will appear as a single spot on the diagonal of the plate. If it has decomposed, you will see new spots that are off the diagonal.[9] If instability is a problem, you can try using a different stationary phase, like alumina, or adding a modifier like triethylamine to the eluent to neutralize the silica.[1]
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a soft pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[4] Mark small ticks on the line for each sample.
-
Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary spotter, apply a small spot of the solution to the baseline. Also, spot your starting material and a co-spot as controls.
-
Developing the Plate: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[3] Cover the chamber.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp or an appropriate chemical stain.[6][11] Circle the visible spots with a pencil.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
This stain is effective for visualizing compounds that can be oxidized, such as amines and alcohols.
-
Stain Preparation: Prepare a solution by dissolving 3 g of KMnO₄ and 10 g of K₂CO₃ in 300 mL of water.
-
Staining: After developing and drying your TLC plate, quickly dip it into the KMnO₄ solution using forceps.
-
Observation: Immediately remove the plate and blot the excess stain with a paper towel. Spots will appear as bright yellow against a pink or purple background.[1] Gentle heating with a heat gun may be required to develop the spots for some compounds.
Data Summary Table
| Compound | Expected Polarity | Typical Rf Range (Hexane:EtOAc 1:1) | Visualization Methods |
| This compound | More Polar | 0.4 - 0.6 | UV (254 nm), KMnO₄, p-Anisaldehyde |
| 2,3-Diamino-6-methoxypyridine | Less Polar | 0.2 - 0.4 | UV (254 nm), KMnO₄, p-Anisaldehyde |
Note: These Rf values are estimates and will vary depending on the exact TLC plate, solvent system, and laboratory conditions. They serve as a general guide for what to expect in terms of relative polarity.
Diagrams
Workflow for Troubleshooting Common TLC Issues
Caption: A decision-making workflow for troubleshooting common TLC problems.
Standard TLC Experimental Workflow
Caption: Step-by-step workflow for a standard TLC experiment.
References
- 1. silicycle.com [silicycle.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Stability and Degradation of 2-Amino-6-methoxy-3-nitropyridine Under Acidic Conditions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxy-3-nitropyridine. This guide provides in-depth information, troubleshooting advice, and practical protocols to address common challenges related to the stability and degradation of this compound, particularly under acidic conditions. Our goal is to empower you with the knowledge to anticipate potential issues, interpret your results accurately, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
A1: The main stability concerns for this compound in acidic environments revolve around two potential degradation pathways: hydrolysis of the amino group and, to a lesser extent, cleavage of the methoxy ether linkage under harsh acidic conditions. The pyridine ring itself is relatively stable, but the activating effects of the amino and nitro substituents can influence its reactivity.[1] It is also important to consider that like many pyridine derivatives, this compound may be sensitive to light and oxidation, which can be exacerbated by acidic conditions.[2]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Based on the chemical structure and general degradation pathways of similar compounds, the most probable degradation product under acidic conditions is 2-Hydroxy-6-methoxy-3-nitropyridine, formed through the hydrolysis of the exocyclic amino group to a hydroxyl group. Under more forcing conditions (e.g., high acid concentration and elevated temperature), further degradation could lead to cleavage of the methoxy group, yielding 2-amino-6-hydroxy-3-nitropyridine. The pyridine ring is generally robust, but extreme conditions could potentially lead to ring-opening products.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is expected to be pH-dependent. In strongly acidic solutions, the rate of hydrolysis of the amino group is likely to increase. The protonation of the pyridine ring nitrogen and the exocyclic amino group can alter the electron distribution within the molecule, potentially making the carbon atom attached to the amino group more susceptible to nucleophilic attack by water. It is advisable to maintain solutions at a neutral or slightly acidic pH for short-term storage and use, unless the experimental design specifically requires highly acidic conditions.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store solutions in a refrigerator (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil.[2] For longer-term storage, aliquoting and freezing at -20 °C or below is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.
Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the stability of this compound and separating it from its potential degradation products.[3][4] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound peak is well-resolved from any degradants. Mass spectrometry (LC-MS) can be a powerful tool for the identification and characterization of unknown degradation products.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in stability studies.
| Problem | Potential Causes | Recommended Solutions |
| Unexpectedly rapid degradation of the compound in acidic solution. | Harsh acidic conditions: The concentration of the acid and the temperature may be too high, accelerating hydrolysis. | Reduce the acid concentration (e.g., from 1M HCl to 0.1M HCl) or lower the temperature of the experiment.[5] |
| Photodegradation: Exposure to ambient or UV light can catalyze degradation, especially in acidic media. | Conduct experiments under low-light conditions or use amber glassware to protect the sample from light.[2] | |
| Presence of oxidizing agents: Trace metal ions or other oxidizing impurities in the reagents or solvents can promote degradation. | Use high-purity reagents and solvents. Consider de-gassing solvents to remove dissolved oxygen. | |
| Inconsistent or non-reproducible results in stability studies. | Inconsistent sample preparation: Variations in pH, temperature, or exposure time can lead to different levels of degradation. | Standardize all experimental parameters, including the preparation of acidic solutions and the duration of exposure. |
| Fluctuations in analytical instrument performance: Drifting detector response or inconsistent retention times in HPLC can affect results. | Ensure the HPLC system is properly equilibrated and calibrated. Use an internal standard to improve analytical precision. | |
| Poor peak shape (e.g., tailing) in HPLC analysis. | Interaction with residual silanols: The basic nature of the pyridine ring and the amino group can lead to interactions with acidic silanol groups on the silica-based column packing.[3] | Use a high-purity, end-capped C18 column. Add a competing base, such as triethylamine (TEA), to the mobile phase (note: TEA is not compatible with MS detection).[6] |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound for optimal peak shape. | |
| Difficulty in separating the parent compound from its degradation products. | Suboptimal HPLC method: The mobile phase composition, gradient, or column chemistry may not be suitable for resolving closely related compounds. | Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers. A shallower gradient may improve resolution. |
| Co-elution of impurities: Impurities in the starting material may co-elute with the parent compound or degradation products. | Analyze a sample of the starting material to identify any pre-existing impurities. |
Proposed Acidic Degradation Pathway
The following diagram illustrates the proposed primary degradation pathway of this compound under acidic conditions, leading to the formation of 2-Hydroxy-6-methoxy-3-nitropyridine.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the amino group.
Experimental Protocol: Forced Degradation Study Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under acidic stress.
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions for neutralization
-
HPLC-grade methanol and water
-
Volumetric flasks, pipettes, and autosampler vials (amber recommended)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.
3. Forced Degradation Procedure:
-
Acid Hydrolysis:
-
To a designated volume of the stock solution, add an equal volume of 1M HCl to achieve a final concentration of approximately 0.5 mg/mL in 0.5M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration as the stressed samples. Store this sample under the same temperature conditions.
-
4. HPLC Analysis:
-
Suggested HPLC Conditions (starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with a suitable low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a suitable wavelength (determine by UV scan of the parent compound, likely around 254 nm or a more specific maximum).
-
-
Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time.
-
5. Workflow Diagram:
Caption: Step-by-step workflow for the forced degradation study.
Summary of Stability and Degradation Data
The following table provides a hypothetical summary of expected stability data for this compound under various conditions. Actual results will vary based on specific experimental parameters.
| Condition | Duration | Temperature | Expected Degradation (%) | Potential Major Degradant |
| 0.1M HCl | 24 hours | 60 °C | 5 - 15% | 2-Hydroxy-6-methoxy-3-nitropyridine |
| 1M HCl | 24 hours | 60 °C | > 20% | 2-Hydroxy-6-methoxy-3-nitropyridine |
| Neutral (pH 7) | 48 hours | 60 °C | < 2% | - |
| 3% H₂O₂ | 24 hours | Room Temp | 5 - 10% | Oxidized products |
| Photostability | 24 hours | Room Temp | < 5% | Photodegradation products |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Amino-6-methoxy-3-nitropyridine
This compound is a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique trifunctionalized pyridine structure, featuring an amino, a methoxy, and a nitro group, offers a versatile platform for medicinal chemists. This compound serves as a crucial building block in the development of novel therapeutic agents, particularly in the realms of neurological disorders and in the formulation of agrochemicals.[1] The strategic placement of its functional groups allows for selective chemical transformations, making it a valuable precursor in multi-step syntheses. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal pathway for their specific needs.
Established Synthetic Pathways: A Head-to-Head Comparison
The synthesis of this compound is primarily achieved through three distinct and well-documented routes:
-
Route 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
-
Route 2: Nitration of 2-Amino-6-methoxypyridine
-
Route 3: Amination of 6-Methoxy-3-nitropyridine
This guide will dissect each route, providing detailed experimental protocols, comparative data, and expert analysis of the advantages and disadvantages of each approach.
Route 1: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
This is arguably the most prevalent and industrially favored method for the preparation of this compound due to its efficiency and high purity of the final product.[2][3] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion displaces the chloride at the 6-position of the pyridine ring.
Workflow Diagram
References
A Comparative Cost Analysis of Synthetic Routes to 2-Amino-6-methoxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-methoxy-3-nitropyridine is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring amino, methoxy, and nitro groups on a pyridine ring, offers a versatile scaffold for the development of novel compounds. The economic viability of synthesizing this key intermediate is a critical factor for researchers and chemical manufacturers. This guide provides an in-depth cost analysis of the most common synthetic methodologies for this compound, offering a comparative look at their performance, scalability, and overall economic feasibility.
Synthetic Methodologies: A Strategic Overview
Two primary synthetic routes to this compound dominate the landscape: a multi-step synthesis commencing from 2,6-Dichloropyridine, and a more direct, yet historically significant, nitration of 2-Amino-6-methoxypyridine. This guide will dissect each method, evaluating the cost of raw materials, reaction yields, and overall process efficiency.
Method 1: The Commercially Preferred Route: A Three-Step Synthesis from 2,6-Dichloropyridine
This pathway is widely adopted in industrial settings due to its reliance on readily available and cost-effective starting materials. The synthesis proceeds through three distinct stages:
-
Nitration of 2,6-Dichloropyridine: The process begins with the nitration of 2,6-Dichloropyridine using a mixture of concentrated nitric acid and sulfuric acid to yield 2,6-Dichloro-3-nitropyridine.
-
Selective Ammonolysis: The resulting 2,6-Dichloro-3-nitropyridine undergoes selective ammonolysis, where one of the chloro groups is displaced by an amino group to form 2-Amino-6-chloro-3-nitropyridine.
-
Methoxylation: The final step involves the methoxylation of 2-Amino-6-chloro-3-nitropyridine with sodium methoxide in methanol to produce the target molecule, this compound.[2][3]
Experimental Protocol: A Representative Industrial Approach
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid, 2,6-Dichloropyridine is added portion-wise while maintaining the temperature below 25°C.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added slowly, keeping the reaction temperature below 50°C.
-
The mixture is heated to 100-105°C for several hours.
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The precipitated 2,6-Dichloro-3-nitropyridine is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
-
2,6-Dichloro-3-nitropyridine is dissolved in a suitable solvent such as methanol or isopropanol.
-
Aqueous or gaseous ammonia is introduced into the solution at a controlled temperature, typically between 20-40°C.[4]
-
The reaction is stirred for several hours until completion, monitored by TLC.
-
The product, 2-Amino-6-chloro-3-nitropyridine, precipitates from the reaction mixture and is isolated by filtration.
Step 3: Synthesis of this compound
-
Sodium methoxide is dissolved in methanol and the solution is cooled.
-
2-Amino-6-chloro-3-nitropyridine is added to the sodium methoxide solution at a controlled temperature (e.g., 15-30°C).
-
The reaction mixture is stirred for a few hours.
-
After completion, the mixture is quenched with water, causing the precipitation of this compound.
-
The final product is collected by filtration, washed with water, and dried.
Visualizing the Workflow: Method 1
Caption: Workflow for the synthesis of this compound starting from 2,6-Dichloropyridine.
Method 2: The Historical Route: Direct Nitration of 2-Amino-6-methoxypyridine
This method offers a more direct pathway to the target molecule. However, it is generally considered less economically viable for large-scale production. The synthesis involves the direct nitration of 2-Amino-6-methoxypyridine using a nitrating agent like potassium nitrate in concentrated sulfuric acid.
Causality Behind Experimental Choices and Inherent Drawbacks
The choice of potassium nitrate and sulfuric acid as the nitrating agent is a classic approach to generating the nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution. However, this choice comes with significant disadvantages in an industrial context:
-
High Cost of Starting Material: 2-Amino-6-methoxypyridine is a specialty chemical and is considerably more expensive than 2,6-Dichloropyridine.[2]
-
Hazardous Reagents: The use of potassium nitrate on a large scale is discouraged due to its strong oxidizing properties, which can pose safety risks.[2]
-
Low Yields and Isomeric Impurities: The nitration of aminopyridines can often lead to a mixture of regioisomers and is generally associated with lower yields compared to the multi-step approach. The nitration of similar 2-aminopyridines has been reported to yield the desired 3-nitro isomer in modest amounts (22-24%), often accompanied by the 5-nitro isomer.[5][6]
Experimental Protocol: A Representative Laboratory Approach
-
2-Amino-6-methoxypyridine is dissolved in concentrated sulfuric acid at a low temperature.
-
Potassium nitrate is added portion-wise while maintaining the low temperature.
-
The reaction mixture is stirred for several hours.
-
The mixture is then carefully poured onto ice, and the precipitated product is collected by filtration.
Visualizing the Workflow: Method 2
Caption: Workflow for the direct nitration of 2-Amino-6-methoxypyridine.
Comparative Cost Analysis
The following table provides an estimated cost comparison between the two synthetic routes. Prices are based on bulk industrial estimates and may vary depending on the supplier and market conditions.
| Cost Component | Method 1: From 2,6-Dichloropyridine | Method 2: From 2-Amino-6-methoxypyridine |
| Starting Material Cost | ||
| 2,6-Dichloropyridine | ~$10-15/kg | - |
| 2-Amino-6-methoxypyridine | - | ~$50-100+/kg (estimated) |
| Key Reagent Costs | ||
| Nitric Acid (68%) | ~$0.22-0.30/kg | - |
| Sulfuric Acid (98%) | ~$0.12-0.16/kg | ~$0.12-0.16/kg |
| Aqueous Ammonia (25%) | ~$0.40-0.60/kg | - |
| Sodium Methoxide | ~$1.50-2.00/kg | - |
| Potassium Nitrate | - | ~$0.60-1.10/kg |
| Solvent Costs | ||
| Methanol | ~$0.33-0.50/kg | - |
| Overall Process Yield | High (typically >60-70% over 3 steps) | Low to Moderate (estimated <30-40%) |
| Estimated Raw Material Cost per kg of Product | Lower | Significantly Higher |
Performance and Scalability Comparison
| Parameter | Method 1: From 2,6-Dichloropyridine | Method 2: From 2-Amino-6-methoxypyridine |
| Overall Yield | High and reproducible yields for each step are reported in patents. | Generally lower yields and potential for isomeric byproducts. |
| Purity of Final Product | High purity can be achieved through standard purification techniques. | May require extensive purification to remove isomeric impurities. |
| Scalability | Proven to be a robust and scalable process for industrial production. | Not well-suited for large-scale synthesis due to cost and safety concerns. |
| Safety Considerations | Involves handling of corrosive acids and ammonia. | Use of potassium nitrate on a large scale poses a significant safety hazard. |
| Environmental Impact | Generates waste streams from multiple steps that require treatment. | The directness of the route could imply less solvent waste, but the overall process is less efficient. |
Conclusion and Recommendation
From a cost analysis and process performance perspective, the three-step synthesis of this compound starting from 2,6-Dichloropyridine (Method 1) is unequivocally the more economically viable and industrially scalable route. The significantly lower cost of the starting material, coupled with well-established and high-yielding reaction steps, makes it the preferred method for commercial production.
While the direct nitration of 2-Amino-6-methoxypyridine (Method 2) appears more concise, the prohibitive cost of the starting material and the safety concerns associated with the large-scale use of potassium nitrate render it impractical for anything other than small-scale laboratory synthesis.
For researchers and drug development professionals, understanding the economic drivers behind the synthesis of key intermediates like this compound is crucial for making informed decisions in process development and sourcing strategies. The evidence strongly supports the selection of the multi-step synthesis from 2,6-Dichloropyridine as the most cost-effective and reliable method for obtaining this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 2,6 Dichloro Pyridine at Best Price in Ankleshwar, Gujarat | Diaonex Chemicals [tradeindia.com]
- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
A Senior Application Scientist's Guide to Heterocyclic Synthesis: A Comparative Analysis of 2-Amino-6-methoxy-3-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the choice of starting materials is paramount, dictating the feasibility, efficiency, and novelty of synthetic routes. Among the plethora of available building blocks, substituted pyridines are foundational, with the 2-aminopyridine scaffold being a celebrated pharmacophore in drug discovery.[1][2] This guide provides an in-depth analysis of 2-amino-6-methoxy-3-nitropyridine, a highly functionalized and versatile building block, comparing its performance and utility against other common precursors in the synthesis of valuable nitrogen-containing heterocycles.
Unveiling this compound: A Multifunctional Building Block
This compound is a pyridine derivative distinguished by a strategic arrangement of functional groups: an amino group at C2, a nitro group at C3, and a methoxy group at C6.[3][4] This specific constellation of substituents imparts a unique reactivity profile, making it an exceptionally valuable intermediate in medicinal chemistry and materials science.[4][5]
-
The Amino Group (C2): Serves as a primary nucleophile, enabling condensations and the formation of fused ring systems.
-
The Nitro Group (C3): Acts as a powerful electron-withdrawing group, activating the pyridine ring. Critically, it is a masked amino group, which can be revealed through reduction to form a key diamino intermediate.[6][7]
-
The Methoxy Group (C6): An electron-donating group that influences the molecule's electronic properties and solubility.[4][5] Its presence provides a stable substitution, contrasting with more labile groups like halogens.
This trifecta of functionality allows for controlled, stepwise reaction sequences, offering a significant advantage over less substituted, and often more indiscriminately reactive, building blocks.
The Synthetic Pathway: From Commodity Chemicals to a High-Value Intermediate
The industrial synthesis of this compound is a well-established, multi-step process that showcases fundamental principles of aromatic chemistry. The most common route begins with the nitration of 2,6-dichloropyridine.[6][7]
Caption: Synthetic workflow for this compound.
This pathway is a classic example of controlling regioselectivity in aromatic systems. The initial nitration is followed by a selective nucleophilic aromatic substitution (ammonolysis), where one chlorine atom is displaced by an amino group. The greater lability of the chlorine at C2 compared to C6 under these conditions directs the reaction.[6][8] The final step involves the substitution of the remaining chlorine with a methoxy group.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative synthesis adapted from established procedures.[7]
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine from 2,6-Dichloro-3-nitropyridine
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol at room temperature.
-
Add a 25% aqueous ammonia solution (1.4 eq) to the solution.
-
Heat the resulting mixture to 35–40°C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, cool the reaction mixture and isolate the precipitated product by filtration. Wash with cold methanol and dry under vacuum.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide (1.05 eq) in methanol and cool to 15°C.
-
To this cooled solution, add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise, ensuring the temperature is maintained at 15°C with external cooling.
-
After the addition is complete, allow the mixture to warm to 25–30°C and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into cold water.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry under vacuum to yield the final product.
Core Application: The Gateway to Imidazo[1,2-a]pyridines
A primary application of this compound is the synthesis of substituted imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry. The key transformation is the reduction of the C3 nitro group to an amine, generating the reactive intermediate 2,3-diamino-6-methoxypyridine.[7] This vicinal diamine is primed for cyclization with a variety of one-carbon synthons.
Caption: Synthesis of Imidazopyridines from the title compound.
Experimental Protocol: Nitro Group Reduction
This procedure describes a common method for reducing the nitro group to an amine.[7]
-
Suspend this compound (1.0 eq) in a suitable polar solvent (e.g., water, ethanol).
-
Add a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl₂), followed by concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture (typically between 25–80°C) and monitor for completion.
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., aqueous ammonia) to a pH of 7-8.
-
The resulting 2,3-diamino-6-methoxypyridine can be isolated by filtration or extraction.
Comparative Analysis with Alternative Building Blocks
The utility of this compound is best understood when compared with other building blocks used for similar synthetic goals.
| Building Block | Key Structural Feature | Primary Use Case | Advantages | Limitations |
| This compound | Methoxy group at C6. Masked diamine functionality. | Synthesis of 6-methoxy substituted fused heterocycles (e.g., imidazopyridines).[7] | Methoxy group is stable; allows for controlled, stepwise synthesis; high functional group density. | Multi-step synthesis; methoxy group is a poor leaving group for subsequent SNAr. |
| 2-Amino-6-chloro-3-nitropyridine | Chloro group at C6. | Precursor to the title compound; synthesis of heterocycles where C6 requires further functionalization via SNAr.[8][9] | Chloro is a good leaving group, enabling diversification at the C6 position.[9] | Chloro group can be overly reactive in some contexts; requires an additional step to install other functionalities like methoxy. |
| General 2-Aminopyridines | Unsubstituted at C3 and C6. | Direct synthesis of imidazo[1,2-a]pyridines via condensation with α-halocarbonyls (Tschitschibabin reaction).[10] | Commercially available and inexpensive; often a one-pot reaction.[1][2][10] | Lacks the C3-amino precursor, limiting the scope of accessible derivatives; reaction can produce mixtures of isomers with substituted aminopyridines. |
| Other Nitroarenes | General nitroaromatic compounds. | Serve as precursors to anilines for N-heterocycle synthesis.[11] | Widely available and inexpensive starting materials.[11] | Requires a reduction step; lacks the pre-installed nucleophilic amino group of aminopyridines, necessitating different synthetic strategies. |
Causality Behind Experimental Choices
-
Why choose this compound? This building block is selected when the final target molecule is required to have a methoxy group at the 6-position. The methoxy group is often desired in drug candidates to modulate physicochemical properties like solubility and metabolic stability. The stepwise approach (reduction then cyclization) provides greater control over the final structure compared to one-pot methods.
-
When is 2-amino-6-chloro-3-nitropyridine superior? An investigator would choose the chloro-analogue when the synthetic plan involves a late-stage diversification at the C6 position. The chloro group can be displaced by a variety of nucleophiles (amines, thiols, alcohols), providing rapid access to a library of analogues for structure-activity relationship (SAR) studies.[9]
-
The case for simpler 2-aminopyridines: For synthesizing the core, unsubstituted imidazo[1,2-a]pyridine scaffold or simple derivatives, the direct condensation of 2-aminopyridine with an α-haloketone is often the most efficient method.[10] It avoids the multiple steps required to prepare and use the nitro-substituted precursors. However, this efficiency comes at the cost of control and the ability to easily generate the specific substitution patterns offered by the more complex building block.
Conclusion and Outlook
This compound stands out as a sophisticated building block that offers synthetic chemists a high degree of control for constructing complex heterocyclic systems. Its pre-installed functionalities enable a logical and regioselective pathway to valuable scaffolds like 6-methoxy-imidazo[1,2-a]pyridines. While simpler alternatives like unsubstituted 2-aminopyridines have their place for more straightforward targets, the strategic utility of this compound is undeniable in research programs that demand precise control over substitution and access to complex chemical space. Its continued application in the synthesis of novel kinase inhibitors and other therapeutic agents underscores its importance in modern drug discovery.[12][13][14]
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 73896-36-3 | Benchchem [benchchem.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Regioselective Amination of Nitropyridines
For researchers, scientists, and professionals in drug development, the synthesis of substituted aminopyridines is a foundational task. The pyridine ring is a privileged scaffold in medicinal chemistry, and the strategic introduction of an amino group is crucial for modulating physicochemical properties and biological activity. Nitropyridines serve as versatile precursors for these targets, with the nitro group acting as both a powerful directing group and a synthetic handle for further transformations, such as reduction to an amine.
However, the inherent electronic properties of the nitropyridine system present a significant challenge: controlling the regioselectivity of amination. The choice of synthetic strategy is not merely a matter of convenience; it is a critical decision that dictates the position of the incoming amino group, thereby defining the structure and potential efficacy of the final molecule. This guide provides an in-depth comparison of key amination methodologies, moving beyond simple protocols to explain the underlying principles that govern their regiochemical outcomes. We will explore the causality behind experimental choices, present validated protocols, and offer comparative data to empower you to select the optimal path for your synthetic target.
Part 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)
The most prevalent strategy for aminating nitropyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway relies on the presence of a good leaving group (typically a halide) on the pyridine ring.
Expertise & Experience: Understanding the "Why" of SNAr Regioselectivity
The regiochemical outcome of an SNAr reaction is governed by the powerful electron-withdrawing nature of the nitro (–NO₂) group. This group deactivates the entire aromatic ring towards electrophilic attack but strongly activates it for nucleophilic attack. It achieves this through two electronic effects:
-
Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond framework. This effect is strongest at the carbon atom directly attached to the nitro group and diminishes with distance.[1]
-
Resonance Effect (-M): The nitro group can delocalize the negative charge of the intermediate (the Meisenheimer complex) through resonance. This stabilization is only possible when the nucleophile attacks at positions ortho or para to the nitro group.[1][2]
The interplay of these effects, combined with the inherent electron deficiency of the pyridine ring at the α (C2/C6) and γ (C4) positions, dictates the site of substitution. The resonance effect is typically the dominant factor, making the ortho and para positions the most favorable sites for nucleophilic attack.[3][4]
Caption: General mechanism for SNAr amination.
Trustworthiness: Comparative Data on Regioselectivity
The predictive power of these principles is best illustrated through experimental data. The position of the nitro group relative to the leaving group is the primary determinant of the reaction's regioselectivity.
| Substrate | Nitro Position | Activated Position(s) | Major Product | Rationale |
| 2-Chloro-5-nitropyridine | C5 | C2 (para), C6 (ortho) | 2-Amino-5-nitropyridine | The leaving group is at the highly activated para position.[5] |
| 2-Chloro-3-nitropyridine | C3 | C2 (ortho), C4 (para) | 2-Amino-3-nitropyridine | The leaving group is at the activated ortho position.[6][7] |
| 4-Chloro-3-nitropyridine | C3 | C4 (ortho), C2 (ortho) | 4-Amino-3-nitropyridine | The leaving group is at an activated ortho position. |
| 2,4-Dichloro-5-nitropyridine | C5 | C4 (para), C2 (ortho) | 4-Amino-2-chloro-5-nitropyridine | The C4 position is electronically favored (para) over the C2 position (ortho), leading to high regioselectivity.[8] |
| 2,6-Dichloro-3-nitropyridine | C3 | C2 (ortho), C6 (para) | 2-Amino-6-chloro-3-nitropyridine | The C2 position is more electron-deficient due to the combined inductive effects of the nitro group and the ring nitrogen, favoring kinetic attack at this site.[1] |
Authoritative Grounding: Experimental Protocol
Reaction: Synthesis of N-propyl-5-nitro-pyridin-2-amine from 2-chloro-5-nitropyridine.
This protocol is adapted from procedures used in the synthesis of precursors for biologically active molecules.[9]
-
Reagent Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Solvent & Amine Addition: Add a suitable solvent such as ethanol or acetonitrile, followed by the addition of propylamine (2.0-3.0 eq). The excess amine also acts as the base to neutralize the HCl generated.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-amino-5-nitropyridine product.
Part 2: Direct C-H Amination Strategies
While SNAr is powerful, it is contingent on the availability of the corresponding halonitropyridine. Direct C-H amination methods offer an elegant alternative, functionalizing an existing C-H bond and often providing complementary regioselectivity.
A. Vicarious Nucleophilic Substitution (VNS)
Expertise & Experience: VNS is a sophisticated method for the direct amination of electron-deficient aromatics. It involves the reaction of a nitropyridine with a nucleophile that contains a leaving group on the nucleophilic atom (e.g., hydroxylamine or 4-amino-1,2,4-triazole). The mechanism involves the addition of the nucleophile to a C-H position, followed by a base-induced β-elimination of the leaving group and a proton from the same carbon, restoring aromaticity.[10]
The regioselectivity is dictated by the nitro group, with substitution occurring at the ortho or para positions. For 3-nitropyridine, this method provides excellent selectivity for the C2 and C6 positions.[11][12]
Caption: VNS mechanism on 3-nitropyridine.
B. Oxidative Amination
Expertise & Experience: This method also involves the direct addition of an amine to a C-H bond of the nitropyridine. However, instead of relying on a leaving group attached to the nucleophile, an external oxidant (e.g., KMnO₄) is used to facilitate the rearomatization step by formally removing a hydride ion.[13][14] Similar to VNS, the reaction on 3-nitropyridine shows high regioselectivity for the positions activated by the nitro group, particularly the C2 and C6 positions.[12][15]
C. The Chichibabin Reaction
Expertise & Experience: The classic Chichibabin amination involves heating a pyridine with sodium amide (NaNH₂) to directly install an amino group, typically at the C2 position.[16][17] The mechanism proceeds via nucleophilic addition of the amide anion followed by the elimination of a hydride ion (H⁻), which then deprotonates the newly installed amino group to release hydrogen gas.[17][18]
While historically significant, the Chichibabin reaction has major drawbacks for nitropyridines. The harsh, strongly basic conditions are often incompatible with the sensitive nitro group, leading to side reactions and decomposition. Modern variations using milder reagents exist but are less common for these substrates.[19][20]
Authoritative Grounding: Experimental Protocol
Reaction: Vicarious Nucleophilic Substitution of 3-Nitropyridine.
This protocol is based on the selective amination of 3-nitropyridines as described in the literature.[11]
-
Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Suspension: Suspend potassium tert-butoxide (t-BuOK) (3.0 eq) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere and cool the mixture to 10-15 °C.
-
Reagent Addition: Add 4-amino-1,2,4-triazole (1.5 eq) portion-wise, maintaining the temperature. Stir for 15 minutes.
-
Substrate Addition: Add a solution of 3-nitropyridine (1.0 eq) in DMSO dropwise, ensuring the temperature does not exceed 20 °C.
-
Reaction: Stir the dark red mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching and Work-up: Pour the reaction mixture over a mixture of ice and water, and acidify with dilute HCl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, primarily 2-amino-5-nitropyridine, can be purified by column chromatography.
Part 3: The Modern Approach - Transition-Metal-Catalyzed Amination
Transition-metal catalysis, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation. While it is mechanistically distinct from SNAr, it serves a similar synthetic purpose: coupling an amine with a halopyridine.
Expertise & Experience: The Catalytic Advantage
The primary advantage of palladium-catalyzed amination is its remarkable scope and mildness.[8] The reaction proceeds under much gentler conditions than many SNAr reactions, tolerating a vast array of sensitive functional groups on both the amine and the nitropyridine. The regioselectivity is not determined by the catalyst but is pre-defined by the location of the halide on the starting material. This method is the go-to choice when SNAr fails due to low reactivity or when using complex, precious amine building blocks.
Caption: Comparison of synthetic workflows.
Final Assessment: Choosing the Right Tool for the Job
The regioselective amination of nitropyridines is not a one-size-fits-all problem. The optimal method depends on the target molecule, the availability of starting materials, and the required reaction conditions.
| Method | Substrate Type | Regioselectivity Driver | Conditions | Key Advantage | Key Limitation |
| SNAr | Halonitropyridine | Position of NO₂ relative to Leaving Group | Often requires heat | Simple, scalable, predictable. | Requires specific haloisomer; can be harsh. |
| VNS | Nitropyridine (C-H) | Position of NO₂ (ortho/para) | Strong base, often cryogenic | Direct C-H functionalization; complementary regioselectivity to SNAr. | Requires stoichiometric strong base; limited amine scope. |
| Oxidative Amination | Nitropyridine (C-H) | Position of NO₂ (ortho/para) | Stoichiometric oxidant | Direct C-H functionalization. | Oxidant can be incompatible with sensitive groups. |
| Chichibabin | Nitropyridine (C-H) | Ring Nitrogen (ortho) | Very harsh (high temp, NaNH₂) | Historically significant. | Generally incompatible with nitro groups. |
| Pd-Catalyzed | Halonitropyridine | Position of Leaving Group | Mild, catalytic | Excellent functional group tolerance; broad amine scope. | Cost of catalyst/ligands; requires optimization. |
For the synthesis of a specific aminonitropyridine isomer, the choice is clear:
-
If the corresponding halonitropyridine is available and the amine is robust, SNAr is the most direct and cost-effective route.
-
If the amine or substrate contains sensitive functional groups, palladium-catalyzed amination offers a milder and more versatile alternative.
-
If the target requires amination at a C-H position and the corresponding halide is inaccessible, VNS or oxidative amination are powerful, albeit more complex, strategies that provide access to otherwise difficult-to-make isomers.
By understanding the mechanistic underpinnings of each method, the modern chemist can navigate the complexities of nitropyridine chemistry with precision, ensuring the efficient and selective synthesis of valuable aminopyridine building blocks.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. CAS 4214-76-0: 2-Amino-5-nitropyridine | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective vicarious nucleophilic amination of 3-nitropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Chichibabin Reaction | PPTX [slideshare.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scientificupdate.com [scientificupdate.com]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Nitro Group Reduction: Moving Beyond Stannous Chloride
The transformation of a nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1] For decades, stannous chloride (SnCl₂) has been a workhorse reagent for this purpose. However, its use is accompanied by significant drawbacks, including the generation of tin-containing waste streams that are both environmentally problematic and often difficult to remove from the final product. This has driven the development of a host of alternative methodologies, each with its own unique profile of reactivity, selectivity, and operational simplicity.
This guide provides an in-depth comparison of the most effective and commonly employed alternatives to stannous chloride for the reduction of nitro groups. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance with respect to yield, functional group tolerance, and overall practicality in a research and development setting.
The Six-Electron Journey: A Mechanistic Overview
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[1][2] The specific pathway and the stability of these intermediates can be influenced by the choice of reducing agent and the reaction conditions. Understanding this fundamental mechanistic framework is crucial for troubleshooting and optimizing these critical transformations.
Catalytic Hydrogenation: The Clean and Efficient Powerhouse
Catalytic hydrogenation is a highly efficient and widely utilized method for nitro group reduction, prized for its clean reaction profiles and high yields.[1] This heterogeneous catalysis approach employs a metal catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.[3][4]
Mechanism of Action: The surface of the palladium catalyst adsorbs and dissociates molecular hydrogen into reactive hydrogen atoms. The nitroaromatic compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates to the final amine.[4]
dot graph "Catalytic_Hydrogenation_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_legend" { label="Legend"; style="rounded"; bgcolor="#F1F3F4"; "Starting_Material" [label="Starting Material", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Intermediate" [label="Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Product", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Catalyst_Reagent" [label="Catalyst/Reagent", shape=plaintext, fontcolor="#5F6368"]; }
"Nitroaromatic" [label="Nitroaromatic", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Nitrosoaromatic" [label="Nitrosoaromatic", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Hydroxylaminoaromatic" [label="Hydroxylaminoaromatic", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Aniline" [label="Aniline", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
"Nitroaromatic" -> "Nitrosoaromatic" [label="+ H₂ (Pd/C)", color="#34A853"]; "Nitrosoaromatic" -> "Hydroxylaminoaromatic" [label="+ H₂ (Pd/C)", color="#34A853"]; "Hydroxylaminoaromatic" -> "Aniline" [label="+ H₂ (Pd/C)", color="#34A853"]; } endom
Figure 1: General mechanism for catalytic hydrogenation of a nitroaromatic.
Comparative Performance: Hydrogen Source Variants
| Hydrogen Source | Catalyst | Pressure | Temperature | Key Advantages | Key Disadvantages |
| H₂ Gas | Pd/C, Pt/C, PtO₂, Raney Ni | 1 atm to high pressure | Room Temp. to 80°C | High efficiency, clean byproducts (only water) | Requires specialized pressure equipment, potential for over-reduction of other functional groups.[1][5] |
| Transfer Hydrogenation | Pd/C, Raney Ni | Atmospheric | Room Temp. to Reflux | Avoids handling of H₂ gas, often milder conditions.[6] | Stoichiometric byproduct from hydrogen donor, may require higher catalyst loading. |
| (e.g., Formic Acid, Ammonium Formate, Cyclohexadiene) |
Experimental Protocol: Catalytic Hydrogenation with H₂ Gas
dot graph "Catalytic_Hydrogenation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
"Start" [label="Dissolve Nitro Compound\nin Solvent", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Add_Catalyst" [label="Add Pd/C Catalyst"]; "Purge_System" [label="Purge with Inert Gas\n(e.g., N₂ or Ar)"]; "Introduce_Hydrogen" [label="Introduce H₂ Gas\n(Balloon or Pressure Vessel)"]; "Reaction" [label="Stir Vigorously at\nDesired Temperature"]; "Monitor" [label="Monitor by TLC/LC-MS"]; "Filter" [label="Filter through Celite\nto Remove Catalyst"]; "Concentrate" [label="Concentrate Filtrate"]; "Purify" [label="Purify Product\n(if necessary)"]; "End" [label="Isolated Aniline Product", shape=ellipse, style=filled, fillcolor="#34A853"];
"Start" -> "Add_Catalyst" -> "Purge_System" -> "Introduce_Hydrogen" -> "Reaction" -> "Monitor" -> "Filter" -> "Concentrate" -> "Purify" -> "End"; } endom
Figure 2: Experimental workflow for hydrogenation with H₂ gas.
Step-by-Step Methodology:
-
Preparation: In a flask suitable for hydrogenation, dissolve the nitroaromatic compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate, methanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.
-
System Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.[4]
-
Reaction: Stir the mixture vigorously at the desired temperature (often room temperature) and pressure.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Field Insights: While highly effective, catalytic hydrogenation can be indiscriminate, reducing other functional groups such as alkenes, alkynes, and some carbonyls.[7] For substrates with sensitive functionalities, catalytic transfer hydrogenation often provides a milder and more selective alternative.[6] Formic acid and its salts are particularly effective hydrogen donors in this context.[8][9]
Metal-Mediated Reductions in Acidic or Neutral Media: The Classical Workhorses
The use of easily oxidized metals in acidic or neutral media represents a classical and highly reliable approach to nitro group reduction.[1] Iron, zinc, and to a lesser extent, tin, are the most common metals employed.
Mechanism of Action: These reductions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the medium, and this sequence of electron transfer and protonation continues until the amine is formed.
Iron in Acidic Media (The Béchamp Reduction)
Discovered by Antoine Béchamp in 1854, this method uses iron powder in the presence of an acid, such as hydrochloric or acetic acid, and is a cornerstone of industrial aniline production.[10]
Advantages:
-
Cost-effective and Readily Available: Iron is inexpensive and abundant.[10][11]
-
High Chemoselectivity: It selectively reduces nitro groups in the presence of other reducible functionalities like ketones, esters, and halogens.[10][12]
Disadvantages:
-
Waste Generation: The reaction produces a significant amount of iron oxide/hydroxide sludge, which can complicate workup and poses an environmental concern.[10]
-
Harsh Conditions: The use of strong acids may not be suitable for acid-labile substrates.
Experimental Protocol: Béchamp Reduction with Iron and HCl
dot graph "Bechamp_Reduction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
"Start" [label="Suspend Nitro Compound\nand Iron Powder in Solvent", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Heat" [label="Heat Mixture to\n~60°C"]; "Add_Acid" [label="Add Concentrated HCl\nDropwise"]; "Reflux" [label="Reflux until Iron\nis Consumed"]; "Cool" [label="Cool to Room Temperature"]; "Quench" [label="Pour into Water"]; "Neutralize" [label="Neutralize with Base\n(e.g., NaOH, Na₂CO₃)"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Dry_Concentrate" [label="Dry and Concentrate\nOrganic Phase"]; "Purify" [label="Purify Product\n(if necessary)"]; "End" [label="Isolated Aniline Product", shape=ellipse, style=filled, fillcolor="#34A853"];
"Start" -> "Heat" -> "Add_Acid" -> "Reflux" -> "Cool" -> "Quench" -> "Neutralize" -> "Extract" -> "Dry_Concentrate" -> "Purify" -> "End"; } endom
Figure 3: Experimental workflow for the Béchamp Reduction.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the nitroaromatic compound (1.0 eq) and iron powder (3-5 eq) in a suitable solvent (e.g., ethanol, water, or a mixture).
-
Heating and Acid Addition: Heat the mixture to approximately 60°C and then add concentrated hydrochloric acid dropwise over 30 minutes.[13]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux until the iron powder is mostly consumed.
-
Workup: Cool the reaction mixture and pour it into water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate), which will precipitate iron hydroxides.
-
Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Modern Variations: To mitigate the issues of acidity and waste, modern adaptations often use iron with ammonium chloride in neutral solvents like ethanol or water, offering a more sustainable approach.[10]
Zinc in Acidic or Neutral Media
Zinc dust is another effective metal for nitro group reductions, often used with acetic acid or ammonium chloride.[5][7][14] It offers good chemoselectivity and is a viable alternative to iron.
Field Insights: A notable application of the Zn/HOAc system is in the one-pot reductive N-alkylation of nitroarenes, where the in situ generated amine reacts with a carbonyl compound present in the mixture.[14]
Sodium Dithionite: The Mild and Metal-Free Alternative
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile reducing agent that provides a mild, metal-free option for nitro group reduction.[15][16] This method is particularly valuable for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[7][15]
Mechanism of Action: In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reduction proceeds through a single-electron transfer (SET) mechanism, with the stepwise transfer of electrons from the •SO₂⁻ radical to the nitro group.[15]
Advantages:
-
Mild Conditions: Reactions are typically run at room temperature or with gentle heating.
-
High Chemoselectivity: Tolerates a wide variety of functional groups.
-
Metal-Free: Avoids issues of metal contamination in the final product.
Disadvantages:
-
Aqueous Workup: Requires an aqueous workup, which can be a limitation for highly water-soluble products.
-
Stoichiometric Reagent: Generates sulfur-containing byproducts.
Experimental Protocol: Reduction with Sodium Dithionite
Step-by-Step Methodology:
-
Preparation: Dissolve the aromatic nitro compound in a suitable solvent system (e.g., a mixture of an organic solvent like THF or methanol and water).
-
Dithionite Addition: In a separate flask, prepare a solution of sodium dithionite (typically 3-5 equivalents) in water. Add this aqueous solution slowly to the stirred solution of the nitro compound. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to yield the product.
Comparative Summary and Selection Guide
The choice of reducing agent is a critical decision in synthesis design and should be based on the specific substrate and the desired outcome. The following table provides a high-level comparison to guide this selection process.
| Method | Key Strengths | Key Weaknesses | Best Suited For... |
| Catalytic Hydrogenation (H₂/Pd/C) | High efficiency, atom economy, clean byproducts.[17] | Low chemoselectivity, requires specialized equipment.[1] | Simple substrates without other reducible groups. |
| Transfer Hydrogenation (Formic Acid/Pd/C) | High selectivity, mild conditions, avoids H₂ gas.[6][9] | Stoichiometric byproducts, potentially slower. | Complex molecules with sensitive functional groups. |
| Iron/Acid (Béchamp Reduction) | Low cost, high chemoselectivity.[10][11] | Large amount of solid waste, harsh acidic conditions.[10] | Large-scale synthesis where cost is a primary driver and the substrate is acid-stable. |
| Zinc/Acid | Good chemoselectivity, inexpensive.[5][7][14] | Can generate H₂ gas, requires acidic conditions. | Substrates tolerant to mild acid; one-pot reductive aminations.[14] |
| Sodium Dithionite | Very mild, metal-free, excellent chemoselectivity.[15][16] | Aqueous workup required, stoichiometric sulfur waste. | Highly functionalized, acid- or hydrogenation-sensitive substrates. |
Conclusion
While stannous chloride has historically played a significant role in the reduction of nitro groups, a range of superior alternatives now exist for the modern synthetic chemist. Catalytic hydrogenation offers unparalleled efficiency for simple substrates, while transfer hydrogenation provides a safer and often more selective approach for complex molecules. Metal-mediated reductions, particularly with iron, remain a cost-effective choice for large-scale applications, albeit with environmental considerations. For sensitive substrates requiring the mildest possible conditions, sodium dithionite stands out as an excellent metal-free option. By understanding the mechanisms, advantages, and practical considerations of each method, researchers can make informed decisions to optimize their synthetic routes, leading to cleaner reactions, higher yields, and more sustainable chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. scribd.com [scribd.com]
- 12. scispace.com [scispace.com]
- 13. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 17. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
A Comparative Efficacy Analysis of Pharmaceuticals Derived from 2-Amino-6-methoxy-3-nitropyridine
Introduction: The Versatile Scaffold of 2-Amino-6-methoxy-3-nitropyridine
The chemical scaffold, this compound, represents a pivotal starting material in the synthesis of a diverse array of biologically active molecules.[1] Its unique arrangement of amino, methoxy, and nitro functional groups provides a rich platform for chemical modifications, leading to the development of targeted therapeutics. This guide offers a comparative analysis of the efficacy of pharmaceuticals derived from this versatile scaffold, with a primary focus on the well-established antiviral agent, Telbivudine. Furthermore, we will explore the burgeoning potential of this scaffold in the development of next-generation kinase inhibitors for oncology.
The strategic importance of the this compound core lies in its utility as a key intermediate. The nitro and amino groups, in particular, enhance its reactivity, allowing for a variety of chemical transformations to create tailored derivatives with specific pharmacological targets.[1] This has led to its application in synthesizing compounds with potential antimicrobial and anti-inflammatory properties.[1]
Telbivudine: A Case Study in Antiviral Efficacy against Chronic Hepatitis B
Telbivudine is a synthetic thymidine nucleoside analog and a prominent pharmaceutical derived from the this compound scaffold. It is an orally administered drug used for the treatment of chronic hepatitis B (CHB).[1] The following sections provide a detailed comparison of Telbivudine's efficacy against other established antiviral agents for CHB, supported by clinical trial data.
Mechanism of Action
Telbivudine is a potent inhibitor of hepatitis B virus (HBV) DNA polymerase. Following intracellular phosphorylation to its active triphosphate form, it is incorporated into the viral DNA, leading to chain termination and the cessation of viral replication.
Caption: Mechanism of action of Telbivudine.
Comparative Efficacy: Telbivudine vs. Lamivudine and Adefovir
Clinical trials have demonstrated Telbivudine's superior efficacy in viral suppression compared to Lamivudine, a standard treatment for CHB.[1] A systematic review and meta-analysis concluded that Telbivudine was superior to Lamivudine in inhibiting HBV replication and preventing drug resistance.[2]
Table 1: Comparative Efficacy of Telbivudine vs. Lamivudine at 52 Weeks (HBeAg-positive patients)
| Efficacy Endpoint | Telbivudine (600 mg/day) | Lamivudine (100 mg/day) | P-value |
| Therapeutic Response | 75.3% | 67.0% | 0.005 |
| Histologic Response | 64.7% | 56.3% | 0.01 |
| Mean HBV DNA Reduction (log10 copies/mL) | -6.3 | -5.5 | <0.001 |
| HBV DNA Undetectable (PCR) | 60% | 40% | <0.001 |
| Viral Resistance | 5% | 11% | <0.01 |
Data sourced from the GLOBE trial.[3][4]
Furthermore, in a 24-week study comparing Telbivudine to Adefovir in HBeAg-positive patients, Telbivudine demonstrated a significantly greater reduction in HBV DNA levels (6.37 vs 5.11 log10 copies/mL; P < 0.01).[1] In patients with liver failure due to chronic HBV infection, Telbivudine treatment led to a more rapid decline in HBV DNA to undetectable levels and a more significant improvement in total bilirubin and prothrombin time activity compared to Lamivudine.[5]
Experimental Protocol: Monitoring Antiviral Efficacy in Clinical Trials
The evaluation of Telbivudine's efficacy in clinical trials typically involves the following key steps:
-
Patient Recruitment: Patients with chronic hepatitis B, with or without HBeAg positivity, are enrolled based on specific inclusion and exclusion criteria, including baseline HBV DNA levels and liver function tests.
-
Randomization and Blinding: Patients are randomly assigned to receive either Telbivudine or a comparator drug (e.g., Lamivudine) in a double-blind fashion to minimize bias.
-
Treatment Administration: Patients receive the assigned oral medication daily for a specified duration (e.g., 52 weeks).
-
Monitoring:
-
Virologic Response: Serum HBV DNA levels are quantified at regular intervals using a sensitive polymerase chain reaction (PCR) assay.
-
Biochemical Response: Alanine aminotransferase (ALT) levels are monitored as an indicator of liver inflammation.
-
Serologic Response: The presence or absence of HBeAg and the development of antibodies to HBeAg (anti-HBe) are assessed.
-
Histologic Response: Liver biopsies may be taken at baseline and at the end of the study to assess improvements in liver inflammation and fibrosis.
-
Safety Monitoring: Adverse events and laboratory abnormalities, such as creatine kinase levels, are monitored throughout the study.
-
Caption: Clinical trial workflow for evaluating antiviral efficacy.
Emerging Applications: Kinase Inhibitors Derived from Aminonitropyridine Scaffolds
The this compound scaffold and its close analogs are gaining significant attention as starting points for the synthesis of potent kinase inhibitors for cancer therapy. While specific, approved pharmaceuticals directly derived from this exact scaffold are still in development, the foundational chemistry is well-established.
Targeting Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3)
Derivatives of nitropyridines have been successfully utilized in the development of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase 3 (GSK3). The synthesis of these inhibitors often involves the reduction of the nitro group to an amine, followed by further chemical modifications to create molecules with high affinity and selectivity for the target kinase.
Table 2: Potential Kinase Targets for this compound Derivatives
| Kinase Target | Therapeutic Area | Rationale for Targeting |
| JAK2 | Myeloproliferative Neoplasms | The JAK2 V617F mutation is a key driver in these cancers. |
| GSK3 | Alzheimer's Disease, Cancer | GSK3 is implicated in tau hyperphosphorylation and tumor progression. |
| FLT3/Aurora Kinase | Acute Myeloid Leukemia | Dual inhibition has shown promise in preclinical models. |
The development of selective JAK2 inhibitors is a critical area of research, with several drugs already approved for clinical use. The versatility of the aminonitropyridine core provides a promising avenue for the discovery of novel JAK2 inhibitors with improved efficacy and safety profiles. Similarly, the potent inhibition of GSK3 by nitropyridine derivatives highlights their potential in neurodegenerative diseases and oncology.
Conclusion and Future Directions
The this compound scaffold has proven its therapeutic value through the successful development of Telbivudine for the treatment of chronic hepatitis B. Comparative efficacy data clearly demonstrates its advantages over older nucleoside analogs in terms of viral suppression and resistance profiles.
Looking ahead, the true potential of this scaffold may lie in the burgeoning field of kinase inhibitor development. The chemical tractability of the aminonitropyridine core allows for the rational design of highly selective and potent inhibitors for a range of oncogenic kinases. As our understanding of cancer biology deepens, we can anticipate the emergence of novel, targeted therapies originating from this versatile and promising chemical entity. Continued research into the structure-activity relationships of this compound derivatives will be crucial in unlocking their full therapeutic potential.
References
- 1. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy of lamivudine and telbivudine in the treatment of chronic hepatitis B: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety and efficacy of telbivudine for the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of telbivudine therapy in liver failure patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to Proper Disposal of 2-Amino-6-methoxy-3-nitropyridine: A Procedural Manual for Laboratory Professionals
As a Senior Application Scientist, my objective extends beyond the supply of chemical reagents; it is to ensure that our partners in research and development can handle and manage these materials with the utmost safety and regulatory compliance. This document provides a detailed, procedural guide for the proper disposal of 2-Amino-6-methoxy-3-nitropyridine (CAS No. 73896-36-3). The protocols herein are designed to protect laboratory personnel, ensure institutional compliance, and safeguard our environment. This is not a generic template but a specific guide grounded in the known hazards of this compound.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal protocol is a thorough understanding of the material's inherent risks. This compound is not a benign substance; its hazard profile necessitates that it be managed as a hazardous chemical waste from the moment of use to its final disposition.[1][2] The causality is clear: improper disposal risks acute health effects for personnel and non-compliance with federal and local regulations.[3][4]
All materials that have come into direct contact with this compound must be considered contaminated and, therefore, part of the hazardous waste stream. This includes:
-
Residual solid compound
-
Solutions containing the compound
-
Contaminated personal protective equipment (PPE)
-
Weighing papers, pipette tips, and other disposable labware
-
"Empty" containers that once held the compound
Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[2][5] Evaporation in a fume hood is not an acceptable method of disposal.[2]
Hazard Profile Summary
To ensure every individual handling this compound understands the risks, its GHS classifications are summarized below. These classifications are the primary drivers for the stringent handling and disposal procedures that follow.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][6] | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][6] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][6] | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][6] | |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][7] |
Table 1: GHS Hazard Classifications for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of all waste streams associated with this compound.
Before handling the waste, ensure a robust barrier between you and the chemical. The acute dermal toxicity and irritant nature of this compound demand stringent PPE.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][8]
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator with a particulate filter.[1][8] All handling of solid waste should occur in a certified chemical fume hood.
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound and its contaminated materials. Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids) unless approved by your institution's Environmental Health & Safety (EHS) department.[2]
-
Solid Waste: Collect residual powder, contaminated weighing paper, and grossly contaminated gloves and wipes in a designated, compatible waste container. Avoid generating dust.[10]
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and compatible liquid waste container.
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.
Regulatory compliance hinges on proper container management.
-
Container Selection: Use a leak-proof container with a secure, tight-fitting lid that is chemically compatible with the compound.[2] Polyethylene containers are often suitable.
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[2][5] This minimizes the release of vapors and prevents spills.
-
Fill Level: Do not overfill containers. A maximum fill level of 80-90% is recommended to allow for expansion and prevent spillage during transport.[2]
-
Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include, at a minimum:
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Preferably within secondary containment to contain any potential leaks.
-
EHS Coordination: When the container is full or the project is complete, arrange for pickup by your institution's EHS department.[5] Follow their specific procedures for waste collection requests.
-
Ultimate Disposition: As a nitrogen-containing organic compound, the ultimate disposal method will likely be high-temperature incineration in a licensed hazardous waste facility.[3] This method is effective at destroying the compound and preventing its release into the environment. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Small Spills (Solid): For small powder spills, carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[8][11]
-
Small Spills (Liquid): For small liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.[7]
-
Large Spills: For large spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-6-methoxy-3-nitropyridine
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 2-Amino-6-methoxy-3-nitropyridine (CAS No. 73896-36-3). As a substituted pyridine containing both an amine and a nitro group, this compound presents a multi-faceted hazard profile that demands a rigorous and well-understood safety protocol. This guide moves beyond simple checklists to explain the causality behind each recommendation, empowering you to work safely and effectively.
Hazard Analysis: The "Why" Behind the Protocol
Understanding the specific risks posed by this compound is the foundation of an effective PPE strategy. The compound is classified with several key hazards that directly inform our equipment choices.
According to its Safety Data Sheet (SDS) and aggregated GHS data, this chemical is:
-
Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1][2][3][4] This triple threat means all routes of exposure—ingestion, dermal, and respiratory—are significant and must be blocked.
-
A cause of serious eye irritation (Eye Irritation, Category 2).[1][2] Direct contact with the eyes can lead to significant injury.
-
A cause of skin irritation (Skin Irritation, Category 2).[1][2] Beyond acute toxicity from absorption, the compound can cause localized irritation upon contact.
-
A potential cause of respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][5] Inhalation of dust or aerosols can irritate the respiratory system.
The presence of the aromatic amine functional group is of particular note. Aromatic amines as a class are known for their potential to be absorbed through the skin, making dermal protection a critical control point.[6][7][8]
The Core PPE Ensemble: A Multi-Layered Defense
Based on the hazard profile, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment. All handling of this compound, particularly the solid form, must occur within a certified chemical fume hood as the primary engineering control.[9][10]
| PPE Category | Required Equipment | Purpose & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | Minimizes inhalation exposure to dust and vapors, containing any potential spills. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes and dust.[1] A face shield is required over the goggles when handling larger quantities (>10g) or during procedures with a high splash potential (e.g., rapid additions, heating).[10] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Prevents skin contact, irritation, and toxic dermal absorption.[1] Nitrile gloves provide good splash protection. For extended handling, double-gloving is mandated to protect against undetected micro-tears and permeation.[9] Always change gloves immediately after contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. The coat should be kept fully buttoned.[9] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when engineering controls are insufficient (e.g., cleaning a large spill outside a fume hood). A particulate filter (e.g., N95) or a respirator with an organic vapor cartridge may be necessary depending on the operation.[1][5] |
Operational Plan: PPE in Practice
A disciplined, procedural approach to using PPE is as important as the equipment itself.
Step-by-Step Donning Protocol
-
Pre-Donning Check: Inspect all PPE for signs of damage (cracks, tears, discoloration). Ensure you have the correct sizes. Confirm the chemical fume hood is functioning correctly.
-
Footwear and Lab Coat: Don your closed-toe shoes and lab coat, ensuring it is fully buttoned.
-
First Pair of Gloves: Put on the first pair of nitrile gloves.
-
Face Shield/Goggles: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Second Pair of Gloves: Put on the second pair of nitrile gloves, pulling the cuff of the outer glove over the cuff of your lab coat sleeve to create a seal.
Step-by-Step Doffing Protocol (to be performed at the edge of the work area)
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface with your bare hand. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][5]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, must be disposed of as hazardous chemical waste.[1] Reusable items like goggles and face shields must be decontaminated according to your institution's EHS guidelines.
-
Chemical Waste: Dispose of unused this compound and any reaction waste in a clearly labeled, sealed container.[1][5] Follow all local, regional, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
Visualization of Safety Protocols
To ensure clarity, the following diagrams illustrate key decision-making and operational workflows.
Caption: PPE Selection Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H7N3O3 | CID 3852428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 73896-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 73896-36-3 | TCI AMERICA [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
